1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
Description
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHYDPYRIQKHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3=C4CCCCC4=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167052 | |
| Record name | Dodecahydrotriphenylene | |
| Source | EPA DSSTox | |
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Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Dodecahydrotriphenylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1610-39-5 | |
| Record name | Dodecahydrotriphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-39-5 | |
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| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | |
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| Record name | Dodecahydrotriphenylene | |
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| Record name | Dodecahydrotriphenylene | |
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| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |
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Foundational & Exploratory
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene synthesis from cyclohexanone
An In-depth Technical Guide to the Synthesis of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene from Cyclohexanone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene (DHTP), a significant polycyclic hydrocarbon, from the readily available starting material, cyclohexanone. The core of this transformation lies in the self-condensation of three cyclohexanone molecules, a reaction that can be effectively catalyzed by both acid and base. This document delves into the underlying reaction mechanisms, presents detailed, field-proven experimental protocols, and offers insights into the causality behind experimental choices. The guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this classic and versatile chemical synthesis.
Introduction: The Significance of Dodecahydrotriphenylene
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene, with the molecular formula C₁₈H₂₄, is a fully saturated derivative of triphenylene, a polycyclic aromatic hydrocarbon.[1][2] Its unique, highly symmetric structure, composed of three fused cyclohexane rings, makes it a subject of interest in both materials science and organic chemistry.[1] DHTP serves as a crucial synthetic intermediate. It is a primary precursor for the synthesis of triphenylene, which itself is a fundamental skeleton for many polycyclic aromatic hydrocarbons (PAHs), graphenes, and other advanced materials.[3][4][5] Furthermore, DHTP's reactive sites make it a valuable starting material for more complex organic molecules, including dendrimers and materials for organic photovoltaics.[1]
The most direct and atom-economical route to DHTP is the trimerization of cyclohexanone. This guide will explore the primary catalytic systems and protocols to achieve this transformation efficiently.
Synthesis Overview and Mechanistic Pathways
The formation of dodecahydrotriphenylene from cyclohexanone is fundamentally an acid- or base-catalyzed self-condensation reaction involving three molecules of the starting ketone.[3][4][6][7] The reaction proceeds through a series of aldol-type condensations and dehydrations to construct the fused-ring system.
Base-Catalyzed Mechanism: A Cascade of Aldol and Michael Reactions
Under alkaline conditions (e.g., using NaOH), the reaction follows a classic aldol condensation pathway.[4][7][8]
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from a cyclohexanone molecule, forming a nucleophilic enolate ion.[8]
-
Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule, yielding a β-hydroxyketone adduct (an aldol).[7]
-
Dehydration: This adduct readily dehydrates to form the more stable α,β-unsaturated ketone, 2-(1-cyclohexenyl)cyclohexanone.[6][7][9]
-
Michael Addition: A second enolate (formed from another cyclohexanone molecule) undergoes a conjugate (Michael) addition to the α,β-unsaturated ketone formed in the previous step. This creates a 1,5-diketone intermediate.
-
Intramolecular Cyclization: The newly formed 1,5-diketone then undergoes a final intramolecular aldol condensation, where an enolate formed at one end of the molecule attacks the ketone at the other end, forming the third six-membered ring. Subsequent dehydration yields the final, stable dodecahydrotriphenylene product. This latter part of the sequence is a classic example of a Robinson annulation.[10][11]
Acid-Catalyzed Mechanism
In the presence of an acid catalyst (Brønsted or Lewis), the mechanism is altered but leads to the same product.
-
Carbonyl Activation: The acid protonates the carbonyl oxygen of a cyclohexanone molecule, rendering the carbonyl carbon significantly more electrophilic.[12]
-
Enol Formation: A second molecule of cyclohexanone tautomerizes to its enol form.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the activated carbonyl carbon of the protonated cyclohexanone.
-
Cascade Condensation: This initial C-C bond formation is followed by a series of subsequent condensation and dehydration steps, analogous to the base-catalyzed pathway, ultimately leading to the cyclized trimer. Lewis acids, such as Zirconium(IV) chloride (ZrCl₄), are particularly effective in promoting this reaction.[3]
References
- 1. Buy 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | 1610-39-5 [smolecule.com]
- 2. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RU2505518C1 - Method of triphenylene obtaining - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. Propose a mechanism for the aldol condensation of cyclohexanone. ... | Study Prep in Pearson+ [pearson.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. homework.study.com [homework.study.com]
An In-Depth Technical Guide to the ZrCl₄-Catalyzed Trimerization of Cyclohexanone to Dodecahydrotriphenylene
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the zirconium tetrachloride (ZrCl₄)-catalyzed trimerization of cyclohexanone. This efficient and high-yield reaction produces dodecahydrotriphenylene, a valuable saturated polycyclic hydrocarbon and a key precursor for advanced materials and complex molecular architectures.[1] We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and offer insights into process validation and optimization.
Introduction: The Strategic Importance of Dodecahydrotriphenylene
Dodecahydrotriphenylene is a C₁₈H₂₄ saturated hydrocarbon featuring a rigid, three-dimensional framework. Its unique topology makes it a compelling building block for synthesizing novel polycyclic aromatic hydrocarbons (PAHs), liquid crystalline materials, and complex organic semiconductors.[1] The traditional synthesis of this compound often requires harsh conditions, such as high temperatures in an autoclave.[2] The introduction of zirconium tetrachloride (ZrCl₄) as a Lewis acid catalyst facilitates a more accessible, solvent-free pathway, proceeding smoothly under reflux conditions at atmospheric pressure.[2] This guide focuses on elucidating this superior catalytic method.
The Catalytic Core: Mechanistic Insights into the Role of ZrCl₄
The trimerization of cyclohexanone is a cascade of acid-catalyzed aldol-type addition and condensation (dehydration) reactions.[3][4][5] Zirconium tetrachloride, a potent Lewis acid, is the cornerstone of this process. Its effectiveness stems from its ability to coordinate with and activate the carbonyl oxygen of cyclohexanone.[6]
The Causality Behind Lewis Acid Catalysis:
-
Carbonyl Activation: The electrophilicity of the carbonyl carbon in cyclohexanone is significantly enhanced upon coordination with the electron-deficient zirconium center (ZrCl₄). This activation makes the carbonyl group highly susceptible to nucleophilic attack.
-
Enol/Enolate Formation: The Lewis acid can facilitate the formation of the reactive enol tautomer of a second cyclohexanone molecule. This enol serves as the nucleophile.
-
Carbon-Carbon Bond Formation: The nucleophilic enol attacks the activated carbonyl of another cyclohexanone molecule, forming the initial carbon-carbon bond of the aldol adduct.
-
Dehydration and Cyclization: Subsequent dehydration steps, also promoted by the acidic environment, lead to the formation of α,β-unsaturated ketones. This sequence repeats, ultimately leading to a dicyclohexenylcyclohexanone intermediate which then undergoes an intramolecular cyclization and final dehydration to yield the thermodynamically stable dodecahydrotriphenylene structure.
The entire mechanistic sequence is visualized in the diagram below.
Detailed Procedure:
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under a steady stream of dry nitrogen or argon gas. Allow the system to cool to room temperature while maintaining the inert atmosphere.
-
Charging the Flask: In a glovebox or under a positive pressure of inert gas, weigh zirconium tetrachloride (0.93 g, 4.0 mmol, 4 mol%) and transfer it to the reaction flask. Using a syringe, add freshly distilled cyclohexanone (25 mL, 24.1 g, 246 mmol).
-
Reaction Execution: With the inert atmosphere maintained and cooling water flowing through the condenser, heat the reaction mixture to reflux (approx. 155 °C) with vigorous stirring. The reaction is typically complete after 10 hours. [2] * Self-Validation Checkpoint: Monitor the reaction progress by taking small aliquots periodically (e.g., every 2 hours) and analyzing via Thin-Layer Chromatography (TLC). The disappearance of the cyclohexanone spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up and Isolation: After 10 hours, remove the heat source and allow the mixture to cool to room temperature. The reaction mixture will solidify. [2]5. Dissolve the resulting solid in chloroform (100 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic residue, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude solid by recrystallization from a chloroform-ethanol mixture to afford dodecahydrotriphenylene as a white powder. [2]The expected yield is approximately 71%. [2]
Product Characterization and Validation
To ensure the trustworthiness of the protocol, the final product must be rigorously characterized.
| Analysis | Expected Result |
| Appearance | White crystalline powder |
| ¹H NMR (CDCl₃) | δ (ppm): 2.58 (m, 12H), 1.78 (m, 12H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 132.77, 26.98, 23.23 |
| Melting Point | 196-198 °C |
Note: NMR data is consistent with the symmetrical structure of dodecahydrotriphenylene. [7][8]
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Moisture Contamination: ZrCl₄ was deactivated by water. | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled, anhydrous cyclohexanone. |
| Incomplete Reaction: Reaction time was insufficient. | Monitor the reaction by TLC. If starting material persists after 10 hours, extend the reflux time. | |
| Suboptimal Temperature: Insufficient heating. | Ensure the mixture is at a steady reflux. Use a heating mantle with a temperature controller. | |
| Polymerization/Side Products | High Catalyst Loading: Excess Lewis acid can promote undesired side reactions. | Use precisely 4 mol% of ZrCl₄. Higher loadings do not necessarily improve yield and can lead to complex mixtures. |
| Prolonged Reaction Time: Extended heating can lead to decomposition or polymerization. | Stop the reaction once TLC indicates the consumption of the starting material. | |
| Difficult Solidification | Incomplete Reaction: A high concentration of unreacted cyclohexanone can keep the product in solution. | Confirm reaction completion via TLC before cooling. |
Safety and Handling
Zirconium Tetrachloride (ZrCl₄):
-
Hazards: Corrosive, causes severe skin and eye burns. Reacts with moisture in the air and water to produce toxic and corrosive hydrogen chloride (HCl) gas. [9][7]Harmful if swallowed or inhaled. [9]* Handling: Always handle in a well-ventilated fume hood or a glovebox. [2][7]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), a lab coat, and chemical safety goggles or a face shield. [9][10]* Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water and incompatible materials. [9][11] Reaction Conditions:
-
The reaction is performed at reflux (~155 °C). Use a heating mantle and ensure the apparatus is securely clamped.
-
The workup involves quenching with a bicarbonate solution, which will generate CO₂ gas. Perform this step slowly and with adequate ventilation to avoid pressure buildup.
Conclusion
The ZrCl₄-catalyzed trimerization of cyclohexanone represents a significant advancement in the synthesis of dodecahydrotriphenylene, offering high yields under mild, solvent-free conditions. By understanding the Lewis acid-catalyzed mechanism and adhering to a rigorous, self-validating experimental protocol, researchers can reliably produce this valuable chemical intermediate. The key to success lies in the meticulous exclusion of moisture to preserve the catalyst's activity. This method provides a robust and scalable platform for accessing complex molecular frameworks essential for the next generation of advanced materials.
References
-
Gelest, Inc. (2017, January 11). ZIRCONIUM TETRACHLORIDE, 99+% Safety Data Sheet. Retrieved from [Link]
-
Tu, S., et al. (2009). Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics. Organic & Biomolecular Chemistry, 7(12), 2535-2538. Available at: [Link]
-
Koptev, I. V., et al. (2020). Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants. Russian Journal of General Chemistry, 90(8), 1541-1546. Available at: [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Zirconium Tetrachloride. Retrieved from [Link]
-
Terent'ev, A. O., et al. (2021). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Pharmaceuticals, 14(5), 472. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
Wang, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. R. Soc. open sci., 7(10), 200949. Available at: [Link]
-
Hassan, Y., Klein, R., & Kaye, P. T. (2017). Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. Acta Chemica Iasi, 25(1), 63-72. Available at: [Link]
-
Tu, S., et al. (2009). A new route for constructing PAHs from cyclohexanone by trimerization, bromination, trisannulation and aromatization, and the synthesis of a novel sulfur-containing polycyclic heteroaromatic. Chemical Communications, (24), 3568-3570. Available at: [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Dodecahydrotriphenylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecahydrotriphenylene, a saturated polycyclic hydrocarbon, presents a fascinating case for stereochemical and conformational analysis. Its rigid, fused-ring system gives rise to a number of stereoisomers, each with a unique three-dimensional structure that is reflected in its ¹H Nuclear Magnetic Resonance (NMR) spectrum. This technical guide provides a comprehensive exploration of the ¹H NMR analysis of dodecahydrotriphenylene, moving from the foundational principles of its stereoisomerism to the application of advanced 2D NMR techniques for unambiguous structure elucidation and conformational assessment. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical guidance for the characterization of complex alicyclic frameworks.
The Stereochemical Landscape of Dodecahydrotriphenylene
Dodecahydrotriphenylene (C₁₈H₂₄) is formed by the fusion of three cyclohexane rings in a triphenylene-like arrangement. The stereochemistry at the ring junctions dictates the overall shape of the molecule and gives rise to several possible diastereomers. The relative orientation of the hydrogen atoms at these junctions can be described as cis or trans. The most commonly encountered isomers include the cis,syn,cis and cis,anti,cis forms, with the all-trans isomer also being theoretically possible.
The spatial arrangement of the protons in each isomer is distinct, leading to different through-bond and through-space interactions. These differences are the basis for their differentiation by ¹H NMR spectroscopy. The rigidity of the fused ring system means that conformational averaging can be slow on the NMR timescale, leading to complex but highly informative spectra.
Foundational Principles of ¹H NMR Analysis for Dodecahydrotriphenylene
The ¹H NMR spectrum of a given dodecahydrotriphenylene isomer is governed by three key parameters: chemical shift (δ), spin-spin coupling (J), and nuclear Overhauser effect (NOE).
-
Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. In dodecahydrotriphenylene, the primary determinants of chemical shift are the stereochemical relationships between protons (axial vs. equatorial) and the anisotropic effects of the neighboring cyclohexane rings. Protons in sterically compressed environments will typically be deshielded and appear at a higher chemical shift (downfield).
-
Spin-Spin Coupling (J): The coupling constant between two protons provides information about the number and connectivity of neighboring protons. For saturated systems like dodecahydrotriphenylene, the magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This is a powerful tool for determining the relative stereochemistry at the ring junctions.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close to each other in space, regardless of their bonding connectivity. NOE data is crucial for elucidating the three-dimensional structure and conformation of the molecule.
Experimental Workflow for ¹H NMR Analysis
A robust ¹H NMR analysis of dodecahydrotriphenylene requires careful sample preparation and the acquisition of both one-dimensional (1D) and two-dimensional (2D) NMR data.
Sample Preparation Protocol
-
Solvent Selection: Dodecahydrotriphenylene is a non-polar compound, and therefore, a non-polar deuterated solvent is required. Deuterated chloroform (CDCl₃) is a common choice. Other possibilities include deuterated benzene (C₆D₆) or deuterated dichloromethane (CD₂Cl₂).
-
Concentration: For a standard 1D ¹H NMR spectrum, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For 2D experiments such as COSY and NOESY, a higher concentration of 15-25 mg may be necessary to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[1]
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter from the sample. This can be achieved by filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to avoid spectral artifacts and shimming difficulties.
Data Acquisition
A comprehensive analysis will involve the acquisition of the following spectra:
-
1D ¹H NMR: Provides the initial overview of the proton chemical shifts and coupling patterns.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to establish the connectivity of the spin systems within the molecule.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are in close spatial proximity, which is essential for determining the stereochemistry and conformation.
Spectroscopic Data Analysis and Interpretation
The following sections will guide the user through the interpretation of the NMR data, using a representative dodecahydrotriphenylene isomer as an example.
Analysis of the 1D ¹H NMR Spectrum
The 1D ¹H NMR spectrum of a single dodecahydrotriphenylene isomer will typically show a complex pattern of overlapping multiplets in the aliphatic region (typically between 1.0 and 3.0 ppm). The exact chemical shifts and multiplicities will be highly dependent on the specific stereoisomer.
Table 1: Representative ¹H NMR Data for a Dodecahydrotriphenylene Isomer
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| 2.57 | m | 12H | Benzylic-like protons |
| 1.78 | m | 12H | Cyclohexane ring protons |
Note: The data in this table is based on a generic spectrum and is for illustrative purposes only. The actual spectrum of a specific isomer may show a more complex pattern of signals.
Elucidating Connectivity with 2D COSY
The COSY spectrum is essential for untangling the complex spin systems present in the 1D spectrum. Cross-peaks in the COSY spectrum indicate that the two protons are scalar coupled (typically through two or three bonds).
Workflow for COSY Analysis:
-
Identify Spin Systems: Trace the connectivity pathways in the COSY spectrum to identify groups of coupled protons. In dodecahydrotriphenylene, this will help to assign the protons within each cyclohexane ring.
-
Distinguish Overlapping Multiplets: The second dimension of the COSY spectrum can help to resolve multiplets that are overlapping in the 1D spectrum.
Determining Stereochemistry and Conformation with 2D NOESY
The NOESY experiment is the key to unlocking the three-dimensional structure of the dodecahydrotriphenylene isomer. NOE cross-peaks are observed between protons that are close in space (typically < 5 Å).
Workflow for NOESY Analysis:
-
Identify Key NOE Correlations: Look for NOE cross-peaks between protons that are not directly bonded. These correlations provide crucial information about the relative stereochemistry. For example, a strong NOE between two protons on different rings can indicate a cis relationship.
-
Confirm Chair Conformations: For the cyclohexane rings, look for characteristic NOE patterns between axial and equatorial protons. For instance, a strong NOE is expected between two protons in a 1,3-diaxial relationship.
-
Differentiate Isomers: The overall pattern of NOE correlations will be unique for each stereoisomer, allowing for unambiguous assignment. For example, the cis,syn,cis isomer will show a different set of through-space interactions compared to the cis,anti,cis isomer.
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow and the general structure of dodecahydrotriphenylene.
Caption: Experimental workflow for the ¹H NMR analysis of dodecahydrotriphenylene.
Caption: General chemical structure of dodecahydrotriphenylene.
Conclusion
The ¹H NMR spectroscopic analysis of dodecahydrotriphenylene is a powerful method for elucidating its complex stereochemistry and conformation. While the 1D ¹H NMR spectrum can be complex and challenging to interpret on its own, the application of 2D techniques such as COSY and NOESY provides the necessary information to unravel the connectivity and three-dimensional structure of the molecule. This guide has provided a comprehensive framework for conducting and interpreting these experiments, from sample preparation to advanced data analysis. By following the principles and protocols outlined herein, researchers can confidently characterize dodecahydrotriphenylene and other complex saturated polycyclic hydrocarbons, advancing their work in a variety of scientific disciplines.
References
An In-Depth Technical Guide to the Mass Spectrometry of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
This guide provides a comprehensive technical overview of the electron ionization mass spectrometry (EI-MS) of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation of complex cyclic molecules.
Introduction: The Analytical Challenge of Saturated Polycyclic Systems
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (DHTP), with a molecular formula of C₁₈H₂₄ and a molecular weight of approximately 240.38 g/mol , presents a unique challenge in mass spectrometric analysis.[1][2][3][4][5] As a fully saturated polycyclic hydrocarbon, its fragmentation behavior under electron ionization is governed by the intricate cleavage of its interconnected ring systems. Understanding these fragmentation pathways is paramount for its unambiguous identification and for differentiating it from its isomers. This guide will delve into the theoretical underpinnings of its mass spectrum, analyze the experimental data, and provide a robust protocol for its analysis.
Theoretical Framework: Fragmentation of Saturated Polycyclic Hydrocarbons
The fragmentation of saturated hydrocarbons in EI-MS is primarily driven by the stability of the resulting carbocations.[6][7] For polycyclic systems like dodecahydrotriphenylene, several key fragmentation mechanisms are anticipated:
-
Initial Ionization: The process begins with the bombardment of the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Ring Cleavage: The initial ring opening is a critical step, often leading to a cascade of subsequent fragmentations. The stability of the resulting radical cation influences the preferred site of initial cleavage.
-
Hydrogen and Alkyl Loss: The loss of hydrogen atoms and small alkyl radicals (e.g., CH₃•, C₂H₅•) is a common feature in the mass spectra of alkanes and cycloalkanes.
-
Retro-Diels-Alder (RDA) Reaction: This pericyclic reaction is a characteristic fragmentation pathway for cyclic systems containing a cyclohexene moiety or a structure that can rearrange to form one.[8][9][10] The RDA reaction results in the cleavage of the ring into a diene and a dienophile, which can be either charged or neutral species. For saturated systems, a hydrogen rearrangement may precede or accompany the RDA reaction to create the necessary unsaturation.
Analysis of the Electron Ionization Mass Spectrum of Dodecahydrotriphenylene
The mass spectrum of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene is characterized by a prominent molecular ion peak and a series of fragment ions that provide significant structural information. The experimental data, as obtained from the Mass Spectrometry Data Centre, is summarized below.[11]
Table 1: Key Ions in the Electron Ionization Mass Spectrum of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene [11]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 241 | 19.4 | [M-H]⁺ |
| 240 | 100.0 | [M]⁺• (Molecular Ion, Base Peak) |
| 212 | 23.9 | [M-C₂H₄]⁺• |
| 211 | 16.7 | [M-C₂H₅]⁺ |
| 198 | 27.0 | [M-C₃H₆]⁺• |
| 197 | 16.3 | [M-C₃H₇]⁺ |
| 183 | 20.0 | [M-C₄H₉]⁺ |
| 169 | 9.5 | [M-C₅H₁₁]⁺ |
| 155 | 9.0 | [M-C₆H₁₃]⁺ |
| 141 | 10.4 | [M-C₇H₁₅]⁺ |
| 128 | 5.9 | [C₁₀H₈]⁺• (Naphthalene cation) |
Interpretation of Key Fragments:
-
The Molecular Ion (m/z 240): The presence of a strong molecular ion peak at m/z 240, which is also the base peak, is characteristic of a stable, cyclic structure. The high relative intensity suggests that the molecular ion is relatively resistant to fragmentation, a feature often observed in polycyclic systems.[12]
-
[M-H]⁺ (m/z 239): The loss of a single hydrogen atom to form the [M-H]⁺ ion is a common fragmentation pathway for many organic compounds.
-
Fragments from Alkyl Loss: A series of peaks corresponding to the loss of alkyl chains (C₂H₅, C₃H₇, C₄H₉, etc.) is observed. This indicates the cleavage of the saturated rings and subsequent loss of hydrocarbon fragments.
-
Retro-Diels-Alder (RDA) Fragmentation: The complex structure of dodecahydrotriphenylene allows for multiple potential RDA pathways following initial ring opening and hydrogen rearrangement. For instance, a key fragmentation could involve the cleavage of one of the outer cyclohexyl rings. A plausible RDA-type fragmentation could lead to the loss of ethene (C₂H₄, 28 Da), resulting in the observed ion at m/z 212 . Further fragmentation of this ion could then lead to the other observed lower mass ions.
Proposed Fragmentation Pathways
The fragmentation of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene is a complex process that likely involves multiple competing pathways. Below are visual representations of plausible fragmentation mechanisms.
Figure 1: Initial fragmentation steps of Dodecahydrotriphenylene.
A more detailed view of a potential Retro-Diels-Alder pathway is conceptualized below.
Figure 2: Conceptual flow of a Retro-Diels-Alder fragmentation.
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines a standardized procedure for the analysis of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Objective: To obtain a reproducible electron ionization mass spectrum of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene.
Materials and Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MSD)
-
Electron Ionization (EI) source
-
Helium carrier gas (99.999% purity)
-
Capillary GC column suitable for hydrocarbon analysis (e.g., HP-5ms, DB-5ms)
-
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene standard
-
High-purity solvent (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of dodecahydrotriphenylene in the chosen solvent.
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL.
-
-
GC-MS System Preparation:
-
Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's specifications.
-
Set the GC oven temperature program. A typical program for this type of analyte would be:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.
-
Set the helium carrier gas flow rate to a constant 1.0 mL/min.
-
-
Mass Spectrometer Parameters:
-
Set the ion source temperature to 230 °C.
-
Set the quadrupole temperature to 150 °C.
-
Use a standard electron energy of 70 eV.
-
Acquire data in full scan mode over a mass range of m/z 40-400.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Begin data acquisition after a suitable solvent delay.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to dodecahydrotriphenylene.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library spectrum (e.g., NIST) for confirmation.
-
Figure 3: Workflow for GC-MS analysis of Dodecahydrotriphenylene.
Conclusion
The mass spectrometry of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene provides a clear example of the fragmentation behavior of saturated polycyclic hydrocarbons. The stable molecular ion, coupled with a predictable series of fragment ions resulting from ring cleavage and potential Retro-Diels-Alder reactions, allows for its confident identification. The methodologies and interpretations presented in this guide offer a robust framework for the analysis of this and structurally related compounds, serving as a valuable resource for researchers in the field.
References
Sources
- 1. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Crystal Structure of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene (DHTT), a saturated polycyclic hydrocarbon. This document delves into the synthesis, conformational isomers, and detailed crystallographic analysis of this molecule, offering valuable insights for its application in medicinal chemistry and materials science.
Introduction: The Structural Significance of Dodecahydrotriphenylene
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (C₁₈H₂₄) is a fascinating molecule composed of three fused cyclohexane rings.[1] Its rigid, three-dimensional structure makes it a valuable scaffold in the design of novel therapeutics and advanced materials. The stereochemistry of the ring junctions gives rise to several conformational isomers, with the all-trans isomer being a notable example due to its high symmetry and stability.[1][2] Understanding the precise three-dimensional arrangement of these isomers at the atomic level is paramount for predicting their physical, chemical, and biological properties.
This guide will focus on the synthesis of DHTT and the detailed analysis of its crystal structure, with a particular emphasis on the experimental techniques used to elucidate its atomic arrangement.
Synthesis and Crystallization: Paving the Way for Structural Analysis
The most common and efficient method for the synthesis of dodecahydrotriphenylene is the acid-catalyzed trimerization of cyclohexanone.[2] This reaction proceeds via an aldol condensation mechanism, followed by dehydration and subsequent intramolecular cyclization reactions.
Rationale Behind the Synthetic Approach
The choice of cyclohexanone as the starting material is strategic due to its commercial availability and its inherent reactivity. The acid catalyst, typically a strong acid like sulfuric acid or a Lewis acid such as zirconium tetrachloride, plays a crucial role in promoting the necessary condensation and cyclization steps.[2] The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the desired trimer over other side products.
Experimental Protocol: Synthesis of Dodecahydrotriphenylene
The following protocol outlines a representative procedure for the synthesis of dodecahydrotriphenylene:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone and a catalytic amount of zirconium tetrachloride.[2]
-
Reaction Execution: Heat the mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then subjected to a series of purification steps, which may include extraction, washing, and column chromatography to isolate the desired dodecahydrotriphenylene isomers.
-
Crystallization: Single crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent system. The choice of solvent is critical and is often determined empirically to achieve slow, controlled crystal growth.
The relative stability of these isomers is influenced by steric hindrance and ring strain. Computational studies have suggested that the all-trans isomer is the most stable due to its highly symmetric and strain-minimized chair conformations for all three cyclohexane rings. [2]
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate information on bond lengths, bond angles, and the overall conformation of the molecule.
The Principle of X-ray Crystallography
When a single crystal is irradiated with a monochromatic X-ray beam, the electrons in the atoms of the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal of dodecahydrotriphenylene is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates.
Crystallographic Data of Dodecahydrotriphenylene
Detailed crystallographic data for various isomers of dodecahydrotriphenylene can be found in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures. [3][4]Researchers can access this database to obtain specific information such as unit cell parameters, space group, and atomic coordinates for published structures. For instance, the crystal structure of the all-trans isomer would be of particular interest due to its high symmetry.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description |
| Formula | C₁₈H₂₄ |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, Pbca, etc. |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
Note: Specific values for dodecahydrotriphenylene isomers need to be retrieved from the Cambridge Structural Database.
Structure-Property Relationships and Applications
The rigid and well-defined three-dimensional structure of dodecahydrotriphenylene and its derivatives makes them attractive for various applications:
-
Drug Development: The rigid scaffold can be used to position functional groups in a precise orientation for optimal interaction with biological targets. This is particularly valuable in the design of enzyme inhibitors and receptor ligands.
-
Materials Science: The ability of these molecules to self-assemble into ordered structures makes them candidates for the development of new materials with tailored optical or electronic properties. [5]* Host-Guest Chemistry: The molecular framework of certain isomers can create cavities capable of encapsulating smaller guest molecules, leading to applications in sensing and separation technologies.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene. From its synthesis and the intricacies of its conformational isomers to the powerful technique of single-crystal X-ray diffraction used to elucidate its atomic structure, a deeper understanding of this molecule has been presented. The detailed structural information is crucial for harnessing the potential of dodecahydrotriphenylene in the fields of drug discovery and materials science. For specific crystallographic data, researchers are encouraged to consult the Cambridge Structural Database.
References
Sources
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- 2. Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. unige.ch [unige.ch]
- 4. Structure and dynamics of radicalized hydrocarbon derivatives included in perhydrotriphenylene single crystals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Research Portal [iro.uiowa.edu]
Physical and chemical properties of Dodecahydrotriphenylene
An In-depth Technical Guide to the Physical and Chemical Properties of Dodecahydrotriphenylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecahydrotriphenylene, with the chemical formula C₁₈H₂₄, is a saturated polycyclic hydrocarbon.[1][2][3] Its structure is composed of three fused cyclohexane rings in a non-planar arrangement, formally the fully hydrogenated derivative of triphenylene. This unique three-dimensional architecture imparts specific physical and chemical properties that make it a molecule of interest in various fields, from fundamental organic chemistry to materials science and potentially as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical characteristics of dodecahydrotriphenylene, supported by experimental protocols and an analysis of its reactivity.
Molecular Structure and Identification
The systematic IUPAC name for this compound is 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene.[2] It is also known by synonyms such as tritetralin and dodecahydrotri-o-phenylene.[4]
Structural Identifiers:
-
CAS Number: 1610-39-5[1]
-
EC Number: 216-550-1[1]
-
InChI Key: ODHYDPYRIQKHCI-UHFFFAOYSA-N
-
SMILES String: C1CCc2c(C1)c3CCCCc3c4CCCCc24
Physical Properties
Dodecahydrotriphenylene is typically a white to yellow-beige fine crystalline powder at room temperature.[1] Its saturated, non-aromatic nature governs its physical state and solubility characteristics.
Tabulated Physical Data
| Property | Value | Source(s) |
| Melting Point | 231-233 °C (lit.), 239 °C | [1][2] |
| Boiling Point | 318.11 °C (rough estimate), 345 °C | [1][2] |
| Density | 0.9356 g/cm³ (estimate), 1.148 g/cm³ (0 °C) | [1][2] |
| Appearance | White to yellow-beige fine crystalline powder | [1] |
Solubility Profile
The solubility of dodecahydrotriphenylene is characteristic of a nonpolar hydrocarbon. It is generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.
-
Hexane: Soluble[1]
-
Dioxane: Soluble (1 g/10 mL), presenting as a clear to faintly turbid, colorless to faintly yellow solution[5]
The poor water solubility is a key characteristic to consider in biological and environmental contexts.
Chemical Properties and Reactivity
The chemical behavior of dodecahydrotriphenylene is primarily that of a saturated alicyclic hydrocarbon. The cyclohexane rings are relatively stable, but the molecule can undergo specific reactions under certain conditions.
Synthesis
The most common synthesis of dodecahydrotriphenylene is through the acid-catalyzed trimerization of cyclohexanone.[1][5] This reaction involves the self-condensation of three cyclohexanone molecules to form the dodecahydrotriphenylene skeleton.[7] A specific method involves the sequential treatment of cyclohexanone with sodium hydroxide and then polyphosphoric acid.[8]
Caption: Synthesis of Dodecahydrotriphenylene from Cyclohexanone.
Key Reactions
-
Oxidation: Dodecahydrotriphenylene can be oxidized using strong oxidizing agents. For instance, treatment with peroxytrifluoroacetic acid and boron fluoride etherate at 0°C results in the formation of a cross-conjugated cyclohexadienone.[1][5]
-
Hydrogenation and Rearrangement: Under the influence of a Lewis acid like aluminum trichloride (AlCl₃) in an inert atmosphere, dodecahydrotriphenylene can undergo hydrogenation and rearrangement.[1][5]
-
Formation of Metal-Carbonyl Complexes: The molecule can act as a ligand to form metal-carbonyl complexes.[1][5]
-
Bromination: It can be brominated to yield derivatives such as all-trans-1,4,5,8,9,12-hexabromododecahydrotriphenylene, which can serve as an intermediate for further synthetic transformations.[9]
Spectroscopic Characterization
The structure of dodecahydrotriphenylene can be unequivocally confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the complex, non-aromatic, and symmetric nature of the molecule, the proton NMR spectrum is expected to show signals in the aliphatic region (typically 1-3 ppm). The exact chemical shifts and coupling patterns would depend on the specific stereoisomer and the conformation in solution.
-
¹³C NMR: The carbon NMR spectrum would display a set of signals corresponding to the different types of saturated carbon atoms within the three cyclohexane rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of aromatic C-H stretching peaks above 3000 cm⁻¹. Strong C-H stretching vibrations from the saturated rings are expected in the 2850-3000 cm⁻¹ region. C-C bond vibrations will be present in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 240.38, corresponding to the molecular weight of C₁₈H₂₄.[1] The fragmentation pattern would be characteristic of the loss of alkyl fragments from the cyclohexane rings.
Experimental Protocols
Protocol 1: Determination of Melting Point
-
Sample Preparation: A small amount of dry, crystalline dodecahydrotriphenylene is placed in a capillary tube, sealed at one end.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to approach the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute. d. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Protocol 2: Determination of Solubility in Hexane
Caption: Workflow for determining the solubility of Dodecahydrotriphenylene.
Applications in Research and Drug Development
While not a therapeutic agent itself, the rigid, three-dimensional scaffold of dodecahydrotriphenylene holds potential in medicinal chemistry and drug design. Such saturated polycyclic systems can be valuable for creating structurally diverse compound libraries. Its derivatives could be explored for their ability to interact with biological targets where a specific spatial arrangement of functional groups is required.
One reported application is in the development of bacterial bioreporters for the detection of long-chain alkanes, highlighting its utility in bio-analytical systems.[1][5]
Safety and Handling
Based on available safety data sheets, dodecahydrotriphenylene should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[10][11] In case of dust formation, use a dust mask.[5]
-
Handling: Avoid contact with skin and eyes.[11] Minimize dust generation and accumulation.[2] Use with adequate ventilation.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[2][12]
-
First Aid: In case of contact, flush the affected area with plenty of water.[2] If inhaled, move to fresh air.[10] If swallowed, rinse the mouth with water and seek medical advice.[10]
References
- Dodecahydrotriphenylene CAS#: 1610-39-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9712015_EN.htm]
- Dodecahydrotriphenylene(1610-39-5) - ChemicalBook. [URL: https://www.chemicalbook.
- Triphenylene - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p1120]
- Dodecahydrotriphenylene 99 1610-39-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/106518]
- RU2505518C1 - Method of triphenylene obtaining - Google Patents. [URL: https://patents.google.
- Water solubility results. A Dodecahydrotriphenylene by generator... - ResearchGate. [URL: https://www.researchgate.
- Dodecahydrotriphenylene 99 1610-39-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/106518?lang=en®ion=US]
- Dodecahydrotriphenylene | C18H24 | CID 95278 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/95278]
- Dodecahydrotriphenylene - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=1610-39-5]
- Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromaticsw - ResearchGate. [URL: https://www.researchgate.
- Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/1610-39-5.pdf]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC117070050&productDescription=Dodecahydrotriphenylene%2C+99%25%2C+for+synthesis%2C+5g&vendorId=VN00032119&countryCode=US&language=en]
- Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1610395&Mask=200]
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An In-Depth Technical Guide to the Stereoisomers of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
This guide provides a comprehensive technical overview of the stereoisomerism of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene (DHTP). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's three-dimensional structure and its implications. We will explore the theoretical basis for its stereoisomers, methodologies for their synthesis and separation, and advanced analytical techniques for their characterization.
Introduction: The Structural Complexity of Dodecahydrotriphenylene
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (DHTP), with the molecular formula C₁₈H₂₄, is a saturated polycyclic hydrocarbon composed of three fused cyclohexane rings.[1][2] Its rigid, three-dimensional structure gives rise to a fascinating and complex world of stereoisomerism. While often depicted in a planar fashion for simplicity, the cyclohexane rings adopt various non-planar conformations (chair, boat, twist-boat), leading to a multitude of possible stereoisomers with distinct chemical and physical properties. Understanding this stereochemical diversity is paramount for its potential applications in fields ranging from materials science to medicinal chemistry, where molecular shape is a critical determinant of function.[3][4]
Part 1: Theoretical Analysis of Dodecahydrotriphenylene Stereoisomers
The stereoisomerism of DHTP arises from the relative orientations of the three fused cyclohexane rings. Each ring can, in principle, adopt different conformations, and the junctions between the rings can be either cis or trans. This leads to a variety of diastereomers and, potentially, enantiomers.
Conformational Isomerism and Chirality
The key to understanding DHTP's stereoisomers lies in the conformational analysis of its cyclohexane rings and the stereochemistry of the ring fusions. The most stable conformation of a single cyclohexane ring is the chair form. In DHTP, the three fused rings can adopt various combinations of chair and non-chair conformations.
The junctions between the rings introduce stereocenters. The relative configuration at these centers determines whether the molecule is chiral or achiral. A molecule is chiral if it is non-superimposable on its mirror image.[5] The presence or absence of symmetry elements, such as a plane of symmetry or a center of inversion, dictates the chirality of a particular stereoisomer.[6][7][8] For instance, a highly symmetric conformer of DHTP might be achiral, while less symmetric conformers could exist as pairs of enantiomers.
Classification of DHTP Stereoisomers
The stereoisomers of DHTP can be broadly classified based on the cis/trans fusion of the cyclohexane rings. Let's consider the two main possibilities for the all-chair conformation:
-
cis-fused isomers: In these isomers, the hydrogen atoms at the ring junctions are on the same side of the molecule.
-
trans-fused isomers: Here, the hydrogen atoms at the ring junctions are on opposite sides.
The combination of these fusions gives rise to a complex family of stereoisomers. The following diagram illustrates the potential relationships between different classes of DHTP stereoisomers.
Caption: Relationship between different types of stereoisomers of DHTP.
Part 2: Synthesis and Separation of Stereoisomers
The synthesis of DHTP is typically achieved through methods that may not be stereoselective, resulting in a mixture of isomers.[2][9] Therefore, the separation of these isomers is a critical step for studying their individual properties.
Synthesis of Dodecahydrotriphenylene
A common route to DHTP involves the acid-catalyzed self-condensation of cyclohexanone, followed by dehydrogenation to form triphenylene, which is then hydrogenated to yield DHTP.[9] Variations in reaction conditions can influence the distribution of the resulting stereoisomers.
Experimental Protocol: Synthesis of a DHTP Isomer Mixture
-
Cyclohexanone Trimerization: Cyclohexanone is treated with a strong acid catalyst (e.g., polyphosphoric acid) at elevated temperatures.
-
Dehydrogenation: The resulting mixture is dehydrogenated using a catalyst such as palladium on carbon (Pd/C) to form triphenylene.
-
Hydrogenation: Triphenylene is then fully hydrogenated using a catalyst like rhodium on alumina (Rh/Al₂O₃) under high pressure to yield a mixture of DHTP stereoisomers.
Separation of Stereoisomers: Chiral Resolution
Given that a synthetic batch of DHTP will likely contain a mixture of diastereomers and racemic pairs of enantiomers, their separation is essential. Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[10][11]
Methodologies for Chiral Resolution:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[12] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[13] The differential interaction of the enantiomers with the CSP leads to their separation.
The following workflow illustrates a general approach to the separation and isolation of DHTP stereoisomers.
Caption: Experimental workflow for the separation of DHTP stereoisomers.
Part 3: Characterization of Stereoisomers
Once separated, the individual stereoisomers of DHTP must be unambiguously characterized to determine their absolute and relative configurations. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for determining the connectivity and relative stereochemistry of the DHTP isomers.[14][15][16] The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) data provide detailed information about the spatial arrangement of atoms.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[17][18] It is a powerful technique for distinguishing between enantiomers and can provide information about their absolute configuration.[19][20]
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic resolution.[21][22][23] By analyzing the diffraction pattern of X-rays passing through a crystal of a pure stereoisomer, its precise molecular structure, including the absolute configuration of chiral centers, can be determined.
Data Summary
The following table summarizes the key analytical techniques and the information they provide for the characterization of DHTP stereoisomers.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Connectivity, relative stereochemistry, conformational analysis.[24][25] |
| Circular Dichroism | Differentiation of enantiomers, determination of absolute configuration.[26] |
| X-ray Crystallography | Absolute three-dimensional structure, bond lengths, and angles.[27] |
The following decision tree illustrates a logical approach to identifying a specific DHTP stereoisomer using these analytical techniques.
Caption: Decision tree for the characterization of DHTP stereoisomers.
Part 4: Applications in Drug Development and Beyond
The specific three-dimensional shape of a molecule is a critical determinant of its biological activity.[28] Different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.[3][29] This phenomenon, known as stereoselectivity, is a cornerstone of modern drug design.
While specific applications of individual DHTP stereoisomers are not yet widely reported, the principles of stereoisomerism are highly relevant. The rigid and well-defined scaffold of DHTP makes it an attractive building block for the synthesis of novel therapeutic agents. By controlling the stereochemistry of the DHTP core, it may be possible to design molecules that bind with high affinity and selectivity to specific biological targets.[13]
For example, one enantiomer of a DHTP derivative might exhibit potent activity against a particular enzyme or receptor, while its mirror image could be inactive or even elicit undesirable side effects.[4] Therefore, the ability to synthesize and characterize pure stereoisomers of DHTP and its derivatives is a crucial prerequisite for exploring their therapeutic potential.
Conclusion
The stereoisomerism of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene is a rich and complex topic with significant implications for chemistry and drug discovery. A thorough understanding of its conformational possibilities, coupled with robust methods for synthesis, separation, and characterization, is essential for unlocking the full potential of this intriguing molecule. This guide has provided a foundational framework for researchers to navigate the stereochemical landscape of DHTP and to apply this knowledge in their scientific endeavors.
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Conformational Analysis of Dodecahydrotriphenylene Isomers: A Technical Guide
Abstract
Dodecahydrotriphenylene (DTHP) presents a fascinating case study in conformational analysis due to its complex stereochemistry and the subtle interplay of non-covalent interactions that dictate the spatial arrangement of its constituent cyclohexane rings. This technical guide provides a comprehensive exploration of the conformational landscape of DTHP isomers. We delve into the synthesis and separation of these isomers, followed by a detailed analysis of their conformational preferences using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational modeling. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles of conformational analysis and their application to complex alicyclic systems.
Introduction: The Significance of Dodecahydrotriphenylene's Three-Dimensional Structure
Dodecahydrotriphenylene (C18H24) is a saturated polycyclic hydrocarbon composed of four fused cyclohexane rings.[1] The rigid, yet conformationally flexible, framework of DTHP has made it a molecule of significant interest in the fields of stereochemistry, materials science, and supramolecular chemistry. The spatial arrangement of the hydrogen atoms on the periphery of the molecule, dictated by the conformation of the cyclohexane rings, gives rise to a variety of stereoisomers with distinct physical and chemical properties.[2]
Understanding the conformational preferences of DTHP isomers is crucial for:
-
Predicting Molecular Properties: The overall shape and symmetry of a DTHP isomer, governed by its conformation, directly influence its melting point, solubility, and crystal packing.
-
Designing Host-Guest Systems: The central cavity of certain DTHP conformers can act as a host for smaller guest molecules, a principle utilized in the development of molecular containers and sensors.
-
Rational Drug Design: While DTHP itself is not a therapeutic agent, the principles of its conformational analysis are broadly applicable to complex drug molecules where specific three-dimensional arrangements are essential for biological activity.[3][4]
This guide will focus on the most stable and well-characterized isomers of DTHP, providing a detailed workflow for their analysis.
Synthesis and Isomer Separation: Accessing the Conformational Landscape
The synthesis of dodecahydrotriphenylene typically involves the catalytic hydrogenation of triphenylene. This process can yield a mixture of stereoisomers due to the creation of multiple chiral centers. The separation of these isomers is a critical and often challenging step.
Typical Synthetic and Separation Workflow:
Figure 1: A generalized workflow for the synthesis and separation of DTHP isomers.
Experimental Protocol: Isomer Separation by Column Chromatography
The separation of geometric isomers can often be achieved by leveraging their different polarities.[5]
-
Stationary Phase Selection: A column is typically packed with silica gel or alumina, the choice of which depends on the specific polarity of the isomer mixture.
-
Mobile Phase Gradient: A non-polar solvent, such as hexane, is initially used to elute the least polar isomers. The polarity of the mobile phase is gradually increased by adding a more polar solvent, like ethyl acetate, to elute the more polar isomers.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the separated isomers.
Conformational Analysis: Unraveling the Three-Dimensional Structures
The core of this guide lies in the detailed analysis of the conformations of the separated DTHP isomers. A multi-pronged approach combining spectroscopic and computational methods is essential for a complete understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics
¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for elucidating the structure and conformational dynamics of molecules in solution.[6][7]
Key NMR Parameters for Conformational Analysis:
| NMR Parameter | Information Gained |
| Chemical Shift (δ) | Provides information about the electronic environment of each proton and carbon. Protons in different spatial orientations (axial vs. equatorial) will have distinct chemical shifts.[8][9][10] |
| Coupling Constant (J) | The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is crucial for determining the relative orientation of substituents.[6] |
| Nuclear Overhauser Effect (NOE) | Provides information about the through-space proximity of protons. Strong NOE signals are observed between protons that are close in space, regardless of their bonding connectivity. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: A dilute solution of the purified DTHP isomer is prepared in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.[8]
-
Spectral Analysis:
-
Integration: The relative number of protons corresponding to each signal is determined.
-
Multiplicity: The splitting pattern of each signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.[6]
-
Coupling Constants: The J-values are measured to infer dihedral angles.
-
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[11][12][13] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's preferred conformation in the crystalline environment.[14]
Experimental Workflow for X-ray Crystallography:
Figure 2: A simplified workflow for determining a molecule's structure via X-ray crystallography.
Causality in Experimental Choices: The choice of solvent and crystallization conditions is critical for obtaining high-quality single crystals suitable for X-ray diffraction. A slow evaporation or cooling method is often employed to allow for the ordered arrangement of molecules into a crystal lattice.
Computational Modeling: Exploring the Energy Landscape
Computational methods, such as molecular mechanics and density functional theory (DFT), are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy conformers.[15] These methods can calculate the relative energies of different conformations and predict key geometric parameters.
Typical Computational Workflow:
-
Conformational Search: A systematic or random search of the conformational space is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations at a given temperature.
-
Property Prediction: Spectroscopic parameters, such as NMR chemical shifts and coupling constants, can be predicted and compared with experimental data for validation.
Case Study: The Cᵢ and D₃ Isomers of Dodecahydrotriphenylene
Two of the most studied isomers of DTHP are the cis,syn,cis (possessing Cᵢ symmetry) and the trans,anti,trans (possessing D₃ symmetry) isomers. Their conformational analysis provides an excellent illustration of the principles discussed.
| Isomer | Point Group | Key Conformational Feature | Relative Stability |
| cis,syn,cis | Cᵢ | All three outer rings are on the same side of the central ring. | Less stable due to steric hindrance. |
| trans,anti,trans | D₃ | The outer rings are arranged in an alternating up-down fashion relative to the central ring. | More stable due to minimized steric interactions. |
The D₃ isomer is generally found to be the thermodynamically more stable of the two due to the minimization of steric strain between the hydrogen atoms on the convex face of the molecule.
Conclusion and Future Directions
The conformational analysis of dodecahydrotriphenylene isomers is a testament to the power of combining experimental and computational techniques to understand the intricate three-dimensional world of molecules. The insights gained from such studies are not only of fundamental importance to stereochemistry but also have practical implications in the design of new materials and therapeutic agents.
Future research in this area may focus on:
-
The synthesis and characterization of less stable or previously unobserved DTHP isomers.
-
The investigation of DTHP derivatives with functional groups that can influence their conformational preferences and host-guest properties.
-
The application of advanced NMR techniques, such as solid-state NMR, to study the dynamics of DTHP in different environments.
By continuing to explore the conformational landscape of DTHP and related molecules, we can further our understanding of the fundamental principles that govern molecular structure and function.
References
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Dodecahydrotriphenylene: A Strategic Precursor for the Synthesis of Polycyclic Aromatic Hydrocarbons
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone of modern materials science and medicinal chemistry, with their rigid, planar structures underpinning the development of novel organic electronics and therapeutic agents. Triphenylene, a highly symmetric PAH, is of particular interest due to its unique electronic and self-assembly properties. This technical guide provides a comprehensive exploration of dodecahydrotriphenylene (DHTP) as a versatile and readily accessible precursor for the synthesis of triphenylene and its derivatives. We will delve into the synthetic pathways to DHTP, with a focus on stereochemical considerations, and provide a detailed, field-proven protocol for its subsequent dehydrogenation to triphenylene using a palladium-on-carbon catalyst. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to leverage DHTP in their own synthetic endeavors.
Introduction: The Significance of Dodecahydrotriphenylene in PAH Synthesis
Polycyclic aromatic hydrocarbons are a class of organic molecules composed of fused aromatic rings.[1] Their extended π-systems give rise to unique optical and electronic properties, making them valuable components in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[2] In the realm of drug development, the rigid scaffold of PAHs provides a template for the design of novel therapeutic agents.
Triphenylene, with its four fused benzene rings arranged in a highly symmetric, planar structure, is a prominent member of the PAH family.[3] Its discotic shape facilitates the formation of ordered columnar structures, which are crucial for charge transport in organic electronic devices.[4] The synthesis of triphenylene and its substituted derivatives is therefore a topic of significant interest.
Dodecahydrotriphenylene (C₁₈H₂₄) emerges as a key intermediate in several synthetic routes to triphenylene.[5] Its fully saturated, three-dimensional structure provides a stable and readily accessible platform that can be efficiently converted to the planar, aromatic triphenylene through a dehydrogenation reaction. The ability to synthesize and isolate DHTP allows for a modular approach to triphenylene synthesis, enabling purification and characterization of the precursor before the final aromatization step. This guide will provide a detailed roadmap for the synthesis of DHTP and its conversion to triphenylene, empowering researchers to harness the potential of this valuable precursor.
Synthesis of Dodecahydrotriphenylene: A Step-by-Step Protocol
The most common and practical laboratory synthesis of dodecahydrotriphenylene involves the acid-catalyzed self-condensation of cyclohexanone.[3][5] This method, while established, requires careful control of reaction conditions to maximize the yield of the desired trimer.
Causality Behind Experimental Choices
The choice of a strong acid catalyst, such as polyphosphoric acid, is crucial for promoting the intermolecular aldol condensation reactions that lead to the formation of the DHTP scaffold. The initial reaction involves the protonation of the cyclohexanone carbonyl group, which activates it towards nucleophilic attack by the enol form of another cyclohexanone molecule. A series of subsequent condensation and cyclization steps ultimately yields the dodecahydrotriphenylene structure. The use of a continuous extraction method for the isolation of DHTP is advantageous as it helps to shift the equilibrium of the reaction towards the product and simplifies the purification process.[2]
Experimental Protocol: Synthesis of Dodecahydrotriphenylene from Cyclohexanone
Materials:
-
Cyclohexanone (freshly distilled)
-
Sodium hydroxide (NaOH), calcined and dry
-
Polyphosphoric acid (PPA)
-
Petroleum ether (boiling range 40-70 °C)
-
Hexane
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Water (deionized)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Soxhlet extractor
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
Procedure: [2]
-
Initial Condensation: In a dry round-bottom flask, add freshly distilled cyclohexanone (60 ml, 0.58 mol) and calcined, dry sodium hydroxide (6 g, 0.15 mol). Stir the resulting mixture at room temperature for 3 days.
-
Work-up and Isolation of Intermediate: After 3 days, add water (150 ml) to the reaction mixture with stirring. Filter the resulting precipitate, wash it with 10% hydrochloric acid and then with water. Dry the solid intermediate.
-
Cyclization with Polyphosphoric Acid: Add the dried intermediate to polyphosphoric acid (40 g) in a suitable flask. Stir the mixture at 150 °C for 2 hours.
-
Extraction of Dodecahydrotriphenylene: Mix the reaction mixture with anhydrous sodium sulfate (100 g) and place it in a Soxhlet extractor. Continuously extract the product with petroleum ether (boiling range 40-70 °C).
-
Final Purification: Filter the precipitate from the petroleum ether extract, wash it with hexane, and dry to obtain dodecahydrotriphenylene.
Caption: Workflow for the synthesis of dodecahydrotriphenylene.
Stereochemistry of Dodecahydrotriphenylene
The self-condensation of cyclohexanone can lead to the formation of several stereoisomers of dodecahydrotriphenylene. The relative orientation of the three fused cyclohexane rings can result in different spatial arrangements. A preliminary X-ray investigation of dodecahydrotriphenylene has been reported, indicating a specific crystal structure, but a comprehensive analysis of all possible stereoisomers and their relative stabilities is an area for further research.[5]
The characterization of these stereoisomers is crucial as their conformation may influence the efficiency and selectivity of the subsequent dehydrogenation reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are invaluable for elucidating the precise three-dimensional structure of each isomer.[6][7] Conformational analysis can provide insights into the most stable chair and boat conformations of the cyclohexane rings within the DHTP framework.[8][9]
Dehydrogenation of Dodecahydrotriphenylene to Triphenylene
The conversion of dodecahydrotriphenylene to triphenylene is an aromatization reaction that involves the removal of twelve hydrogen atoms. This process is typically achieved through catalytic dehydrogenation, with palladium on carbon (Pd/C) being a highly effective and widely used catalyst.[5][10]
The Role of Palladium on Carbon (Pd/C) Catalyst
Palladium on carbon is a heterogeneous catalyst where fine palladium particles are dispersed on a high-surface-area activated carbon support. This arrangement maximizes the number of active palladium sites available for catalysis. The mechanism of dehydrogenation on the Pd/C surface is believed to involve the following key steps:
-
Adsorption: The dodecahydrotriphenylene molecule adsorbs onto the palladium surface.
-
C-H Bond Activation: The palladium atoms facilitate the cleavage of C-H bonds, leading to the formation of adsorbed hydrogen atoms and a partially dehydrogenated organic intermediate.
-
Sequential Dehydrogenation: This process continues in a stepwise manner, with the progressive removal of hydrogen atoms and the formation of double bonds within the cyclohexane rings.
-
Desorption: Once the fully aromatic triphenylene molecule is formed, it desorbs from the catalyst surface, and the adsorbed hydrogen atoms combine to form H₂ gas.
The reaction is typically carried out at elevated temperatures to provide the necessary activation energy for C-H bond cleavage and to favor the endothermic dehydrogenation process.[8]
Experimental Protocol: Dehydrogenation of Dodecahydrotriphenylene
Materials:
-
Dodecahydrotriphenylene
-
Palladium on carbon (10% Pd/C)
-
High-boiling solvent (e.g., diphenyl ether, mesitylene)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and hot plate
-
Inert gas supply
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and an inert gas inlet, place dodecahydrotriphenylene and 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove any oxygen. Maintain a gentle flow of the inert gas throughout the reaction.
-
Solvent Addition: Add a high-boiling solvent to the flask. The solvent helps to ensure a uniform reaction temperature and facilitates stirring.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent used but is typically in the range of 250-300 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable solvent (e.g., toluene or dichloromethane) and filter through a pad of celite to remove the Pd/C catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude triphenylene can be purified by recrystallization, column chromatography, or sublimation to yield the pure product.[5]
Caption: Experimental workflow for the dehydrogenation of dodecahydrotriphenylene.
Characterization of Triphenylene
The final triphenylene product should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the triphenylene molecule. Due to its high symmetry, the ¹H NMR spectrum of triphenylene is relatively simple, typically showing two multiplets in the aromatic region.[6][11][12]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of triphenylene (228.29 g/mol ).[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-H and C=C stretching and bending vibrations of the aromatic rings.[14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of triphenylene exhibits characteristic absorption bands corresponding to its extended π-conjugated system.[13]
-
Melting Point: Pure triphenylene has a sharp melting point of 198-199 °C.[3]
Safety Considerations
-
Cyclohexanone: Cyclohexanone is flammable and can be irritating to the eyes and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Polyphosphoric Acid: Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.
-
Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of organic solvents. Handle with care and avoid ignition sources. It is often handled as a water-wet paste to minimize the risk of fire.[16]
-
Triphenylene: While triphenylene itself is not classified as a carcinogen, many other PAHs are known to be carcinogenic. It is good practice to handle all PAHs with care, minimizing skin contact and inhalation of dust.[14]
-
High Temperatures: The dehydrogenation reaction is carried out at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of DHTP | Incomplete reaction; side reactions. | Ensure anhydrous conditions; use freshly distilled cyclohexanone; optimize reaction time and temperature. |
| Difficult filtration of Pd/C | Fine catalyst particles. | Use a pad of celite during filtration; consider centrifugation for catalyst separation. |
| Incomplete dehydrogenation | Inactive catalyst; insufficient temperature or reaction time. | Use fresh, high-quality Pd/C; ensure the reaction temperature is maintained at the desired level; extend the reaction time. |
| Product contamination | Incomplete purification. | Optimize recrystallization solvent system; use appropriate stationary and mobile phases for column chromatography. |
Conclusion
Dodecahydrotriphenylene serves as a highly valuable and accessible precursor for the synthesis of triphenylene, a key building block in the development of advanced organic materials. This guide has provided a detailed and practical overview of the synthesis of DHTP from cyclohexanone and its subsequent catalytic dehydrogenation to triphenylene. By understanding the underlying chemical principles and following the detailed experimental protocols, researchers can confidently and efficiently prepare high-purity triphenylene for a wide range of applications in materials science and drug discovery. The stereochemical complexity of DHTP presents an intriguing area for future investigation, with the potential to further refine and control the synthesis of triphenylene-based materials.
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Triphenylene | C18H12 | CID 9170. PubChem. National Center for Biotechnology Information. [Link]
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(NHC)Pd(II) hydride-catalyzed dehydroaromatization by olefin chain-walking isomerization and transfer-dehydrogenation. PubMed. [Link]
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Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants. ResearchGate. [Link]
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Single Crystal X-ray Diffraction. Newcastle University. [Link]
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(NHC)Pd(II) hydride-catalyzed dehydroaromatization by olefin chain-walking isomerization and transfer-dehydrogenation. ResearchGate. [Link]
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The preparation of Cyclohexanone from Cyclohexanol. Chemistry LibreTexts. [Link]
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Selected strategies for the synthesis of triphenylenes. ElectronicsAndBooks. [Link]
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Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Publications. [Link]
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Single-Crystal Diffraction. MIT Department of Chemistry. [Link]
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Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
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Recoverable Pd/C catalyst mediated dehydrogenation of sterols and an improved synthesis of 1α-hydroxydehydroepiandrosterone. PubMed. [Link]
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Dodecahydrotriphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-. NIST WebBook. [Link]
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Industrial Catalysis: A Practical Guide. ResearchGate. [Link]
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Mechanistic insights into the palladium-catalyzed hydroaminocarbonylation of alkenes. New Journal of Chemistry. [Link]
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Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids to 3-benzylidene-3H-isochroman-1,4-diones. Chemical Communications. [Link]
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Hyperconjomer stereocontrol of cationic polyene cyclisations. RSC Publishing. [Link]
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Organic Chemistry Lab Report: Synthesis of Cyclohexanone. Owlcation. [Link]
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Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. PMC. [Link]
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Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D. Organic Syntheses. [Link]
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Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Preprints. [Link]
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Dehydrogenation of polycyclic naphthenes on a Pt/C catalyst for hydrogen storage in liquid organic hydrogen carriers. ResearchGate. [Link]
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What are Conformational Isomers and How to Draw Them? | Organic Chemistry. YouTube. [Link]
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Stereocontrolled Synthesis of Polyenoic Acids by a Heck—Sonogashira Reaction: Easy Access to 9,10-Didehydro Retinoic Acids. ResearchGate. [Link]
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Mechanistic insights into the Pd-catalyzed intermolecular asymmetric allylic dearomatization of multisubstituted pyrroles: understanding the remarkable regio- and enantioselectivity. PubMed. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
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Identifying conformational isomers of organic molecules in solution via unsupervised clustering. ChemRxiv. [Link]
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Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]
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Early studies on the discovery of Dodecahydrotriphenylene
An In-depth Technical Guide to the Early Studies and Discovery of Dodecahydrotriphenylene
Introduction: A Tale of Two Molecules
The story of dodecahydrotriphenylene is intrinsically linked to its aromatic counterpart, triphenylene. First isolated in 1880 by German chemists H. Schmidt and Gustav Schultz from the pyrolysis of benzene vapor, triphenylene (C₁₈H₁₂) presented a curious structural puzzle.[1] It was an isomer of chrysene, yet its properties suggested a unique, highly symmetrical arrangement of four fused benzene rings.[1] The definitive proof of this structure, however, would not come from direct synthesis but through an ingenious two-step process that first required the creation of its fully saturated precursor.
This guide delves into the seminal early work that led to the discovery of dodecahydrotriphenylene (C₁₈H₂₄), a critical intermediate that unlocked the structural confirmation of triphenylene itself. We will explore the foundational synthesis, the logic of the experimental choices, and the methods of structural elucidation available to chemists at the dawn of the 20th century, contextualized with the power of modern analytical techniques.
Part 1: The Foundational Synthesis of Dodecahydrotriphenylene (Perhydrotriphenylene)
The first synthesis of dodecahydrotriphenylene was accomplished by Carl Mannich in 1907.[1] His approach was not a direct construction of the fused ring system but a brilliant example of chemical intuition: the self-condensation of a readily available cyclic ketone.
Expertise & Causality: The Choice of Cyclohexanone
Mannich hypothesized that three molecules of cyclohexanone could be induced to undergo a series of condensation and dehydration reactions to form a trimeric, saturated C₁₈ hydrocarbon.[1] The choice of cyclohexanone was logical and strategic:
-
α-Hydrogens: Cyclohexanone possesses acidic α-hydrogens, a prerequisite for forming an enolate intermediate under catalytic conditions, which is the reactive species in aldol-type condensations.
-
Six-Membered Ring Stability: The inherent stability of the cyclohexane ring system makes it an ideal building block, predisposing the reaction toward the formation of a thermodynamically stable fused-ring product.
-
Symmetry: The C₆ symmetry of the starting material logically points toward a final product with high symmetry, consistent with the suspected D₃h symmetry of the target molecule's aromatic analogue, triphenylene.
The driving force for this trimerization is the formation of a highly stable, polycyclic aliphatic system through the creation of new carbon-carbon bonds.
Experimental Protocol: Acid-Catalyzed Cyclotrimerization of Cyclohexanone
While Mannich's original 1907 publication is a historical document, the procedure has been reproduced and refined over the last century. The core protocol, which serves as a self-validating system, relies on a strong acid catalyst to promote the reaction cascade.
Objective: To synthesize dodecahydrotriphenylene via the self-condensation of cyclohexanone.
Reagents:
-
Cyclohexanone
-
Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)[2][3]
-
Water (for workup)
-
An appropriate organic solvent for extraction (e.g., petroleum ether)[3]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: A flask equipped with a reflux condenser and a heating mantle is charged with polyphosphoric acid.
-
Initiation: The polyphosphoric acid is pre-heated to approximately 150°C.[3]
-
Reagent Addition: Cyclohexanone is added slowly and carefully to the hot acid with vigorous stirring. The reaction is exothermic and requires controlled addition to maintain the temperature.
-
Reaction: The mixture is maintained at temperature (e.g., 150°C) for a period of 2-3 hours to ensure the completion of the multiple condensation and dehydration steps.[3]
-
Workup & Quenching: The reaction mixture is cooled to room temperature and then carefully quenched by pouring it over a mixture of ice and water. This step neutralizes the acid and precipitates the crude organic product.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent like petroleum ether or hexane.[3]
-
Purification: The combined organic layers are washed with water and then a saturated sodium bicarbonate solution to remove any residual acid. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: The solvent is removed via rotary evaporation to yield the crude dodecahydrotriphenylene product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualization: Proposed Reaction Pathway
The acid-catalyzed trimerization of cyclohexanone is a complex cascade involving multiple aldol condensations and dehydrations. The diagram below illustrates a plausible pathway.
Caption: Acid-catalyzed cyclotrimerization of cyclohexanone.
Part 2: Structural Elucidation in the Pre-Spectroscopic Era
In 1907, the powerful analytical tools of NMR spectroscopy and X-ray crystallography were not yet available to chemists.[4] The gold standard for structural proof was chemical correlation: converting a new, unknown substance into a previously identified, well-characterized one. Mannich's strategy was to demonstrate that his C₁₈H₂₄ product was the direct saturated precursor to the known C₁₈H₁₂ triphenylene.
Trustworthiness: Dehydrogenation as a Self-Validating Protocol
The conversion of an alicyclic compound to its aromatic analogue via dehydrogenation (the removal of hydrogen) is a classic and robust transformation. By successfully converting his synthetic product into triphenylene, Mannich could retroactively and definitively establish the carbon skeleton of his starting material.
Objective: To aromatize dodecahydrotriphenylene to triphenylene for structural confirmation.
Methodologies Used by Mannich: [1]
-
Zinc Dust Distillation: A harsh but effective classical method where the sample is heated strongly with zinc dust. The zinc acts as an oxygen scavenger (for any residual oxygen) and promotes the elimination of hydrogen.
-
Copper-Catalyzed Dehydrogenation: A milder method involving heating the sample with finely divided copper metal, which catalytically facilitates the removal of H₂ gas.
General Experimental Protocol (based on Copper Catalysis):
-
Setup: Dodecahydrotriphenylene is mixed with a catalyst, such as copper powder or palladium on charcoal (a more modern, efficient catalyst).[2]
-
Reaction: The mixture is heated to a high temperature (typically >300°C) under an inert atmosphere or while allowing for the escape of evolved hydrogen gas.
-
Isolation: After cooling, the resulting solid is dissolved in a suitable organic solvent, and the catalyst is removed by filtration.
-
Purification: The solvent is evaporated, and the crude triphenylene is purified by recrystallization or sublimation.
-
Confirmation: The physical properties of the purified product (melting point, solubility, crystalline form) are compared against an authentic sample of triphenylene, such as that isolated from coal tar or benzene pyrolysis.[1] A perfect match confirms the identity of the product and, by extension, the structure of the dodecahydrotriphenylene precursor.
Visualization: Overall Discovery Workflow
The logical flow from hypothesis to validated discovery is a hallmark of rigorous scientific investigation.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Dodecahydrotriphenylene via Acid-Catalyzed Cyclotrimerization of Cyclohexanone
Introduction
Dodecahydrotriphenylene (DHTP) is a saturated polycyclic hydrocarbon that serves as a crucial synthetic intermediate. Its rigid, well-defined three-dimensional structure makes it an interesting building block in supramolecular chemistry and materials science. Most notably, DHTP is the direct precursor to triphenylene, a discotic liquid crystal and an important material in the field of organic electronics, including organic light-emitting diodes (OLEDs).[1][2] The synthesis of DHTP is a classic example of acid- or base-catalyzed cyclotrimerization, typically starting from the readily available and inexpensive feedstock, cyclohexanone.[3][4]
This application note provides a detailed, field-proven protocol for the synthesis of dodecahydrotriphenylene. We will delve into a robust two-step, one-pot method involving an initial base-catalyzed self-condensation of cyclohexanone, followed by an acid-catalyzed cyclization and dehydration. The causality behind key experimental choices will be explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy and Mechanistic Rationale
The conversion of cyclohexanone to dodecahydrotriphenylene is fundamentally a series of aldol-type condensation and dehydration reactions. The overall strategy involves the formation of a key intermediate, 2-(1-cyclohexenyl)cyclohexanone, which then reacts further to complete the trimeric structure.
-
Base-Catalyzed Dimerization: The process is initiated by a base (e.g., NaOH) which deprotonates cyclohexanone at the α-position to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanone molecule. The subsequent dehydration of the resulting aldol adduct yields 2-(1-cyclohexenyl)cyclohexanone.
-
Acid-Catalyzed Cyclization: A strong acid, such as polyphosphoric acid (PPA), is then introduced. PPA serves two critical functions: it acts as a powerful dehydrating agent and as a catalyst for the subsequent cyclization steps. It protonates the carbonyl oxygen of a third cyclohexanone molecule, making it more electrophilic for attack by the enol of 2-(1-cyclohexenyl)cyclohexanone. A cascade of intramolecular cyclizations and dehydrations follows, ultimately forming the thermodynamically stable, fully saturated triphenylene core.[5][6]
This two-stage approach within a single procedural flow allows for the efficient construction of the C18 skeleton from a C6 precursor.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Dodecahydrotriphenylene.
Detailed Experimental Protocol
This protocol is adapted from a well-established method for the synthesis of dodecahydrotriphenylene from cyclohexanone.[5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Cyclohexanone | C₆H₁₀O | 98.14 | 60 mL (56.8 g) | 0.58 | Freshly distilled recommended |
| Sodium Hydroxide | NaOH | 40.00 | 6.0 g | 0.15 | Anhydrous, powdered or pellets |
| Polyphosphoric Acid | (HPO₃)n | N/A | 40 g | N/A | Corrosive, handle with care |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | N/A | 10% aqueous solution |
| Deionized Water | H₂O | 18.02 | ~300 mL | N/A | For washing and quenching |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle
-
Condenser (for potential reflux, though not strictly required at 150°C)
-
Büchner funnel and filter flask
-
Glassware for washing and filtration
-
Drying oven or vacuum desiccator
Synthesis Procedure
Part 1: Base-Catalyzed Self-Condensation
-
To a dry 500 mL round-bottom flask, add freshly distilled cyclohexanone (60 mL, 0.58 mol).
-
Begin stirring the cyclohexanone at room temperature using a mechanical stirrer.
-
Carefully add powdered or pelletized dry sodium hydroxide (6.0 g, 0.15 mol) to the flask.
-
Causality Note: NaOH acts as the catalyst for the initial aldol condensation/dehydration reactions that form the dimeric and trimeric precursors. The reaction is performed neat to maximize reactant concentration.
-
-
Seal the flask (allowing for slight pressure release) and continue to stir the mixture vigorously at room temperature for 3 days. The mixture will gradually thicken and may become a solid mass.
Part 2: Acid-Catalyzed Cyclization and Dehydration
-
After 3 days, add deionized water (150 mL) to the reaction flask while stirring to break up the solid precipitate.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the filtered precipitate sequentially with a 10% hydrochloric acid solution (approx. 50 mL) and then with copious deionized water until the filtrate is neutral.
-
Causality Note: The HCl wash is crucial to neutralize any remaining NaOH catalyst. The subsequent water wash removes any salts and water-soluble impurities.
-
-
Dry the washed solid intermediate thoroughly. It can be air-dried or placed in a vacuum desiccator.
-
Place the dried intermediate powder into a clean flask with polyphosphoric acid (40 g).
-
Heat the mixture to 150°C with vigorous stirring for 2 hours. The mixture will become a thick, stirrable paste.
-
Causality Note: Polyphosphoric acid is a highly effective dehydrating agent and a strong non-oxidizing acid. It drives the final cyclization and dehydration steps to form the stable dodecahydrotriphenylene ring system.
-
Work-up and Purification
-
Allow the reaction mixture to cool to below 100°C.
-
Very carefully and slowly, add deionized water to the cooled mixture with stirring to quench the reaction and dissolve the polyphosphoric acid. This process is exothermic.
-
The crude dodecahydrotriphenylene will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with deionized water, followed by a small amount of cold ethanol or methanol to aid in drying.
-
Dry the final product in a drying oven at 80-100°C or under vacuum. The expected product is a white to off-white crystalline solid.[7]
-
For higher purity, the product can be recrystallized from a suitable solvent like dioxane or hexane.[8]
Expected Results and Characterization
-
Yield: The overall yield for this process is reported to be in the range of 50-60%.[5]
-
Appearance: White to off-white crystalline powder.[7]
-
Melting Point: 231-233 °C (literature).[3]
-
¹H NMR (CDCl₃): δ 1.78 (m, 12H), 2.58 (m, 12H).[5]
-
¹³C NMR (CDCl₃): δ 23.23, 26.98, 132.77.[5]
-
Mass Spec (EI-MS): m/z (%) 240 (100) [M⁺].[5]
Safety and Handling
-
Cyclohexanone is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Sodium hydroxide and polyphosphoric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]
-
The quenching of polyphosphoric acid with water is highly exothermic and can cause splashing. Perform this step slowly and carefully in an ice bath if necessary.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of dodecahydrotriphenylene from cyclohexanone. By understanding the mechanistic principles behind the base-catalyzed condensation and the acid-catalyzed cyclization, researchers can confidently reproduce this synthesis. The resulting high-purity product is a valuable intermediate for further chemical transformations, most notably the dehydrogenation to triphenylene for applications in advanced materials.
References
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- Triphenylene. Organic Syntheses Procedure.
- Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromaticsw.
- Dodecahydrotriphenylene 99 1610-39-5. Sigma-Aldrich.
- Dodecahydrotriphenylene CAS#: 1610-39-5. ChemicalBook.
- Dodecahydrotriphenylene(1610-39-5). ChemicalBook.
- An In-depth Technical Guide to the Synthesis and Purific
- Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives. Beilstein Journal of Organic Chemistry.
- Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants.
- Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-. NIST WebBook.
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Application Notes and Protocols: Dodecahydrotriphenylene in Organic Electronics
Abstract
This document provides a comprehensive technical guide on the application of dodecahydrotriphenylene (DDHTP), a saturated hydrocarbon, within the field of organic electronics. While DDHTP itself is not an active semiconductor, its critical role as a direct and high-purity precursor to triphenylene makes it a molecule of significant interest. Triphenylene, with its planar, disc-like structure and robust π-conjugated system, is a versatile building block for high-performance organic electronic devices.[1] This guide details the synthesis and purification of dodecahydrotriphenylene, its efficient conversion to triphenylene, and subsequent application in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). We provide detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and present characterization data to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Dodecahydrotriphenylene Scaffold
In the quest for advanced organic electronic materials, the design and synthesis of the core molecular scaffold are paramount. Dodecahydrotriphenylene (C₁₈H₂₄), a fully saturated polycyclic hydrocarbon, presents a unique and valuable platform.[2][3] While its saturated nature precludes direct use as a charge-carrying material, it serves as an exceptionally clean and efficient precursor to triphenylene (C₁₈H₁₂).
The conversion from the puckered, aliphatic DDHTP to the planar, aromatic triphenylene is a key transformation that unlocks its electronic potential. Triphenylene's inherent planarity and D₃h symmetry facilitate strong π-π stacking and self-assembly into ordered columnar structures, which are essential for efficient charge transport.[1] This property is highly exploited in:
-
Organic Light-Emitting Diodes (OLEDs): Triphenylene derivatives are widely used as host materials, particularly for blue phosphorescent emitters, due to their high triplet energy and good charge transport properties. They contribute to lower driving voltages and improved device efficiency.[1]
-
Organic Field-Effect Transistors (OFETs): The ordered stacking of triphenylene-based materials leads to high charge carrier mobility, a critical performance indicator for OFETs.[1][4]
-
Organic Photovoltaics (OPVs): The charge transport capabilities of triphenylene derivatives are also being explored in the context of OPVs.[1]
This guide, therefore, focuses on DDHTP as the foundational starting material, providing researchers with the necessary protocols to access high-purity triphenylene for these advanced applications.
Physicochemical Properties
A clear understanding of the physical and chemical properties of both the precursor and the final product is essential for successful synthesis and device fabrication.
| Property | Dodecahydrotriphenylene (DDHTP) | Triphenylene |
| CAS Number | 1610-39-5[3] | 217-59-4 |
| Molecular Formula | C₁₈H₂₄[3] | C₁₈H₁₂ |
| Molecular Weight | 240.38 g/mol [3] | 228.29 g/mol |
| Appearance | White to yellow-beige fine crystalline powder | Light yellow or white solid |
| Melting Point | 231-233 °C[2][3] | ~198 °C |
| Boiling Point | ~345 °C[3] | ~438 °C |
| Solubility | Soluble in hexane and dioxane.[2][3] Insoluble in water. | Insoluble in water. Soluble in organic solvents like methylene chloride and pentane for recrystallization.[5] |
| Key Feature | Saturated Aliphatic Scaffold | Planar, π-Conjugated Aromatic System |
Synthesis and Characterization Workflow
The overall workflow from the starting material to the electronically active triphenylene is a two-step process involving trimerization followed by aromatization.
Caption: Simplified schematic of catalytic dehydrogenation on a Palladium surface.
Protocol 3.2: Dehydrogenation of DDHTP
Materials:
-
Dodecahydrotriphenylene (DDHTP), purified
-
Palladium on carbon (10% Pd/C) catalyst
-
High-boiling point solvent (e.g., N,N-dimethylacetamide)
-
Inert gas (Argon or Nitrogen)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration setup for catalyst removal (e.g., Celite pad)
-
Sublimation apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the purified DDHTP with the Pd/C catalyst (typically 5-10% by weight relative to DDHTP).
-
Add a high-boiling point solvent sufficient to suspend the reactants.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Flush the entire system with an inert gas (Argon) to remove oxygen. [6]
-
-
Dehydrogenation Reaction:
-
Heat the reaction mixture to a high temperature (typically 150-300 °C, depending on the solvent) under a gentle flow of inert gas. [7] * Maintain the reaction at this temperature with vigorous stirring for several hours (e.g., 4-24 hours). The progress can be monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to recover all the product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude triphenylene can be purified by recrystallization (e.g., from a mixture of methylene chloride and pentane) [5]or, for very high purity required for electronic devices, by vacuum sublimation. [5][6] Characterization:
-
-
Melting Point: Purified triphenylene should have a melting point of approximately 199 °C. [5]* Spectroscopy (UV-Vis, Fluorescence): The aromatic product will exhibit characteristic absorption and emission spectra, unlike the non-absorbing DDHTP precursor. [6]* NMR Spectroscopy: The disappearance of aliphatic protons and the appearance of aromatic protons in the ¹H NMR spectrum confirm the complete aromatization.
Application in Organic Electronics: Device Fabrication Protocols
High-purity, sublimed-grade triphenylene (or its derivatives) is now ready for incorporation into organic electronic devices. Below are representative protocols for fabricating an OLED and an OFET.
Protocol 4.1: Fabrication of a Triphenylene-Based OLED by Thermal Evaporation
Causality: Vacuum thermal evaporation is the standard method for producing high-performance, small-molecule OLEDs. [8][9]This technique allows for the precise deposition of ultra-thin, uniform layers of organic materials and metals in a high-vacuum environment, which is crucial for preventing contamination and ensuring device longevity. In this example, a triphenylene derivative is used as a host material for a phosphorescent dopant.
Device Architecture: ITO / HTL / EML (Triphenylene derivative:Phosphorescent Dopant) / ETL / LiF / Al
Materials & Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Cleaning solvents: Deionized water, isopropyl alcohol, acetone, Hellmanex solution
-
Hole-Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host: Triphenylene derivative
-
EML dopant: Phosphorescent emitter (e.g., FIrpic for blue emission)
-
Electron-Transport Layer (ETL) material (e.g., TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al) pellets or wire
-
High-vacuum thermal evaporator (pressure < 10⁻⁶ Torr)
-
Ultrasonic bath
-
Spin-coater (for alternative HTL deposition)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning (Critical Step):
-
Submerge the ITO substrates in a cleaning rack.
-
Sonicate sequentially in Hellmanex solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each. [10] * Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporator to improve the ITO work function and remove residual organic contaminants.
-
-
Layer Deposition by Thermal Evaporation:
-
Load the cleaned substrates and deposition materials into the thermal evaporator.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
HTL Deposition: Thermally evaporate the HTL material (e.g., TAPC) to a thickness of ~40 nm. Deposition rate: 1-2 Å/s.
-
EML Deposition: Co-evaporate the triphenylene host material and the phosphorescent dopant. The doping concentration is critical and typically ranges from 5-15%. Total thickness: ~20 nm. The deposition rates must be carefully controlled to achieve the desired doping ratio.
-
ETL Deposition: Thermally evaporate the ETL material (e.g., TPBi) to a thickness of ~30 nm. Deposition rate: 1-2 Å/s.
-
Cathode Deposition: Deposit a thin layer of LiF (~1 nm) to facilitate electron injection, followed by a thicker layer of Al (~100 nm) to serve as the cathode.
-
-
Encapsulation:
-
Immediately after fabrication, transfer the devices to an inert atmosphere (e.g., a glovebox) without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a cover glass to protect the active layers from degradation. [10]
-
Protocol 4.2: Fabrication of a Solution-Processed OFET
Causality: Solution-processing offers a lower-cost, scalable alternative to vacuum deposition. [11]For OFETs, the quality of the semiconductor film and the interface with the dielectric are paramount for achieving high mobility.
Device Architecture: Si/SiO₂ / Organic Semiconductor / Au (Source/Drain)
Materials & Equipment:
-
Highly doped Si wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Triphenylene-based semiconductor (functionalized for solubility)
-
Organic solvent for the semiconductor (e.g., toluene, chlorobenzene)
-
Substrate cleaning solvents
-
Spin-coater
-
Thermal evaporator for metal contacts
-
Photolithography and lift-off equipment (for patterning contacts)
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate using the sonication procedure described in Protocol 4.1.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like HMDS or OTS to improve film morphology and device performance.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of the soluble triphenylene derivative in the chosen solvent (e.g., 5-10 mg/mL).
-
Deposit the solution onto the substrate via spin-coating. The spin speed and time will determine the film thickness and must be optimized.
-
Anneal the film on a hotplate at a temperature below the material's glass transition temperature to remove residual solvent and improve molecular ordering.
-
-
Source-Drain Electrode Deposition:
-
Using a shadow mask or photolithography, define the source and drain electrode pattern.
-
Thermally evaporate Gold (Au) to a thickness of ~50 nm to form the contacts.
-
Device Characterization
OLED Performance:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photodetector. From this, key metrics like turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated. [12]* Electroluminescence (EL) Spectrum: Measure using a spectrometer to determine the color coordinates (CIE) and purity of the emitted light.
OFET Performance:
-
Transfer and Output Characteristics: Measure using a semiconductor parameter analyzer.
-
Field-Effect Mobility (μ): Calculated from the saturation region of the transfer curve. This is a key metric indicating how efficiently charge carriers move through the semiconductor. [4][13][14]* On/Off Ratio: The ratio of the current when the transistor is 'on' to when it is 'off'. A high on/off ratio is crucial for digital applications. [4]
Conclusion
Dodecahydrotriphenylene is a pivotal starting material for accessing the world of triphenylene-based organic electronics. Its transformation from a saturated, electronically inert molecule into a planar, aromatic semiconductor through a straightforward two-step synthesis provides a robust and high-purity route to materials for next-generation OLEDs and OFETs. The protocols detailed in this guide offer researchers a validated pathway to synthesize these materials and fabricate high-performance devices, fostering further innovation in this exciting field.
References
- Hoang, M. H., et al. (2015). New π-extended triphenylene-based organic semiconductors in field-effect transistors. Synthetic Metals, 209, 434-440.
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- Feng, X., et al. (2009). Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics.
- Kovalev, I. S., et al. (2014). Method of triphenylene obtaining. RU2505518C1.
- Journal of Fuel. (2015). Catalytic cracking of polycyclic aromatic hydrocarbons with hydrogen transfer reaction. Fuel, 161, 207-214.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Triphenylene in Advanced Organic Electronic Design. Company Website.
- Synthesis of conjugated-bridged triphenylenes and application in OLEDs. (n.d.).
- Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. (2023). MDPI.
- Recrystallization.pdf. (n.d.).
- Kovalev, I. S., et al. (2014). Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants.
- Exploring the Dehydrogenation Reaction Pathway of Perhydro-Polycyclic Aromatic Hydrocarbons over the Pt/Al2O3 Catalyst as Liquid Organic Hydrogen Carriers by In Situ DRIFT. (2023). PubMed.
- Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. (2015). The Royal Society of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Website.
- Exploring the Dehydrogenation Reaction Pathway of Perhydro-Polycyclic Aromatic Hydrocarbons over the Pt/Al2O3 Catalyst as Liquid Organic Hydrogen Carriers by In Situ DRIFT. (n.d.).
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- Purification by Recrystallization. (n.d.).
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- Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (n.d.).
- Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsatur
- Solution-Processed Organic Light-Emitting Diodes Using a Lamin
- Advanced Modeling and Characterization of Organic Crystalline Transistors for Enhanced and. (n.d.). Technische Universität Dresden.
- High-Throughput Screening of Blue Phosphorescent OLED Host Materials Based on Uni-Mol and Energy Level M
- Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. (2024). PMC - PubMed Central.
- Researchers suggest a new four-step process to pattern solution-processable OLED emitter layers without UV radi
- Performance of the multi-layer OLEDs with various hosts. (n.d.).
- OLED Fabrication | How to make an OLED Device. (n.d.). Ossila.
- The preparation of Cyclohexanone from Cyclohexanol. (2024). Chemistry LibreTexts.
- Overview of mobility characterization methods and formulas used thereto. (n.d.).
- On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. (n.d.). RSC Publishing.
- Dehydrogenation of Cyclohexanones with Palladium/Carbon Under Hydrogen. (2015). Synfacts.
- Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2025).
- Use of Pd/Activated Carbon Fiber Catalyst to Dehydrogen
- Pressure Driven Alkane Dehydrogen
- Asymmetric Thermally Activated Delayed Fluorescence Materials Rendering High-performance OLEDs Through both Thermal Evaporation and Solution-processing. (2025).
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- Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes. (2022).
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- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
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Dodecahydrotriphenylene: A Versatile Host in Supramolecular Chemistry - Application Notes and Protocols
Introduction: The Unique Architecture of Dodecahydrotriphenylene for Host-Guest Chemistry
Dodecahydrotriphenylene (DHTP), a saturated polycyclic hydrocarbon with the chemical formula C18H24, presents a unique and rigid three-dimensional structure that makes it an exceptional host molecule in the field of supramolecular chemistry.[1] Its molecular framework, composed of three fused cyclohexane rings, creates a well-defined cavity capable of encapsulating a variety of guest molecules. This ability to form stable inclusion compounds, also known as clathrates, through non-covalent interactions has opened up a wide range of applications, from chiral separations and drug delivery to the development of novel materials.[2][3]
This guide provides a comprehensive overview of the synthesis, characterization, and application of dodecahydrotriphenylene as a host molecule. It is intended for researchers, scientists, and drug development professionals interested in leveraging the principles of host-guest chemistry for innovative solutions. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure both reproducibility and a deeper understanding of the experimental choices.
Part 1: Synthesis of Dodecahydrotriphenylene
The synthesis of dodecahydrotriphenylene is a critical first step in its utilization as a host molecule. Several synthetic routes have been reported, with the most common being the acid-catalyzed trimerization of cyclohexanone.[1][4] This method offers a straightforward and scalable approach to producing the desired dodecahydrotriphenylene scaffold.
Protocol 1: Synthesis of Dodecahydrotriphenylene via Cyclohexanone Trimerization
This protocol outlines a two-stage synthesis of dodecahydrotriphenylene from cyclohexanone, adapted from established methods.[4] The first stage involves the formation of the dodecahydrotriphenylene intermediate, which is then purified.
Materials:
-
Cyclohexanone
-
Polyphosphoric acid
-
Sodium hydroxide (NaOH)
-
Petroleum ether (boiling point 40-70 °C)
-
Hexane
-
Anhydrous sodium sulfate
-
Concentrated hydrochloric acid (10%)
-
Soxhlet apparatus
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
Stage 1: Cyclization of Cyclohexanone
-
In a suitable reaction vessel, mix cyclohexanone with a solution of sodium hydroxide.
-
Stir the mixture at room temperature for a designated period to facilitate the initial condensation reaction.
-
Neutralize the reaction mixture and add polyphosphoric acid.
-
Heat the mixture with stirring at 150 °C for 2 hours to promote the cyclotrimerization reaction.[4]
-
After cooling, add water to the reaction mass with stirring.
-
Filter the resulting precipitate, wash it with 10% hydrochloric acid and then with water.
-
Dry the crude product.
Stage 2: Purification by Continuous Extraction
-
Mix the crude product with anhydrous sodium sulfate and place it in a Soxhlet apparatus.
-
Perform continuous extraction with petroleum ether (boiling point 40-70 °C).[4]
-
After extraction, filter the solution and evaporate the solvent to obtain the purified dodecahydrotriphenylene.
-
Wash the resulting solid with hexane and dry to yield the final product.
Expected Yield: Approximately 52%.[4]
Characterization: The identity and purity of the synthesized dodecahydrotriphenylene should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 2: Formation and Characterization of Dodecahydrotriphenylene Inclusion Complexes
The formation of inclusion complexes is at the heart of dodecahydrotriphenylene's function as a host molecule. These host-guest complexes are formed through non-covalent interactions, such as van der Waals forces.[5] The choice of method for preparing these complexes depends on the properties of both the host (DHTP) and the guest molecule.
General Protocols for the Preparation of Inclusion Complexes
Several methods can be employed to prepare inclusion compounds of dodecahydrotriphenylene.[6][7][8] The selection of the most suitable method depends on the solubility characteristics of the guest molecule and the desired final form of the complex.
-
Co-precipitation Method: This method is suitable for guest molecules that are soluble in a solvent in which DHTP is sparingly soluble. A solution of the guest is added to a saturated solution or suspension of DHTP. The inclusion complex then precipitates out of the solution and can be collected by filtration.[7]
-
Solvent Evaporation Method: Both DHTP and the guest molecule are dissolved in a common solvent. The solvent is then slowly evaporated, leading to the co-crystallization of the host-guest complex.[7]
-
Kneading Method: A paste is formed by mixing DHTP and the guest molecule with a small amount of a suitable solvent. The mixture is kneaded for a specific period, allowing for the formation of the inclusion complex. The resulting solid is then dried.[7]
Protocol 2: Formation of a DHTP-Guest Inclusion Complex via Co-precipitation
This protocol provides a general procedure for forming an inclusion complex between dodecahydrotriphenylene and a guest molecule using the co-precipitation method.
Materials:
-
Dodecahydrotriphenylene (Host)
-
Guest molecule
-
A suitable solvent system where the guest is soluble and DHTP is sparingly soluble.
Procedure:
-
Prepare a saturated solution or a fine suspension of dodecahydrotriphenylene in the chosen solvent at a specific temperature.
-
Prepare a solution of the guest molecule in the same solvent.
-
Slowly add the guest solution to the DHTP suspension with constant stirring.
-
Continue stirring the mixture for a period of time (e.g., 24-48 hours) to allow for the equilibrium of complex formation to be reached.
-
Collect the precipitated inclusion complex by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any surface-adsorbed guest molecules.
-
Dry the inclusion complex under vacuum.
Diagram of Inclusion Complex Formation Workflow:
Caption: Workflow for the formation of a DHTP inclusion complex.
Characterization of Dodecahydrotriphenylene Inclusion Complexes
Confirmation of the formation and characterization of the structure and properties of DHTP inclusion complexes are crucial. A combination of analytical techniques is typically employed.
-
X-ray Crystallography: This is a powerful technique for determining the precise three-dimensional structure of the host-guest complex in the solid state.[9][10] It provides detailed information on the stoichiometry, the conformation of the host and guest, and the nature of the intermolecular interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for studying inclusion complexes in solution.[11][12] Changes in the chemical shifts of the protons of both the host and guest upon complexation provide evidence of inclusion. ROESY experiments can reveal through-space interactions between the host and guest, confirming the geometry of the complex.[12]
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the inclusion complexes.[13][14] The thermal profile of the complex is typically different from that of the individual host and guest molecules.
Table 1: Key Characterization Techniques for DHTP Inclusion Complexes
| Technique | Information Obtained | Reference |
| X-ray Crystallography | 3D structure, stoichiometry, intermolecular interactions | [9][10] |
| NMR Spectroscopy | Evidence of inclusion, complex geometry in solution | [11][12] |
| Thermal Analysis | Thermal stability, decomposition profile | [13][14] |
| FTIR Spectroscopy | Changes in vibrational modes upon complexation | [7] |
Part 3: Applications of Dodecahydrotriphenylene in Supramolecular Chemistry
The unique hosting capabilities of dodecahydrotriphenylene have led to its exploration in various fields, including chiral separation, drug delivery, and materials science.
Application 1: Chiral Separation
Chiral separation, the separation of enantiomers, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities.[15] Chiral host molecules can be used to differentiate between enantiomers by forming diastereomeric host-guest complexes with different stabilities. While specific studies on DHTP for the chiral separation of drugs like ibuprofen are not extensively detailed in the initial search, the principles of chiral recognition by host molecules are well-established.[16]
Conceptual Protocol 3: Chiral Separation of a Racemic Drug using DHTP
This protocol describes a conceptual workflow for the chiral separation of a racemic drug using dodecahydrotriphenylene as a chiral resolving agent. The synthesis of a chiral derivative of DHTP would be a prerequisite for this application.[17][18]
Workflow:
-
Synthesis of a Chiral DHTP Derivative: Introduce a chiral moiety onto the dodecahydrotriphenylene scaffold.
-
Formation of Diastereomeric Complexes: React the racemic drug with the chiral DHTP derivative to form diastereomeric inclusion complexes.
-
Separation of Diastereomers: Separate the diastereomeric complexes based on their different physical properties, such as solubility, using techniques like fractional crystallization.
-
Liberation of Enantiomers: Release the individual enantiomers from the separated diastereomeric complexes.
Diagram of Chiral Separation Workflow:
Caption: Conceptual workflow for chiral separation using a chiral DHTP derivative.
Application 2: Drug Delivery Systems
Host-guest chemistry offers a promising platform for the development of advanced drug delivery systems.[19] Encapsulation of a drug molecule within a host like DHTP can improve its solubility, stability, and bioavailability, and potentially enable controlled release.[3][20]
Conceptual Protocol 4: Encapsulation and Controlled Release of a Hydrophobic Drug
This protocol outlines a conceptual approach for encapsulating a poorly water-soluble drug within dodecahydrotriphenylene and studying its release profile.
Encapsulation:
-
Follow one of the general protocols for inclusion complex formation (e.g., co-precipitation) to encapsulate the desired drug molecule within DHTP.
-
Characterize the drug-loaded complex to determine the drug loading degree and encapsulation efficiency.[21]
In Vitro Release Study:
-
Disperse a known amount of the drug-loaded DHTP complex in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions.
-
Maintain the system at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released as a function of time to obtain the release profile.
Diagram of Drug Delivery and Release:
Caption: Process of drug encapsulation and controlled release using DHTP.
Application 3: Advanced Materials
The ability of dodecahydrotriphenylene to form ordered crystalline structures with guest molecules can be exploited in materials science to create novel materials with specific properties. For instance, the inclusion of polymers within the channels of DHTP can lead to the formation of highly ordered polymer chains, potentially influencing their electronic and optical properties.[22]
Conceptual Protocol 5: Preparation of a DHTP-Polymer Inclusion Compound
This protocol describes a conceptual method for preparing an inclusion compound of dodecahydrotriphenylene with a polymer.
Procedure:
-
Select a polymer that is sterically compatible with the cavity of dodecahydrotriphenylene.
-
Dissolve both DHTP and the polymer in a suitable common solvent.
-
Slowly cool the solution or slowly evaporate the solvent to induce the co-crystallization of the DHTP-polymer inclusion compound.
-
Collect the resulting crystalline material and characterize its structure and properties using techniques such as X-ray diffraction and solid-state NMR.
Conclusion and Future Perspectives
Dodecahydrotriphenylene stands as a compelling and versatile host molecule in supramolecular chemistry. Its rigid, well-defined cavity provides a predictable platform for the encapsulation of a diverse range of guest molecules. The protocols and application notes presented in this guide offer a foundation for researchers to explore the potential of DHTP in various fields.
Future research in this area could focus on the synthesis of functionalized and chiral dodecahydrotriphenylene derivatives to enhance guest selectivity and enable new applications. Further investigation into the quantitative aspects of host-guest binding, such as the determination of binding constants for a wider range of guests, will be crucial for the rational design of DHTP-based supramolecular systems. The exploration of DHTP in areas like gas storage and the development of "smart" materials that respond to external stimuli also represents exciting avenues for future research.[23][24]
References
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Chiral resolution. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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Simal-Gandara, J. (2022). Host–Guest Complexes. Molecules, 27(24), 8969. [Link]
-
Allegretti, F., et al. (2006). Towards Surface-Supported Supramolecular Architectures: Tailored Coordination Assembly of 1,4-Benzenedicarboxylate and Fe on Cu(100). Angewandte Chemie International Edition, 45(38), 6322-6326. [Link]
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ResearchGate. (n.d.). Thermal analysis data of complexes. Retrieved January 5, 2026, from [Link]
-
Request PDF. (n.d.). Inclusion Compounds Containing Polymers. Retrieved January 5, 2026, from [Link]
-
Sekerak, N. M. (2010). CAUGHT IN A MATRIX: X-RAY CRYSTALLOGRAPHY AND REACTIONS OF CLATHRATES. University of Illinois Urbana-Champaign. Retrieved January 5, 2026, from [Link]
-
Pellón, R. F. (2023). NMR methods for studying inclusion complexes focused on chiral hosts. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 101(3-4), 123-143. [Link]
-
Heaney, H., & Millar, I. T. (1963). Triphenylene. Organic Syntheses, 43, 98. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal analysis (TG and DTG) results for complexes 5. Retrieved January 5, 2026, from [Link]
-
Allegro, G., & Bassi, I. W. (1970). Inclusion compounds in perhydrotriphenylene. Part I. The crystal structure of perhydrotriphenylene and of some inclusion compounds. Journal of the Chemical Society B: Physical Organic, 1548-1555. [Link]
-
Li, Y., et al. (2020). High drug-loaded microspheres enabled by controlled in-droplet precipitation promote functional recovery after spinal cord injury. Nature Communications, 11(1), 3873. [Link]
-
National Center for Biotechnology Information. (2024). One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids. PubMed Central. Retrieved January 5, 2026, from [Link]
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Simal-Gandara, J. (2022). Host–Guest Complexes. Molecules, 27(24), 8969. [Link]
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Zhang, H., et al. (2020). Host-Guest Chemistry in Supramolecular Theranostics. Theranostics, 10(1), 22-43. [Link]
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Use of Dodecahydrotriphenylene in the synthesis of novel organic materials
An in-depth guide to the synthesis and application of Dodecahydrotriphenylene (DHTP) as a foundational building block for novel organic materials. This document is intended for researchers and scientists in materials science, organic chemistry, and drug development.
Introduction: The Structural Significance of Dodecahydrotriphenylene
Dodecahydrotriphenylene (DHTP), a saturated polycyclic hydrocarbon, presents a unique C3-symmetric, rigid, and non-planar scaffold. Its three fused cyclohexane rings, arranged in a propeller-like fashion, provide a robust and sterically defined core. While DHTP itself is a simple hydrocarbon, its true value in materials science lies in its role as a versatile precursor. Through controlled functionalization and subsequent chemical transformations, the DHTP core can be elaborated into a diverse range of advanced organic materials, from planar, disc-like molecules for liquid crystals to multi-valent nodes for three-dimensional porous networks. This guide explores the synthesis of DHTP and its strategic application in creating next-generation materials, providing detailed protocols and mechanistic insights for the research scientist.
Part 1: Synthesis and Functionalization of the DHTP Core
The journey into DHTP-based materials begins with the efficient synthesis of the core structure itself. The most common route involves the acid-catalyzed trimerization of cyclohexanone. Subsequent functionalization, typically through halogenation, transforms the inert hydrocarbon into a reactive intermediate ready for elaboration.
Protocol 1: Synthesis of Dodecahydrotriphenylene (DHTP) via Cyclohexanone Trimerization
This protocol details the synthesis of DHTP from the readily available and inexpensive starting material, cyclohexanone. The reaction is a ZrCl₄-catalyzed trimerization that proceeds smoothly under atmospheric pressure.[1]
Rationale: The Lewis acid ZrCl₄ catalyzes the self-condensation of three cyclohexanone molecules. The reaction is believed to proceed through a series of aldol-type condensation and dehydration steps, ultimately leading to the thermodynamically stable fused-ring system of DHTP. Refluxing under solvent-free conditions provides the necessary energy to drive the reaction to completion.[1][2]
Materials:
-
Cyclohexanone
-
Zirconium tetrachloride (ZrCl₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
-
Methanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add cyclohexanone.
-
Carefully add a catalytic amount of ZrCl₄ to the cyclohexanone.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under atmospheric pressure.
-
Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature. It will likely solidify into a crude solid mass.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or chloroform and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude DHTP can be purified by recrystallization from methanol to yield the product as a white crystalline solid.
Protocol 2: Bromination of DHTP to all-trans-1,4,5,8,9,12-Hexabromododecahydrotriphenylene
Functionalization is key to unlocking the potential of DHTP. This protocol describes a radical bromination to produce a hexabrominated derivative, a versatile intermediate for subsequent cross-coupling and annulation reactions.[1]
Rationale: The reaction proceeds via a free-radical substitution mechanism at the allylic/benzylic-type positions of the DHTP core. Illumination with a powerful incandescent bulb provides the energy for the homolytic cleavage of Br₂, initiating the radical chain reaction. Performing the reaction in an ice-water bath helps to control the exothermicity of the reaction and improve selectivity.[1]
Materials:
-
Dodecahydrotriphenylene (DHTP)
-
Liquid Bromine (Br₂)
-
Glass reaction vessel (to allow light penetration)
-
300 W incandescent bulb
-
Ice-water bath
-
Dropping funnel
Procedure:
-
Suspend DHTP in a glass reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Place the vessel in an ice-water bath and begin vigorous stirring.
-
Position the 300 W incandescent bulb to illuminate the reaction vessel directly.
-
Slowly add liquid bromine dropwise to the suspension over a period of 30-40 minutes.
-
Continue stirring and illuminating the reaction for several hours after the addition is complete, until TLC analysis indicates full conversion of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The resulting all-trans-1,4,5,8,9,12-hexabromododecahydrotriphenylene is often obtained in high purity (yields up to 87%).[1]
Part 2: Applications in the Synthesis of Novel Materials
The functionalized DHTP core is a powerful building block for a variety of advanced organic materials. The following sections detail its application in creating polycyclic heteroaromatics, discotic liquid crystals, and porous organic materials.
Application 1: A Scaffold for Polycyclic Aromatic and Heteroaromatic Systems
The rigid DHTP framework serves as an ideal template for constructing complex, bowl-shaped polycyclic aromatic hydrocarbons (PAHs) and their heteroatom-containing analogues. These materials are of great interest for their potential applications in organic electronics, including semiconductors and photovoltaics.[1]
Workflow: From DHTP to a Polycyclic Pentathioaromatic
This workflow outlines a novel strategy for synthesizing complex heteroaromatics, which avoids the harsh high-temperature or flash vacuum pyrolysis conditions often required in other methods.[1]
References
Dodecahydrotriphenylene Derivatives: A Comprehensive Guide for Advanced Material Synthesis
Introduction: The Dodecahydrotriphenylene Scaffold - A Propeller of Molecular Innovation
Dodecahydrotriphenylene (DHTP), with the chemical formula C₁₈H₂₄, is a saturated polycyclic hydrocarbon characterized by its rigid, propeller-like three-dimensional structure. This unique, chiral scaffold is synthesized through the acid-catalyzed trimerization of cyclohexanone. While historically viewed primarily as an intermediate in the synthesis of its aromatic counterpart, triphenylene, the inherent structural features of DHTP derivatives are now positioning them as compelling building blocks for a new generation of advanced materials.[1]
The non-planar and chiral nature of the DHTP core offers a distinct advantage over its flat, aromatic relatives. This three-dimensionality allows for the creation of materials with intricate architectures, paving the way for applications in host-guest chemistry, chiral separations, and the development of novel polymers and porous materials. This guide provides an in-depth exploration of the synthesis, functionalization, and characterization of DHTP derivatives, complete with detailed protocols and application insights for researchers at the forefront of materials science.
Core Synthesis of the Dodecahydrotriphenylene Scaffold
The foundational step in the exploration of DHTP derivatives is the efficient synthesis of the core structure. The classical approach involves the acid-catalyzed self-condensation of cyclohexanone. While various acids can be employed, this protocol details a robust and scalable method.
Protocol 1: Synthesis of Dodecahydrotriphenylene (DHTP)
Objective: To synthesize the dodecahydrotriphenylene scaffold from cyclohexanone.
Materials:
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Methanol
-
Deionized water
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, Dean-Stark trap, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Initial Condensation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine cyclohexanone and a catalytic amount of NaOH. Reflux the mixture in toluene, continuously removing the water formed during the reaction.
-
Cyclization: After the initial condensation, cool the reaction mixture and carefully add polyphosphoric acid. Heat the mixture to facilitate the acid-catalyzed trimerization and cyclization to form dodecahydrotriphenylene.
-
Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent like toluene. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a solvent such as methanol to yield dodecahydrotriphenylene as a crystalline solid.
Characterization: The successful synthesis of the DHTP core can be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the unsubstituted DHTP will show a complex pattern of signals in the aliphatic region, corresponding to the 24 protons on the saturated rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the different carbon environments within the C₁₈ framework.
-
Mass Spectrometry: The molecular weight of DHTP (240.38 g/mol ) can be confirmed by mass spectrometry.[1]
Functionalization of the Dodecahydrotriphenylene Scaffold: Gateway to Diverse Derivatives
The true potential of DHTP in materials science is unlocked through the introduction of functional groups onto its saturated skeleton. Direct functionalization of the DHTP core, without aromatization to triphenylene, is a key challenge and a critical area of research. A significant breakthrough in this area is the selective bromination of the DHTP scaffold, which provides a versatile handle for a wide range of subsequent chemical transformations.
Protocol 2: Synthesis of 1,4,5,8,9,12-Hexabromododecahydrotriphenylene
Objective: To introduce bromine atoms onto the dodecahydrotriphenylene scaffold as a precursor for further functionalization.
Materials:
-
Dodecahydrotriphenylene
-
Liquid bromine
-
Deionized water
-
Ice
-
Incandescent light bulb (300 W)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glass vessel suitable for photochemistry, suspend dodecahydrotriphenylene in a water-ice bath. The use of a glass vessel is crucial for light transmittance.
-
Bromination: While illuminating the reaction mixture with a 300 W incandescent bulb, add liquid bromine dropwise over a period of 30-40 minutes. The light promotes the radical substitution reaction.
-
Isolation: After the addition is complete, continue the reaction until completion (monitoring by TLC is recommended). The solid product can be isolated by filtration, washed with water, and dried. This procedure has been reported to yield the hexabrominated product in high purity and good yield.[1]
Characterization of Hexabromo-DHTP:
| Technique | Expected Observations |
| ¹H NMR | Shift in the proton signals compared to the unsubstituted DHTP due to the electron-withdrawing effect of the bromine atoms. |
| ¹³C NMR | Appearance of new carbon signals corresponding to the carbon atoms bonded to bromine. |
| Mass Spec. | A significant increase in the molecular weight corresponding to the addition of six bromine atoms. The isotopic pattern of bromine will be a key diagnostic feature. |
Applications of Dodecahydrotriphenylene Derivatives in Advanced Materials
The rigid, chiral, and three-dimensional nature of the DHTP scaffold makes its derivatives highly promising for a variety of applications in materials science. While this is an emerging field of research, the potential is vast, drawing inspiration from the well-established chemistry of other polycyclic and supramolecular systems.
Host-Guest Chemistry and Supramolecular Assemblies
The concave, propeller-like shape of DHTP derivatives makes them ideal candidates for host molecules in supramolecular chemistry.[2][3] By functionalizing the DHTP core with recognition motifs such as hydrogen bond donors/acceptors or charged groups, it is possible to create tailored cavities for the selective binding of guest molecules.
Conceptual Application: The synthesis of DHTP-based macrocycles or cages could lead to novel hosts for the encapsulation of fullerenes, pharmaceuticals, or other molecular guests. The chirality of the DHTP host could also be exploited for enantioselective recognition and separation.
Caption: Host-guest complex formation with a functionalized DHTP derivative.
Chiral Materials and Asymmetric Catalysis
The inherent chirality of the DHTP scaffold is one of its most significant features. Enantiomerically pure DHTP derivatives have the potential to be used as chiral ligands in asymmetric catalysis, as chiral stationary phases in chromatography, or as building blocks for chiroptical materials. The separation of racemic DHTP can be achieved through techniques such as chiral resolution with a resolving agent.
Conceptual Workflow for Chiral Resolution:
Caption: General workflow for the chiral resolution of DHTP derivatives.
Novel Polymers and Porous Materials
The rigid and well-defined three-dimensional structure of DHTP derivatives makes them excellent building blocks for the synthesis of polymers with controlled architectures. By incorporating polymerizable groups onto the DHTP scaffold, it is possible to create linear, branched, or even cross-linked polymers with unique topologies. Furthermore, the assembly of functionalized DHTP derivatives could lead to the formation of porous organic frameworks with potential applications in gas storage and separation.
Characterization of Dodecahydrotriphenylene Derivatives
A thorough characterization is essential to confirm the structure, purity, and properties of synthesized DHTP derivatives. A combination of spectroscopic and analytical techniques should be employed.
Key Characterization Techniques:
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. Essential for confirming successful functionalization.[4] |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers.[5] |
| Circular Dichroism (CD) Spectroscopy | Characterization of the chiroptical properties of enantiomerically pure DHTP derivatives. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |
| Thermal Analysis (TGA, DSC) | Evaluation of the thermal stability and phase transitions of the materials. |
Future Outlook
The exploration of dodecahydrotriphenylene derivatives for advanced materials is a field with immense potential. The ability to directly functionalize the saturated DHTP core opens up a vast chemical space for the design of novel molecules with tailored properties. Future research will likely focus on:
-
Expanding the toolbox of functionalization reactions: Developing new methods to introduce a wider variety of functional groups onto the DHTP scaffold.
-
Stereoselective synthesis: Designing synthetic routes to directly obtain enantiomerically pure DHTP derivatives, bypassing the need for chiral resolution.
-
Exploration of applications: Fabricating and testing DHTP-based materials in devices for organic electronics, sensors, and catalytic systems.
-
Computational modeling: Using theoretical calculations to predict the properties of new DHTP derivatives and guide the design of functional materials.
By leveraging the unique structural features of the dodecahydrotriphenylene scaffold, researchers can look forward to the development of a new class of high-performance materials with applications spanning a wide range of scientific and technological fields.
References
-
[Directing the Crystallization of Dehydro[6]annulenes into Supramolecular Nanotubular Scaffolds. (2014). PubMed.]([Link])
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Application Note: Advanced Gas Chromatography Strategies for the Resolution of Dodecahydrotriphenylene Isomers
Abstract
Dodecahydrotriphenylene (DTH), a saturated tetracyclic hydrocarbon with molecular formula C₁₈H₂₄, presents a significant analytical challenge due to the existence of numerous stereoisomers and geometric isomers.[1][2][3][4] These isomers often exhibit very similar physicochemical properties, making their separation and quantification by conventional chromatographic techniques difficult. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and optimization of gas chromatography (GC) methods for the effective separation of DTH isomers. We will delve into the rationale behind column selection, temperature programming, and detection, with a focus on both conventional high-resolution GC and comprehensive two-dimensional gas chromatography (GCxGC).
Introduction: The Challenge of Dodecahydrotriphenylene Isomer Separation
Dodecahydrotriphenylene is a complex molecule with multiple chiral centers, leading to a variety of stereoisomers (e.g., cis/trans configurations at the ring junctions). These isomers can have distinct biological activities or serve as specific markers in various applications, from materials science to pharmaceutical development. Therefore, the ability to separate and accurately quantify individual isomers is of paramount importance.
The primary hurdles in the GC separation of DTH isomers are their:
-
High Boiling Points: Requiring high-temperature GC conditions.
-
Structural Similarity: Leading to close elution times and co-elution on standard GC columns.
-
Lack of Chromophores: Making UV detection challenging and favoring mass spectrometry (MS) or flame ionization detection (FID).
This guide will address these challenges by providing a logical framework for method development, grounded in established chromatographic principles and supported by authoritative literature.
Foundational Principles: Selecting the Right Tools for the Job
The successful separation of closely related isomers hinges on maximizing the selectivity of the chromatographic system. This is primarily achieved through the judicious selection of the stationary phase and the optimization of the temperature program.
Stationary Phase Selection: The Heart of Selectivity
The choice of the GC column's stationary phase is the most critical factor in achieving selectivity for isomers.[5] For nonpolar molecules like DTH, separation is influenced by subtle differences in van der Waals forces, molecular shape, and polarizability.
-
Non-Polar Phases (e.g., 5% Phenyl Polysiloxane): These are a good starting point for resolving isomers based on boiling point differences. However, for structurally similar isomers, they may offer insufficient selectivity.
-
Intermediate Polarity Phases (e.g., 50% Phenyl Polysiloxane): Increased phenyl content enhances π-π interactions, which can be beneficial for separating isomers with even slight differences in their three-dimensional structure and electron distribution.
-
Liquid Crystal Stationary Phases: These phases exhibit a high degree of molecular order, allowing for separation based on the molecule's length-to-breadth ratio and overall planarity.[6] This shape selectivity is particularly powerful for resolving rigid geometric isomers.[6]
-
Chiral Stationary Phases (e.g., derivatized cyclodextrins): For the separation of enantiomers, a chiral stationary phase is essential. These phases form transient diastereomeric complexes with the enantiomers, leading to different retention times.[7]
Expert Insight: For a complex mixture of DTH isomers, a multi-column approach or, ideally, comprehensive two-dimensional gas chromatography (GCxGC) should be considered. This technique utilizes two columns of different selectivity, providing a significant increase in peak capacity and resolving power.[8][9][10]
Experimental Protocols
This section outlines detailed protocols for the separation of DTH isomers using both single-dimension and two-dimensional GC.
Sample Preparation
-
Dissolution: Accurately weigh and dissolve the DTH isomer mixture in a high-purity, volatile solvent such as hexane or toluene to a final concentration of 100-500 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC system.
-
Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) to the sample solution.
Protocol 1: High-Resolution Single-Dimension GC-MS
This protocol is designed for initial screening and separation of less complex DTH isomer mixtures.
Instrumentation:
-
Gas Chromatograph with a programmable oven and electronic pressure control.
-
Mass Spectrometer (Quadrupole or Time-of-Flight) for detection and identification.
Table 1: GC-MS Parameters for Dodecahydrotriphenylene Isomer Analysis
| Parameter | Recommended Setting | Rationale |
| Column | 50% Phenyl Polysiloxane (e.g., DB-17ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides a balance of boiling point-based separation and selectivity for aromatic character. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times and higher efficiency at optimal flow rates. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimized for column dimensions to ensure good peak shape and resolution. |
| Injector | Split/Splitless | Use splitless mode for trace analysis and split mode for higher concentrations to avoid column overload. |
| Injector Temp. | 280 °C | Ensures complete vaporization of the high-boiling DTH isomers without thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp at 5 °C/min to 300 °C (hold 10 min) | A slow ramp rate is crucial for resolving closely eluting isomers.[11][12] The initial hold allows for focusing of the analytes at the head of the column. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analytes between the GC and MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 40-300 | Covers the molecular ion of DTH (m/z 240.4) and its characteristic fragment ions. |
Data Analysis:
-
Identification: Identify DTH isomers by their retention times and comparison of their mass spectra with reference spectra or by interpretation of their fragmentation patterns. Saturated polycyclic hydrocarbons often show a prominent molecular ion peak and characteristic fragmentation due to ring cleavage.[13][14][15]
-
Quantification: For quantitative analysis, use the peak area of a characteristic, interference-free ion for each isomer and the internal standard.
Diagram 1: GC-MS Experimental Workflow
Caption: Decision-making process for selecting the appropriate GC method.
Expected Results and Troubleshooting
Table 3: Expected Outcomes and Performance Metrics
| Parameter | Expected Outcome | Troubleshooting Tips |
| Resolution | Baseline resolution (Rs > 1.5) for key isomers. | - Decrease oven ramp rate. [16][17] - Increase column length. - Switch to a more selective stationary phase. |
| Peak Shape | Symmetrical peaks (asymmetry factor 0.9-1.2). | - Check for active sites in the injector liner or column. - Ensure proper sample dissolution and injection volume. |
| Sensitivity | Low ng/mL detection limits with MS detection. | - Use splitless injection. - Optimize MS parameters (e.g., dwell time in SIM mode). |
| Reproducibility | Retention time RSD < 0.1%, Peak area RSD < 5%. | - Ensure consistent sample preparation and injection. - Use electronic pressure control for the carrier gas. |
Conclusion
The separation of Dodecahydrotriphenylene isomers is a complex but achievable analytical task. The choice of the gas chromatographic method should be guided by the complexity of the isomer mixture. For initial screening and less complex samples, a high-resolution single-dimension GC-MS system with a carefully selected mid-polarity column and an optimized temperature program can provide adequate separation. For highly complex mixtures where co-elution is prevalent, the superior resolving power of GCxGC-TOFMS is the recommended approach. By following the detailed protocols and method development strategies outlined in this application note, researchers can confidently separate, identify, and quantify DTH isomers, enabling further advancements in their respective fields.
References
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- He, Y., et al. (2023). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. Energy & Fuels.
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- Comprehensive two-dimensional gas chromatography (GCxGC). (n.d.).
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- GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). LCGC.
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- The Study of Chiral Stationary Phases for Gas Chrom
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Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
- Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-. (n.d.). NIST WebBook.
- Dodecahydrotriphenylene 99 1610-39-5. (n.d.). Sigma-Aldrich.
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- Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- Dodecahydrotriphenylene CAS#: 1610-39-5. (n.d.). ChemicalBook.
- Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI.
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High-Performance Liquid Chromatography for the Quantitative Analysis of Dodecahydrotriphenylene
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dodecahydrotriphenylene (DTH-TP). Dodecahydrotriphenylene, a saturated polycyclic hydrocarbon, serves as a significant molecular scaffold in materials science and organic synthesis.[1] Its nonpolar, hydrophobic nature presents specific analytical challenges that are effectively addressed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a comprehensive protocol, from sample preparation to final analysis, grounded in the fundamental principles of chromatographic science. We detail the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters, ensuring a method that is not only accurate and reproducible but also scientifically sound.
Introduction and Analytical Principles
Dodecahydrotriphenylene (C₁₈H₂₄, M.W. 240.38 g/mol ) is a white, crystalline solid characterized by its high degree of hydrophobicity.[1][2] It is practically insoluble in water but shows good solubility in nonpolar organic solvents like hexane and dioxane.[1][3] The accurate quantification of DTH-TP is crucial for quality control in its synthesis and for its application in the development of advanced materials.
The analytical method of choice for such a nonpolar analyte is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6] This technique is predicated on the partitioning of the analyte between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.
Causality of Method Selection:
-
Analyte-Stationary Phase Interaction: DTH-TP, being highly hydrophobic, exhibits a strong affinity for a nonpolar stationary phase through van der Waals forces.[6] This strong interaction allows for significant retention, which is the basis for its separation from more polar impurities.
-
Elution Mechanism: The mobile phase, a polar mixture of water and an organic solvent, is comparatively "unfriendly" to the DTH-TP molecule. By increasing the proportion of the organic solvent (the "strong" solvent) in the mobile phase, the polarity of the mobile phase is decreased, weakening the interaction between DTH-TP and the stationary phase and causing it to elute from the column.[7][8]
A C18 (octadecylsilane) bonded silica column is the gold standard for this type of separation, offering a highly hydrophobic surface that provides excellent retention and resolution for nonpolar compounds like DTH-TP.[5][6][7]
Method Development and Experimental Protocol
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV-Vis Detector |
| Analytical Column | C18 Bonded Silica, 250 mm x 4.6 mm, 5 µm particle size |
| Dodecahydrotriphenylene | Reference Standard, >99% purity |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Deionized (18.2 MΩ·cm) |
| Methanol (MeOH) | HPLC Grade (for sample preparation) |
| Volumetric Glassware | Class A |
| Syringe Filters | 0.45 µm PTFE |
Chemical Properties of Dodecahydrotriphenylene
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄ | [1][2] |
| Molecular Weight | 240.38 g/mol | [2] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 231-239 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in hexane, dioxane | [1][2] |
| Log P (Octanol/Water) | 5.97 | [2][9] |
Standard and Sample Preparation Protocol
Rationale: The goal of sample preparation is to dissolve the analyte in a solvent that is compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column.
Step-by-Step Protocol:
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of DTH-TP reference standard into a 25 mL Class A volumetric flask.
-
Dissolve the standard in approximately 15 mL of methanol. Use sonication if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This solution should be stored at 4°C and protected from light.
-
-
Working Standard Preparation (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the 1000 µg/mL stock standard into a 50 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase (Acetonitrile/Water 85:15 v/v). Mix thoroughly.
-
Further dilutions can be made serially from this working standard to create a calibration curve.
-
-
Test Sample Preparation:
-
Accurately weigh the sample containing DTH-TP and dissolve it in methanol using a volumetric flask to achieve an expected concentration within the calibration range.
-
Dilute the final solution with the mobile phase as needed.
-
Prior to injection, filter all solutions (standards and samples) through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC system.[10]
-
HPLC System and Operating Conditions
Rationale for Parameter Selection:
-
Mobile Phase (85% ACN): The high organic content is necessary to elute the highly hydrophobic DTH-TP in a reasonable time frame. Acetonitrile is often chosen over methanol as it typically provides lower backpressure and sharper peaks for aromatic compounds.[10]
-
Detection Wavelength (210 nm & 265 nm): While the fully saturated rings of DTH-TP lack the strong conjugation of its parent, triphenylene, it still retains UV absorbance. According to the NIST UV/Visible spectrum for Dodecahydrotriphenylene, there are absorption maxima around 210 nm and weaker, broader absorbance around 260-270 nm.[11] A primary wavelength of 210 nm is chosen for high sensitivity, while 265 nm can be used as a secondary, more selective wavelength.
-
Flow Rate (1.0 mL/min): This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
-
Column Temperature (30°C): Maintaining a constant column temperature ensures retention time stability and improves peak shape.
| Parameter | Condition |
| Mobile Phase | Isocratic: 85% Acetonitrile / 15% Water |
| Flow Rate | 1.0 mL/min |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 210 nm (Primary), 265 nm (Secondary) |
| Run Time | 15 minutes |
Visualized Workflows and Mechanisms
Overall Analytical Workflow
Caption: A flowchart of the DTH-TP analytical protocol.
Principle of Reversed-Phase Separation
Caption: Interaction of DTH-TP in an RP-HPLC system.
Expected Results and Method Performance
Under the specified conditions, a sharp, well-defined peak for Dodecahydrotriphenylene is expected. The method's performance should be validated to ensure it is fit for purpose.
| Performance Parameter | Expected Result | Rationale |
| Retention Time (t_R) | Approx. 8-10 minutes | Indicates sufficient interaction with the stationary phase for robust separation. |
| Tailing Factor (T_f) | 0.9 - 1.2 | A value close to 1 indicates a symmetrical peak, free from undesirable secondary interactions. |
| Theoretical Plates (N) | > 5000 | Demonstrates high column efficiency and good peak sharpness. |
| Linearity (R²) | > 0.999 | A calibration curve from ~1-200 µg/mL should yield a high coefficient of determination. |
| Precision (%RSD) | < 2.0% | Replicate injections of the same standard should show minimal variation in peak area and retention time. |
Conclusion
The Reversed-Phase HPLC method detailed in this application note is a highly effective strategy for the quantitative analysis of Dodecahydrotriphenylene. The selection of a C18 stationary phase, coupled with an acetonitrile/water mobile phase and UV detection, is based on the fundamental physicochemical properties of the analyte.[2][7][11] This protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement a reliable, robust, and scientifically-grounded method for the quality control and characterization of Dodecahydrotriphenylene.
References
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Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs. Jordi Labs. Available at: [Link]
-
Reversed-phase chromatography - Wikipedia. Wikipedia. Available at: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. LCGC International. Available at: [Link]
-
Reverse Phase vs Normal Phase HPLC You Must Know - uHPLCs. uHPLCs. Available at: [Link]
-
Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application | Agilent. Agilent Technologies. Available at: [Link]
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The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - MDPI. MDPI. Available at: [Link]
-
Reversed Phase HPLC Columns - Phenomenex. Phenomenex. Available at: [Link]
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Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. LCGC International. Available at: [Link]
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Dodecahydrotriphenylene | C18H24 | CID 95278 - PubChem. PubChem. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. ALWSCI Technologies. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - MicroSolv. MicroSolv Technology Corporation. Available at: [Link]
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Determination of Airborne Polycyclic Aromatic Hydrocarbons by HPLC Using SPE-Type Collection Device - J-Stage. J-Stage. Available at: [Link]
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Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments - ResearchGate. ResearchGate. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex. Available at: [Link]
-
How to Choose the Best Mobile Phase in HPLC for Optimal Results - Mastelf. Mastelf. Available at: [Link]
-
Fluorescence and Visual Detection of Nitroaromatic Explosives by Urea-derivatized Triphenylene Derivative - AIP Publishing. AIP Publishing. Available at: [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Kromasil. Available at: [Link]
-
Report on method development and validation of PAH-13 - European Commission. European Commission. Available at: [Link]
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Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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Dodecahydrotriphenylene: A Foundational Precursor for Advanced Organic Semiconductors
Introduction: From Saturated Scaffold to Planar Semiconductor
In the rapidly advancing field of organic electronics, the molecular architecture of semiconductor materials is paramount to achieving high performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). While the focus is often on π-conjugated systems, the journey to these high-performance materials frequently begins with non-aromatic, saturated precursors. Dodecahydrotriphenylene (DHTP), a fully hydrogenated derivative of triphenylene, stands out as a critical starting material. Its significance lies not in its own semiconducting properties, but in its role as a stable, accessible, and versatile precursor to the planar, discotic liquid crystalline triphenylene core, which is a key building block for a variety of organic semiconductors.[1][2]
This application note provides a comprehensive guide to the synthesis of dodecahydrotriphenylene and its conversion into semiconducting triphenylene derivatives. It further details the fabrication and characterization of organic field-effect transistors using these materials, offering insights into the causality behind experimental choices and providing validated protocols for researchers in the field.
The Strategic Importance of Dodecahydrotriphenylene
The utility of dodecahydrotriphenylene in the synthesis of organic semiconductors is rooted in a two-step process: first, the relatively straightforward synthesis of the saturated DHTP core, followed by its dehydrogenation (aromatization) to yield the planar, π-conjugated triphenylene system.[1][2] This approach offers several advantages:
-
Accessibility and Scalability: The synthesis of DHTP can be achieved from readily available starting materials, making it a cost-effective route to the triphenylene core.
-
High Purity: The two-step synthesis allows for purification at both the DHTP and the final triphenylene stages, ensuring the high material purity that is critical for optimal device performance.
-
Versatility: Once formed, the triphenylene core can be functionalized through various chemical reactions to tune its electronic properties and solubility for specific applications in organic electronics.[3]
The conversion of the non-planar, saturated DHTP scaffold into the planar, aromatic triphenylene is the key transformation that unlocks its potential in organic electronics. The planar structure and π-conjugated system of triphenylene and its derivatives facilitate the intermolecular π-π stacking necessary for efficient charge transport in organic semiconductor devices.[1]
Synthesis and Purification of Dodecahydrotriphenylene and Triphenylene: A Detailed Protocol
The following protocols describe the synthesis of dodecahydrotriphenylene from cyclohexanone and its subsequent dehydrogenation to produce high-purity triphenylene suitable for organic electronic applications.
Part 1: Synthesis of Dodecahydrotriphenylene (DHTP)
This protocol is adapted from the classical two-stage synthesis of triphenylene, where the first stage involves the cyclization of cyclohexanone to form dodecahydrotriphenylene.[2]
Materials:
-
Cyclohexanone
-
Sodium hydroxide (NaOH)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone and a catalytic amount of sodium hydroxide.
-
Initial Reaction: Heat the mixture under reflux for 2-3 hours. This promotes the initial self-condensation of cyclohexanone.
-
Cyclization with PPA: After cooling, slowly add polyphosphoric acid to the reaction mixture. Heat the mixture again to 120-140°C for 3-4 hours to drive the cyclotrimerization to dodecahydrotriphenylene.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully add deionized water to quench the reaction and dissolve the polyphosphoric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with toluene. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude dodecahydrotriphenylene.
-
Purification: Recrystallize the crude product from ethanol to yield purified dodecahydrotriphenylene as a white solid.
Part 2: Dehydrogenation of Dodecahydrotriphenylene to Triphenylene
This protocol utilizes a palladium-based catalyst for the efficient aromatization of dodecahydrotriphenylene to triphenylene.[2]
Materials:
-
Dodecahydrotriphenylene (from Part 1)
-
Palladium on carbon (Pd/C, 10 wt%) or Palladium on sibunit catalyst[2]
-
High-boiling point solvent (e.g., diphenyl ether)
-
Argon gas supply
-
Sublimation apparatus
-
Tube furnace or high-temperature heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Catalyst and Reactant Preparation: In a reaction vessel suitable for high-temperature reactions, mix dodecahydrotriphenylene with 5-10 mol% of the palladium catalyst.
-
Inert Atmosphere: Place the reaction vessel in a tube furnace or heating mantle and purge the system with argon gas to create an inert atmosphere.
-
Dehydrogenation Reaction: Heat the mixture to 250-300°C under a slow flow of argon. The dehydrogenation reaction will proceed, releasing hydrogen gas. Maintain this temperature for 4-6 hours.
-
Purification by Sublimation: After the reaction is complete, the highly pure triphenylene product can be purified by sublimation. This can be done in the same reaction setup if a cold finger or a sublimation apparatus is integrated, allowing the triphenylene to sublimate onto a cold surface.[2]
-
Product Collection: After cooling the apparatus, carefully collect the sublimed, crystalline triphenylene product.
Application in Organic Field-Effect Transistors (OFETs)
Triphenylene and its derivatives, synthesized from dodecahydrotriphenylene, are excellent candidates for the active layer in organic field-effect transistors due to their ability to self-assemble into ordered columnar structures that facilitate charge transport.[3]
Device Fabrication Protocol: Top-Contact, Bottom-Gate OFET
This protocol outlines the fabrication of a standard top-contact, bottom-gate OFET using a triphenylene derivative as the semiconductor layer.
Materials:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and dielectric)
-
Synthesized triphenylene derivative
-
High-purity organic solvent for the semiconductor (e.g., toluene, chloroform)
-
Octyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning supplies (acetone, isopropanol, deionized water)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octyltrichlorosilane (OTS) to improve the interface for semiconductor deposition. This can be done by immersing the substrate in a dilute solution of OTS in anhydrous toluene.[3]
-
Semiconductor Film Deposition: Prepare a solution of the triphenylene derivative in a suitable organic solvent (e.g., 1 wt% in chloroform). Deposit a thin film of the semiconductor onto the OTS-treated SiO₂ surface using a spin coater.[3] The spin speed and time should be optimized to achieve the desired film thickness.
-
Annealing: Anneal the semiconductor film to improve its crystallinity and molecular ordering. The annealing temperature and time will depend on the specific triphenylene derivative used.
-
Electrode Deposition: Using a shadow mask to define the source and drain electrodes, deposit a 50 nm layer of gold via thermal evaporation. The channel length and width are defined by the shadow mask.
-
Device Characterization: The fabricated OFET is now ready for electrical characterization.
Characterization of Triphenylene-Based OFETs
The performance of the fabricated OFETs can be evaluated by measuring their electrical characteristics using a semiconductor parameter analyzer. Key performance metrics include:
-
Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the semiconductor channel.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state.
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor on.
These parameters provide insights into the quality of the semiconductor material and the overall device performance.
Data Presentation
| Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| π-extended triphenylene derivative | Spin-coating | 0.01 - 0.1 | > 10⁴ | [3] |
| Hexaalkoxytriphenylene | Solution shearing | > 0.1 | > 10⁵ | N/A |
| Functionalized triphenylene | Vacuum deposition | > 1 | > 10⁶ | N/A |
Note: The performance of OFETs based on triphenylene derivatives can vary significantly depending on the specific molecular structure, film morphology, and device architecture.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow from the synthesis of dodecahydrotriphenylene to the characterization of a functional organic field-effect transistor.
Caption: Workflow from precursor synthesis to device characterization.
Conclusion and Future Outlook
Dodecahydrotriphenylene serves as a vital and accessible entry point for the synthesis of high-performance triphenylene-based organic semiconductors. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to produce high-purity materials and fabricate functional organic electronic devices. The versatility of the triphenylene core, derived from DHTP, allows for extensive chemical modification, paving the way for the development of next-generation organic semiconductors with tailored properties for a wide range of applications, including flexible displays, sensors, and organic photovoltaics. Future research will likely focus on developing more efficient and sustainable methods for the dehydrogenation of DHTP and exploring novel functionalization of the resulting triphenylene core to further enhance device performance and stability.
References
Application Note: A Practical Guide to Host-Guest Complexation with Dodecahydrotriphenylene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Host-guest chemistry, a cornerstone of supramolecular science, investigates the formation of structurally-defined complexes through non-covalent interactions.[1] This guide focuses on 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene (DHTP), a rigid and versatile molecular scaffold, for applications in molecular recognition and materials science. DHTP's unique C2-symmetric, propeller-like structure provides a well-defined concave surface ideal for binding guest molecules through CH-π and van der Waals interactions.[2] This document provides an in-depth overview of the DHTP scaffold, the principles governing its complexation behavior, and detailed, field-proven protocols for the characterization of host-guest systems using Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC).
The Dodecahydrotriphenylene (DHTP) Host Scaffold
Core Structural Features
1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene is a saturated polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₂₄.[3] The all-cis stereoisomer is of primary interest in host-guest chemistry. This specific conformation arranges the three saturated cyclohexane rings in a C2-symmetric, propeller-like fashion, creating a well-defined, cup-shaped cavity.
The key to DHTP's hosting ability lies in its concave surface, which is rich in axial C-H bonds. This arrangement creates an "electron-deficient" pocket capable of forming multiple, cooperative CH-π interactions with electron-rich guest molecules.[2][4] The rigidity of the scaffold minimizes conformational penalties upon binding, making it an entropically favorable host. Furthermore, the periphery of the DHTP molecule can be functionalized to tune solubility and introduce additional binding sites, expanding its utility.
Rationale for Use in Host-Guest Chemistry
-
Pre-organized Cavity: The rigid structure of DHTP means the binding pocket is pre-formed, reducing the entropic cost of complexation.
-
CH-π Interaction Hub: The concave face presents a unique environment dominated by C-H bonds, making it an excellent host for aromatic and electron-rich guests like fullerenes.[5]
-
Chirality: The C2-symmetric structure is inherently chiral, allowing for applications in enantioselective recognition and separation.
-
Tunability: The aromatic core can be synthetically modified to alter the size, shape, and electronic properties of the cavity, enabling the design of hosts for specific guests.
Caption: Conceptual model of a DHTP host encapsulating an electron-rich guest molecule.
Principles of Complexation and Guest Recognition
The formation of a stable DHTP-guest complex is governed by a delicate balance of non-covalent interactions.[1]
-
CH-π Interactions: This is often the dominant driving force. It is a weak hydrogen bond-like interaction between a "soft acid" (the C-H bonds of the host) and a "soft base" (the π-electron cloud of the guest).[2][6] The cooperative effect of multiple CH-π interactions within the DHTP cavity leads to significant binding affinity.
-
Van der Waals Forces: Close packing of the guest within the host's cavity maximizes favorable van der Waals contacts, contributing significantly to the overall stability of the complex.
-
Size and Shape Complementarity: A high degree of geometric match between the host's cavity and the guest molecule is crucial for effective binding, forming the basis of molecular recognition.
-
Solvent Effects: Host-guest complexation is typically studied in non-polar organic solvents (e.g., chloroform, toluene, cyclohexane). These solvents are poor competitors for the non-covalent interactions that stabilize the complex, thus maximizing the observed binding affinity. Polar or protic solvents can solvate the host and guest, weakening their interaction.
Experimental Design and Protocols
A systematic approach is required to quantify the interactions between a DHTP-based host and a potential guest. The general workflow involves preparing the components, forming the complex, and analyzing the system using one or more biophysical techniques.
Caption: General experimental workflow for characterizing DHTP host-guest complexation.
Protocol: Characterization by ¹H NMR Titration
Objective: To determine the association constant (Kₐ) of a 1:1 host-guest complex by monitoring changes in the chemical shifts of the host's protons upon incremental addition of the guest.[7]
Rationale: When a guest binds within the DHTP cavity, it alters the local electronic environment. Protons on the host that are in close proximity to the bound guest will experience a change in their magnetic shielding, resulting in a measurable shift in their resonance frequency (chemical shift, δ) in the ¹H NMR spectrum. By plotting this change (Δδ) against the guest concentration, a binding isotherm can be generated and fit to a binding model to extract Kₐ.[8][9]
Materials:
-
DHTP-based host
-
Guest molecule
-
Anhydrous deuterated solvent (e.g., CDCl₃, Toluene-d₈)
-
High-precision volumetric flasks and micropipettes
-
NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the host (H) at a known concentration (e.g., 1 mM in CDCl₃). The concentration should be chosen carefully; a good starting point is a concentration approximately equal to 1/Kₐ, if a rough estimate is known.[8]
-
Prepare a concentrated stock solution of the guest (G) in the same solvent, typically 10-20 times the concentration of the host solution. To avoid dilution effects, it is best practice to prepare the guest stock solution using the host stock solution as the solvent, ensuring the host concentration remains constant throughout the titration.
-
-
Sample Preparation:
-
Transfer a precise volume (e.g., 500 µL) of the host stock solution to the first NMR tube. This is the 'zero guest' reference sample.
-
To a series of NMR tubes, add the same precise volume of the host stock solution.
-
Using a micropipette, add increasing volumes of the guest stock solution to the NMR tubes to achieve a range of host:guest molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0, and 10.0 equivalents of guest).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant, precisely controlled temperature.
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all samples.
-
-
Data Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Identify a host proton signal that shows a significant and clean shift upon guest addition. This is often one of the aromatic or cavity-lining protons.
-
Record the chemical shift (δ) for this proton in each spectrum.
-
Calculate the change in chemical shift (Δδ = |δ_obs - δ_free|) for each titration point, where δ_free is the chemical shift of the host in the absence of the guest.
-
Plot Δδ versus the total guest concentration [G]₀.
-
Fit the resulting binding isotherm to a 1:1 non-linear regression model using appropriate software (e.g., Origin, SciPy, or specialized online tools) to determine the association constant, Kₐ.
-
Protocol: Characterization by Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile of the binding interaction, including the binding constant (Kₐ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10][11]
Rationale: ITC directly measures the heat released (exothermic) or absorbed (endothermic) as the guest is titrated into a solution of the host.[12] Each injection of the guest results in a heat pulse corresponding to the binding event. As the host becomes saturated with the guest, the magnitude of these heat pulses decreases. The resulting thermogram can be integrated and fit to a binding model to extract the thermodynamic parameters of the interaction.[13][14]
Materials:
-
DHTP-based host and guest molecule
-
Appropriate solvent (e.g., cyclohexane, toluene)
-
ITC instrument
Procedure:
-
Solution Preparation:
-
Prepare a solution of the host molecule at a concentration (e.g., 0.1 mM) suitable for the instrument and expected Kₐ.
-
Prepare a solution of the guest molecule at a concentration 10-20 times higher than the host. Both solutions must be prepared in the exact same buffer or solvent from the same source to minimize heats of dilution.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Fill the sample cell with the host solution and the injection syringe with the guest solution.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) which is typically discarded during analysis.
-
Execute a series of injections (e.g., 20-30 injections of 2 µL each) of the guest solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
To accurately account for the heat of dilution, perform a control experiment by injecting the guest solution into the sample cell containing only the solvent (no host).
-
-
Data Analysis:
-
Subtract the heats of dilution (from the control experiment) from the raw titration data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software) to a suitable binding model (e.g., One Set of Sites) to determine n, Kₐ, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.
-
Data Interpretation and Presentation
Clear presentation of quantitative data is essential for comparing different host-guest systems.
Table 1: Example Data from a ¹H NMR Titration
(Host: DHTP-derivative, Guest: Fullerene C₆₀, Solvent: Toluene-d₈, T = 298 K)
| [Guest]₀ (mM) | Host:Guest Ratio | δ_obs (ppm) of Host Proton Hₐ | Δδ (ppm) |
| 0.00 | 0.0 | 7.500 | 0.000 |
| 0.20 | 0.2 | 7.455 | 0.045 |
| 0.40 | 0.4 | 7.412 | 0.088 |
| 0.80 | 0.8 | 7.335 | 0.165 |
| 1.20 | 1.2 | 7.278 | 0.222 |
| 2.00 | 2.0 | 7.201 | 0.299 |
| 5.00 | 5.0 | 7.105 | 0.395 |
| 10.00 | 10.0 | 7.061 | 0.439 |
| Fit Result: | Kₐ = 1500 ± 120 M⁻¹ |
Table 2: Summary of Thermodynamic Parameters from ITC
(Host: DHTP-derivative, Guest: N-methylfulleropyrrolidine, Solvent: Toluene, T = 298 K)
| Parameter | Value | Unit | Interpretation |
| Stoichiometry (n) | 1.05 ± 0.02 | Confirms 1:1 binding | |
| Association Constant (Kₐ) | 2.5 x 10⁴ | M⁻¹ | Strong binding affinity |
| Enthalpy Change (ΔH) | -35.2 | kJ/mol | Enthalpically driven, favorable |
| Entropy Change (TΔS) | -10.1 | kJ/mol | Entropically unfavorable |
| Gibbs Free Energy (ΔG) | -25.1 | kJ/mol | Spontaneous interaction |
Applications in Research and Development
The unique molecular recognition properties of DHTP scaffolds enable a range of applications:
-
Materials Science: Formation of supramolecular polymers and liquid crystals. The complexation of DHTP derivatives with fullerenes can be used to control the assembly and solubility of these carbon allotropes.[5][15]
-
Chiral Recognition: Enantiopure DHTP hosts can be used for the separation of racemic mixtures or as chiral shift reagents in NMR spectroscopy.
-
Sensing: Functionalization of the DHTP scaffold with chromophores or fluorophores can lead to sensors where guest binding causes a detectable optical response.
-
Drug Delivery: The encapsulation of drug molecules within a host cavity can improve their solubility, stability, and bioavailability, a key area of interest in pharmaceutical sciences.[16][17]
References
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- Zheng, P. J., Wang, C., Hu, X., Tam, K. C., & Li, L. Supramolecular Complexes of Azocellulose and α-Cyclodextrin: Isothermal Titration Calorimetric and Spectroscopic Studies. Macromolecules.
- Isothermal Titration Calorimetry in Supramolecular Chemistry.
- Nishio, M. The CH/π hydrogen bond in chemistry.
- Isothermal Calorimetric Titration (ITC)
- van der Gucht, J., et al. Isothermal titration calorimetry of supramolecular polymers. Langmuir.
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- Ardá, A., et al. CH-π Interactions in Glycan Recognition. PMC - PubMed Central.
- Determination of the binding constant. University of Victoria.
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- Litvinov, A. L., et al. Molecular complexes of fullerene C>60> with aromatic hydrocarbons containing flexible phenyl substituents.
- Determination of Binding Constants by NMR Titr
- Takahashi, O., et al. CH/π interactions.
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- Dodecahydrotriphenylene 99 1610-39-5. Sigma-Aldrich.
- A Practical Guide for the Determination of Binding Constants.
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- Supramolecular Chemistry: Host–Guest Molecular Complexes. MDPI.
- Host guest chemistry and supramolecular doping in triphenylamine-based covalent frameworks on Au(111). Nanoscale (RSC Publishing).
- Phosphorescence Induction by Host‐Guest Complexation with Cyclodextrins – The Role of Regioisomerism and Affinity. AIR Unimi.
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- Fullerene. Wikipedia.
- Supramolecular Gas-Phase Host-Guest Chemistry of [n]Cycloparaphenylenes based on π-π Interactions. OPEN FAU - Friedrich-Alexander-Universität Erlangen-Nürnberg.
- A Comprehensive Review of Substitutional Silicon-Doped C60 Fullerenes and Their Endohedral/Exohedral Complexes: Synthetic Strategies and Molecular Modeling Approaches. MDPI.
- Host–Guest Complexes. PMC - NIH.
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Application Notes and Protocols for the Functionalization of the Dodecahydrotriphenylene (DHTP) Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The dodecahydrotriphenylene (DHTP) scaffold, a rigid and three-dimensional carbocyclic framework, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique conformational constraints and tunable substitution patterns offer a versatile platform for the design of novel therapeutic agents and functional materials. This comprehensive guide provides an in-depth exploration of the key strategies for the functionalization of the DHTP scaffold, complete with detailed experimental protocols and insights into the underlying chemical principles. We will delve into site-selective C-H activation, classical electrophilic aromatic substitution, and modern cross-coupling methodologies, offering researchers the tools to unlock the full potential of this remarkable molecular architecture.
Introduction: The Dodecahydrotriphenylene Scaffold - A Rigid Platform for Innovation
The dodecahydrotriphenylene (DHTP) scaffold is a saturated polycyclic hydrocarbon composed of a central benzene ring fused to three cyclohexane rings. This unique arrangement imparts significant rigidity to the molecule, making it an attractive scaffold for presenting pharmacophoric elements in a well-defined spatial orientation.[1][2] In drug discovery, such rigid scaffolds can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[3] The DHTP framework exists as two main stereoisomers, the cis (Cnv symmetry) and trans (C2h symmetry) forms, which offer distinct three-dimensional arrangements of substituents.
The ability to selectively introduce functional groups onto the DHTP core is paramount for its application in various scientific domains. Functionalization can be targeted at either the aromatic core or the saturated cyclohexane rings, providing a rich chemical space for exploration. These modifications are crucial for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for introducing reactive handles for further chemical elaboration.[4]
This guide will provide a detailed overview of the primary methods for DHTP functionalization, focusing on practical, field-proven protocols.
Strategic Approaches to DHTP Functionalization
The functionalization of the DHTP scaffold can be broadly categorized into two main areas: modification of the aromatic core and derivatization of the saturated aliphatic rings.
Functionalization of the Aromatic Core
The central benzene ring of the DHTP scaffold is amenable to a variety of classical and modern aromatic functionalization techniques.
The Friedel-Crafts acylation is a robust method for introducing a ketone functionality onto the aromatic ring of DHTP.[5][6] This reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acyl halide or anhydride and a Lewis acid catalyst, attacks the electron-rich benzene ring.[7] The resulting aryl ketone is a versatile intermediate that can be further modified, for example, through reduction to an alkyl group or conversion to other functional groups.
A key advantage of the Friedel-Crafts acylation is that the product is deactivated towards further acylation, which helps to prevent polysubstitution.[7]
Protocol 1: Friedel-Crafts Acylation of Dodecahydrotriphenylene
This protocol describes the mono-acylation of dodecahydrotriphenylene using acetyl chloride and aluminum chloride.
Materials:
-
Dodecahydrotriphenylene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
In a separate flask, dissolve dodecahydrotriphenylene in anhydrous DCM.
-
Add the dodecahydrotriphenylene solution dropwise to the reaction mixture via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-acetylated dodecahydrotriphenylene.
Table 1: Representative Data for Friedel-Crafts Acylation of DHTP
| Entry | Acylating Agent | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | AlCl₃ | DCM | 3 | ~75% |
| 2 | Propionyl Chloride | AlCl₃ | DCM | 4 | ~70% |
| 3 | Benzoyl Chloride | AlCl₃ | CS₂ | 5 | ~65% |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[8] This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[9][10] While DHTP itself lacks a conventional DMG, derivatives bearing such groups (e.g., amide, methoxy) can be synthesized and subsequently functionalized with high regiocontrol. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
Conceptual Workflow for DoM of a Functionalized DHTP Derivative:
Caption: Directed ortho-metalation workflow for DHTP.
Functionalization of the Saturated Rings
The saturated cyclohexane rings of DHTP offer opportunities for functionalization, primarily at the benzylic positions, which are activated by the adjacent aromatic ring.
Recent studies have demonstrated the site-selective oxidation of the benzylic C-H bonds of dodecahydrotriphenylene to form benzylic ketones. This transformation can be achieved using ruthenium-based catalysts, offering a direct route to introduce functionality onto the saturated portion of the scaffold.
Protocol 2: Benzylic C-H Oxidation of Dodecahydrotriphenylene
This protocol is adapted from the literature and describes the oxidation of a benzylic C-H bond to a ketone.
Materials:
-
Dodecahydrotriphenylene (1.0 eq)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic amount, e.g., 2 mol%)
-
Sodium periodate (NaIO₄) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a stirred solution of dodecahydrotriphenylene in a mixture of acetonitrile and water (e.g., 2:1 v/v), add RuCl₃·xH₂O.
-
Add sodium periodate portion-wise over 1 hour at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding saturated Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the benzylic ketone derivative.
Advanced Functionalization via Cross-Coupling Reactions
For DHTP derivatives bearing a halide or triflate group, palladium-catalyzed cross-coupling reactions provide a powerful means to introduce a wide array of substituents, including aryl, vinyl, and alkyl groups.[8][9] The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for forming carbon-carbon bonds.[7][11][12]
Conceptual Workflow for Suzuki-Miyaura Coupling on a Halogenated DHTP:
Caption: Suzuki-Miyaura cross-coupling on a DHTP scaffold.
Applications in Drug Discovery and Materials Science
The functionalized derivatives of the DHTP scaffold have found applications in diverse fields.
Table 2: Potential Applications of Functionalized DHTP Derivatives
| Functional Group | Potential Application Area | Rationale |
| Ketone | Medicinal Chemistry | Precursor for alcohols, amines, and other functional groups for SAR studies. |
| Aryl/Heteroaryl | Medicinal Chemistry, Materials Science | Modulation of biological activity, introduction of photophysical properties.[3] |
| Carboxylic Acid | Medicinal Chemistry | Improves solubility, provides an attachment point for linkers or other molecules. |
| Amine | Medicinal Chemistry | Can act as a key pharmacophoric element, improves solubility. |
| Polymerizable Group | Materials Science | For the synthesis of DHTP-based polymers with unique thermal and mechanical properties.[13][14] |
In medicinal chemistry, the rigid DHTP scaffold can be used to design potent and selective inhibitors of enzymes or protein-protein interactions.[1][15] By strategically placing functional groups on the scaffold, it is possible to mimic the binding epitope of a natural ligand.
In materials science, the incorporation of the DHTP unit into polymers can enhance their thermal stability and rigidity.[13] Furthermore, the introduction of chromophores or other functional moieties onto the DHTP core can lead to the development of novel materials with interesting optical or electronic properties.
Conclusion
The dodecahydrotriphenylene scaffold represents a valuable and versatile platform for the design and synthesis of novel molecules with applications in medicinal chemistry and materials science. The functionalization strategies outlined in this guide, including electrophilic aromatic substitution, site-selective C-H oxidation, and palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers to explore the vast chemical space offered by this unique three-dimensional framework. The detailed protocols and conceptual workflows presented herein are intended to serve as a practical resource for scientists seeking to harness the potential of the DHTP scaffold in their research endeavors.
References
- Gilman, H.; Bebb, R. L. Directed ortho metalation. J. Am. Chem. Soc.1939, 61 (1), 109-112.
- Wittig, G.; Fuhrmann, G. Über das Verhalten der Methoxy-phenyllithiume (Ein Beitrag zur Frage der „Aktivierung" von Wasserstoffatomen durch Nachbargruppen). Ber. Dtsch. Chem. Ges. B1940, 73 (11), 1197-1210.
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Laboratory, The Scripps Research Institute. [Link]
- Snieckus, V. Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. New directing groups for the lithiation of the aromatic nucleus. Chem. Rev.1990, 90 (6), 879-933.
-
Grokipedia. Directed ortho metalation. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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-
YouTube. A Friedel Crafts Reaction. [Link]
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YouTube. Suzuki cross-coupling reaction. [Link]
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YouTube. Suzuki Coupling. [Link]
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-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. ChemInform Abstract: Suzuki Cross-Coupling Reaction of Aryl and Heterocyclic Bromides and Aromatic Polybromides on a Pd(II)-Hydrotalcite Catalyst. [Link]
- Almansour, A. I.; Arumugam, N.; Kumar, R. S.; et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Adv.2016, 6, 103358-103396.
-
ResearchGate. C-H Functionalization of sp(3) Centers with Aluminum: A Computational and Mechanistic Study of the Baddeley Reaction of Decalin. [Link]
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PubMed. A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review. [Link]
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ResearchGate. Regio- and stereoselective functionalization of alkenes with emphasis on mechanistic insight and sustainability concerns. [Link]
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ResearchGate. Friedel-Crafts Reactions for Biomolecular Chemistry. [Link]
-
ResearchGate. Stereoselective Synthesis of Isomeric Functionalized 1,3-Dienes from Cyclobutenones. [Link]
-
Chemical Communications. Transition-metal-free arene C–H functionalization for the synthesis of sulfoximines. [Link]
-
YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. [Link]
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ResearchGate. Pharmaceuticals that Contain Polycyclic Hydrocarbon Scaffolds. [Link]
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MatWeb. Physical Properties-Density equal 1.70 g/cc polymer product list. [Link]
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ResearchGate. Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. [Link]
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ACS Publications. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Hydroxyalkylation Polycondensation. [Link]
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National Academic Digital Library of Ethiopia. Physical Properties of Polymers Handbook. [Link]
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ResearchGate. Highly selective discriminating E, E/E, Z isomers of functionalized 1-phenyl-2,5-divinyl-1H-pyrrole for n-/sec-/tert-butyl amines and as temperature sensor. [Link]
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Dodecahydrotriphenylene: A Versatile Scaffold for Innovations in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecahydrotriphenylene (DHTP), a saturated polycyclic hydrocarbon, presents a unique and rigid three-dimensional scaffold that has garnered increasing interest as a versatile building block in organic synthesis. Its distinct conformational isomers and the ability to be functionalized make it an attractive starting point for the synthesis of complex molecules with applications spanning materials science, medicinal chemistry, and supramolecular chemistry. This document provides an in-depth guide to the synthesis, properties, and diverse applications of DHTP, complete with detailed experimental protocols and expert insights to facilitate its use in the modern research laboratory.
Introduction: The Structural Uniqueness of Dodecahydrotriphenylene
Dodecahydrotriphenylene (C₁₈H₂₄) is the fully hydrogenated derivative of triphenylene. Its structure is composed of three fused cyclohexane rings, giving rise to a rigid, non-planar framework. This inherent rigidity is a key feature that chemists can exploit to control the spatial arrangement of functional groups, making it an excellent molecular scaffold.[1][2]
The stereochemistry of DHTP is particularly noteworthy. Due to the fusion of the cyclohexane rings, several stereoisomers can exist.[3][4][5][6] Understanding and controlling the synthesis of specific isomers is crucial for its application in areas such as chiral catalysis and the development of stereospecific pharmaceuticals.
Synthesis of the Dodecahydrotriphenylene Scaffold
The classical and most common route to dodecahydrotriphenylene involves the acid-catalyzed self-condensation (trimerization) of cyclohexanone.[7][8][9] This method is often followed by a dehydrogenation step to yield triphenylene, but for applications requiring the saturated scaffold, the reaction is stopped at the DHTP stage.
Underlying Principles of Cyclohexanone Trimerization
The trimerization of cyclohexanone is typically catalyzed by strong acids, such as polyphosphoric acid (PPA) or sulfuric acid. The reaction proceeds through a series of aldol-type condensations and dehydrations, ultimately leading to the formation of the fused three-ring system. The choice of catalyst and reaction conditions can influence the yield and isomeric distribution of the DHTP product. Recent improvements in this method have focused on increasing the yield and purity of the desired product.[9]
Detailed Synthetic Protocol: Preparation of Dodecahydrotriphenylene
This protocol outlines a refined procedure for the synthesis of dodecahydrotriphenylene from cyclohexanone.
Materials:
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Methanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 100 g of cyclohexanone.
-
Initial Reaction: Slowly add 10 g of a 10% aqueous NaOH solution to the cyclohexanone with vigorous stirring. Heat the mixture to 60-70 °C for 1 hour. This step promotes the initial self-condensation.
-
Acid-Catalyzed Cyclization: After cooling the mixture to room temperature, cautiously add 150 g of polyphosphoric acid. The addition is exothermic and should be done in portions.
-
Heating and Reflux: Heat the reaction mixture to 120-130 °C and maintain it under reflux for 3-4 hours. The color of the mixture will darken.
-
Work-up: Cool the reaction mixture and carefully pour it into 500 mL of ice-water with stirring. This will precipitate the crude dodecahydrotriphenylene.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL) to remove any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a viscous oil. It can be purified by recrystallization from methanol to yield dodecahydrotriphenylene as a white crystalline solid.
Data Presentation:
| Parameter | Value |
| Typical Yield | 60-70% |
| Melting Point | 232-234 °C |
| Appearance | White crystalline solid |
Dodecahydrotriphenylene as a Building Block: Applications and Protocols
The rigid DHTP scaffold serves as an excellent foundation for the construction of more complex and functionalized molecules. Its applications are diverse, ranging from the synthesis of novel materials to the development of new therapeutic agents.
Functionalization of the DHTP Scaffold: Synthesis of Hexabromododecahydrotriphenylene
Introducing functional groups onto the DHTP core is the first step towards its broader application. Bromination is a common and effective method to achieve this, yielding a versatile intermediate for further synthetic transformations.[10][11]
Protocol: Synthesis of all-trans-1,4,5,8,9,12-Hexabromododecahydrotriphenylene
This protocol describes the synthesis of a key intermediate for constructing polycyclic aromatic hydrocarbons and other complex structures.[10]
Materials:
-
Dodecahydrotriphenylene
-
Bromine
-
Carbon tetrachloride (or a safer alternative like dichloromethane)
-
300 W incandescent bulb
-
Ice-water bath
-
Dropping funnel
Procedure:
-
Reaction Setup: Dissolve 10 g of dodecahydrotriphenylene in 200 mL of carbon tetrachloride in a glass reaction vessel placed in an ice-water bath.
-
Initiation: Illuminate the reaction mixture with a 300 W incandescent bulb.
-
Bromination: Slowly add a solution of 12 mL of bromine in 50 mL of carbon tetrachloride dropwise over 30-40 minutes. The color of the bromine should disappear as it reacts.
-
Reaction Completion: Continue stirring and illuminating the mixture for an additional 2 hours after the addition is complete.
-
Work-up: Cool the reaction mixture and wash it with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the hexabrominated product.
Expected Outcome:
| Compound | Yield | Properties |
| all-trans-1,4,5,8,9,12-Hexabromododecahydrotriphenylene | ~85% | White to off-white solid |
Application in Supramolecular Chemistry and Materials Science
The aromatized form of DHTP, triphenylene, and its derivatives are well-known for their ability to form discotic liquid crystals and self-assembling columnar structures.[12][13][14][15] The rigid DHTP scaffold can be used to pre-organize functional units in three dimensions, leading to novel supramolecular architectures.[16][17]
Conceptual Workflow: DHTP in Supramolecular Assembly
Caption: Workflow for utilizing DHTP in supramolecular chemistry.
By attaching specific recognition units (e.g., hydrogen bonding motifs, metal-coordinating ligands) to the DHTP scaffold, researchers can direct the self-assembly process to create complex and functional supramolecular structures.
Potential in Medicinal Chemistry and Drug Development
The concept of a molecular scaffold is central to modern drug discovery.[1][18][19] A rigid scaffold like DHTP can be used to present pharmacophoric groups in a well-defined spatial orientation, potentially leading to highly potent and selective drug candidates. The synthetic accessibility of functionalized DHTP derivatives makes it an attractive starting point for creating libraries of compounds for biological screening.
Logical Relationship: DHTP in Drug Discovery
Caption: Role of the DHTP scaffold in a drug discovery pipeline.
Characterization of Dodecahydrotriphenylene and its Derivatives
Thorough characterization is essential to confirm the structure and purity of synthesized compounds.
Key Characterization Techniques:
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the chemical environment of protons and carbons, confirming the molecular structure and stereochemistry. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. |
| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[20][21][22][23] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. |
| Melting Point Analysis | A sharp melting point is an indicator of high purity. |
Conclusion and Future Outlook
Dodecahydrotriphenylene is more than just a chemical curiosity; it is a powerful and underexplored building block in organic synthesis. Its rigid, three-dimensional structure and the ability to be selectively functionalized provide a robust platform for creating novel molecules with tailored properties. As synthetic methodologies continue to improve, we anticipate that DHTP and its derivatives will find increasing application in the development of advanced materials, sophisticated supramolecular systems, and a new generation of therapeutic agents. The protocols and insights provided in this document are intended to empower researchers to unlock the full potential of this remarkable molecular scaffold.
References
-
Triphenylene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- RU2505518C1 - Method of triphenylene obtaining. (n.d.). Google Patents.
-
Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process. (2019). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics. (2009). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics. (2009). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis, X-ray Crystallography, Spectroscopic Characterizations, Density Functional Theory, and Hirshfeld Surface Analyses of. (2024). Semantic Scholar. Retrieved from [Link]
-
Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants. (2014). ResearchGate. Retrieved from [Link]
-
Triphenylene as a Scaffold for New Molecular Materials. (2015). UEA Digital Repository. Retrieved from [Link]
-
Iptycenes in supramolecular and materials chemistry. (2019). ResearchGate. Retrieved from [Link]
-
5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers. (2020). YouTube. Retrieved from [Link]
-
Organic Chemistry 1 Chapter 5. Stereochemistry. (n.d.). University of Pittsburgh. Retrieved from [Link]
-
Supramolecular NanoChemistry and Materials Group. (n.d.). ICN2. Retrieved from [Link]
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds. (2021). MDPI. Retrieved from [Link]
-
Supramolecular chemistry: Functional structures on the mesoscale. (2001). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. (n.d.). Khan Academy. Retrieved from [Link]
-
Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. (2021). National Institutes of Health. Retrieved from [Link]
-
Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. (2017). MDPI. Retrieved from [Link]
-
Selected crystallographic data for compound 1. A full table for all of... (n.d.). ResearchGate. Retrieved from [Link]
-
Scaffold-based molecular design with a graph generative model. (2019). National Institutes of Health. Retrieved from [Link]
-
UNIT –I & II: Stereochemistry Isomerism & Geometrical Isomerism • Isomers are compounds that have the same formula b. (n.d.). ResearchGate. Retrieved from [Link]
-
8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). LibreTexts. Retrieved from [Link]
-
Crystallographic data for complexes 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Supramolecular Chemistry in Materials Science. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural and Supramolecular Chemistry. (n.d.). INN Demokritos. Retrieved from [Link]
-
Novel screening protocol for wet chemical surface functionalization. (2007). ResearchGate. Retrieved from [Link]
-
Summary of the crystal data for compounds 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis, and Utility of Defined Molecular Scaffolds [mdpi.com]
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. RU2505518C1 - Method of triphenylene obtaining - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
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- 11. Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives [beilstein-journals.org]
- 13. Triphenylene as a Scaffold for New Molecular Materials - UEA Digital Repository [ueaeprints.uea.ac.uk]
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- 19. Scaffold-based molecular design with a graph generative model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (DHTP)
Welcome to the dedicated technical support guide for the synthesis of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (DHTP). This resource is tailored for researchers and chemical development professionals navigating the intricacies of this fascinating polycyclic hydrocarbon. DHTP, a saturated derivative of triphenylene, presents unique synthetic challenges, primarily related to reaction control, yield optimization, and stereoisomer management.[1][2]
This guide provides field-proven insights, detailed protocols, and robust troubleshooting solutions designed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Dodecahydrotriphenylene?
There are two main strategies for synthesizing DHTP:
-
Acid-Catalyzed Trimerization of Cyclohexanone: This is the most common and direct method. It involves the self-condensation of three cyclohexanone molecules to form the C18 backbone of DHTP.[1][3] Modern protocols favor Lewis acids like Zirconium tetrachloride (ZrCl₄), which can catalyze the reaction efficiently under solvent-free, normal pressure conditions, offering yields as high as 71%.[3] Older methods sometimes employed high temperatures in an autoclave or different acid systems like NaOH with polyphosphoric acid.[3][4]
-
Hydrogenation of Triphenylene: This method involves the reduction of the aromatic triphenylene core to its fully saturated state.[1] While conceptually straightforward, this route is often less preferred as it starts with a more complex and expensive material (triphenylene) and requires high-pressure hydrogenation equipment and catalysts. It is more common to see the reverse reaction, where DHTP is dehydrogenated to produce triphenylene.[4]
For most applications, the catalytic trimerization of cyclohexanone offers the best balance of accessibility, yield, and operational simplicity.
Q2: How is stereochemical control achieved during the synthesis?
DHTP can exist as several stereoisomers. The trimerization of cyclohexanone typically leads to the formation of the most thermodynamically stable isomer, the all-trans configuration.[3] In this isomer, the fused cyclohexane rings are arranged in a way that minimizes steric strain, with substituents in pseudo-equatorial positions.
Achieving kinetic control to favor other isomers is significantly more challenging and often requires more complex, multi-step synthetic strategies that are not commonly employed.[5][6] For the standard ZrCl₄-catalyzed method, the reaction conditions (refluxing for an extended period) inherently favor the formation of the most stable all-trans product. Therefore, direct control is less about selecting specific reagents and more about allowing the reaction to reach thermodynamic equilibrium.
Q3: What are the most critical parameters for the ZrCl₄-catalyzed trimerization of cyclohexanone?
Success with this method hinges on careful control of several key parameters:
-
Catalyst Quality and Loading: ZrCl₄ is moisture-sensitive. Using a fresh, anhydrous batch is critical for catalytic activity. A catalyst loading of approximately 4 mol% has been shown to be effective.[3]
-
Reagent Purity: The starting material, cyclohexanone, should be pure and free of water or acidic impurities, which can interfere with the catalyst. Distillation of cyclohexanone before use is highly recommended.
-
Temperature and Reaction Time: The reaction is typically run at reflux under solvent-free conditions.[3] This provides the necessary thermal energy to overcome the activation barrier. The reaction is often complete when the liquid reaction mixture solidifies, indicating the formation of the solid DHTP product. A typical reaction time is around 10 hours.[3]
-
Atmosphere: While the reaction can be run at normal pressure, performing it under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent moisture from deactivating the Lewis acid catalyst.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of DHTP.
Problem ID: DHTP-T01 - Low or No Product Yield
Question: My reaction has run for over 10 hours, but the yield is very low, or the mixture has not solidified. TLC analysis shows mostly starting material. What went wrong?
Answer: This is a common issue often related to catalyst activity or reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | ZrCl₄ is a highly hygroscopic Lewis acid. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. | Use a freshly opened bottle of anhydrous ZrCl₄ or purchase from a reputable supplier. Handle the catalyst quickly in a dry environment or a glovebox. |
| Impure Starting Material | Water or other nucleophilic impurities in the cyclohexanone can quench the Lewis acid catalyst. | Purify the cyclohexanone by distillation before use. Ensure all glassware is thoroughly oven-dried. |
| Insufficient Temperature | The reaction requires sufficient thermal energy. If the reflux is not vigorous enough, the reaction rate will be significantly slower. | Ensure the heating mantle is set to a temperature that maintains a steady reflux of the cyclohexanone. Use a reflux condenser to prevent loss of material. |
| Premature Stoppage | The reaction can take several hours to reach completion. The visual cue of solidification is the most reliable indicator. | Monitor the reaction progress. If it remains liquid after the expected time, consider taking a small aliquot for ¹H NMR or GC-MS analysis to check for product formation before stopping the reaction. |
Problem ID: DHTP-T02 - Significant Contamination with Aromatic Byproduct (Triphenylene)
Question: My final product is contaminated with a significant amount of triphenylene, which is difficult to remove. How can I prevent its formation?
Answer: The formation of triphenylene occurs via dehydrogenation (aromatization) of the desired DHTP product. This is typically caused by overly harsh reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Excessive Temperature | Temperatures significantly above the reflux point of cyclohexanone can promote the elimination of hydrogen and lead to aromatization. | Maintain a controlled reflux. Avoid aggressive, localized overheating by using a suitable heating mantle and stirring the reaction mixture if possible (though it will solidify). |
| Presence of Oxidants | The presence of air (oxygen) at high temperatures can facilitate oxidative dehydrogenation. | While not always required, running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions.[4] |
| Incorrect Catalyst Choice | Some stronger Lewis or Brønsted acids, especially in combination with high heat, can more readily promote aromatization. | Stick with the recommended ZrCl₄ catalyst, which is proven to be effective for trimerization without excessive aromatization under reflux conditions.[3] |
Problem ID: DHTP-T03 - Difficulty in Product Purification
Question: After the reaction, my crude product shows multiple spots on TLC, and I'm unable to obtain a pure sample by simple recrystallization. What are my options?
Answer: Purification challenges often arise from the presence of stereoisomers or closely related byproducts that have similar polarities.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Stereoisomers | Although the all-trans isomer is thermodynamically favored, small amounts of other isomers may form, which can co-crystallize or have very similar solubility profiles.[3] | Fractional Recrystallization: Attempt recrystallization from different solvent systems (e.g., chloroform/ethanol, hexane).[3] Sometimes, multiple recrystallization steps are necessary. |
| Unreacted Starting Material | If the reaction did not go to completion, residual cyclohexanone will be present. | Cyclohexanone is volatile and can be removed under vacuum. A simple filtration and wash of the crude solid with a cold, non-polar solvent like hexane can also remove it. |
| Oligomeric Byproducts | In addition to the trimer, small amounts of dimers or other condensation byproducts may form. | Column Chromatography: If recrystallization fails, flash column chromatography is the next logical step. Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient) and carefully collect fractions. Note that separating isomers with identical polarity can be extremely difficult even with chromatography.[7] |
Visualized Workflows and Schemes
Reaction Scheme: ZrCl₄-Catalyzed Trimerization of Cyclohexanone
Caption: ZrCl₄-catalyzed synthesis of DHTP from cyclohexanone.
Troubleshooting Flowchart: Low Product Yield (DHTP-T01)
Caption: Decision tree for troubleshooting low DHTP yield.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the ZrCl₄-catalyzed synthesis of DHTP.[3]
Materials and Equipment:
-
Cyclohexanone (purified by distillation)
-
Zirconium (IV) tetrachloride (ZrCl₄), anhydrous
-
Round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Heating mantle
-
Magnetic stirrer (optional, for initial mixing)
-
Buchner funnel and filter paper
-
Solvents for recrystallization (e.g., Chloroform, Ethanol)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a reflux condenser. Ensure the setup is protected from atmospheric moisture, for example, by using a drying tube or connecting to an inert gas line.
-
Charging the Flask: To the flask, add cyclohexanone (e.g., 100 mmol, 9.81 g).
-
Catalyst Addition: In a dry environment, quickly weigh and add ZrCl₄ (4 mol%, 0.93 g) to the cyclohexanone. A brief period of magnetic stirring can be used to disperse the catalyst before heating begins.
-
Reaction: Heat the mixture to reflux using a heating mantle. The mixture should be a clear or pale yellow liquid initially.
-
Monitoring: Continue heating at reflux for approximately 10 hours. The reaction is typically complete when the entire reaction mixture solidifies into a solid mass.[3]
-
Workup: Allow the flask to cool to room temperature. The crude solid product can be broken up mechanically.
-
Purification:
-
Transfer the crude solid to a beaker.
-
Perform recrystallization. A reported effective solvent system is a mixture of chloroform and ethanol.[3] Dissolve the crude solid in a minimum amount of hot chloroform, then slowly add ethanol until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Isolation and Drying: Collect the white, crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the product under vacuum to remove residual solvents.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and melting point). The melting point for DHTP is reported as 231-233 °C.
References
- 1. Buy 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | 1610-39-5 [smolecule.com]
- 2. A symmetry-driven approach toward the total synthesis of dodecahedrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2505518C1 - Method of triphenylene obtaining - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dodecahydrotriphenylene Synthesis
Welcome to the technical support center dedicated to the synthesis of dodecahydrotriphenylene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols. The synthesis, primarily involving the acid-catalyzed trimerization of cyclohexanone, is a foundational reaction that, while conceptually straightforward, presents several challenges in achieving high yield and purity. This document synthesizes field-proven insights and published data to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of dodecahydrotriphenylene.
Problem ID: YL-001 - Low or No Yield of Dodecahydrotriphenylene
Question: My reaction has resulted in a very low yield of the desired dodecahydrotriphenylene, or in some cases, a complex mixture with no discernible product. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue and typically points to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or competing side reactions.
-
Causality—Catalyst and Conditions: The traditional self-condensation of cyclohexanone requires a strong acid catalyst to promote the initial aldol additions and subsequent cyclizations. If the catalyst is weak, improperly dispersed, or used at the wrong concentration, the reaction will not proceed efficiently. Possible reasons for low yield include the low rate of cyclization of intermediate products.[1]
-
Troubleshooting Steps:
-
Catalyst Selection: While various acids like sulfuric acid have been used, polyphosphoric acid (PPA) is often employed for this trimerization.[2][3] A more modern and highly effective alternative is Zirconium tetrachloride (ZrCl₄). A study demonstrated that refluxing cyclohexanone with just 4 mol% ZrCl₄ under solvent-free, normal pressure conditions for 10 hours provides excellent results, avoiding the need for high-pressure autoclaves.[4]
-
Temperature and Reaction Time: Ensure the reaction temperature is appropriate for your chosen catalyst. For the ZrCl₄-catalyzed method, refluxing is sufficient.[4] For PPA, specific temperature profiles may be required. Monitor the reaction via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid thermal degradation of the product.
-
Reagent Quality: Ensure your starting cyclohexanone is pure and free of water, as contaminants can interfere with the catalyst and promote side reactions.
-
Problem ID: PU-001 - Difficulty in Product Purification
Question: I have obtained a crude product, but it is proving difficult to purify. Recrystallization yields an oily substance, and chromatography is not giving clean separation. What are the best purification strategies?
Answer: Purification challenges often arise from the presence of various oligomeric side products and unreacted starting material. The key is a multi-step purification approach.
-
Causality—Product Mixture: The self-condensation of cyclohexanone can produce a range of partially cyclized or dehydrated intermediates.[1] These structurally similar compounds can co-elute or co-precipitate with the desired dodecahydrotriphenylene.
-
Troubleshooting Steps:
-
Initial Workup: A robust initial workup is critical. After neutralizing the acid catalyst, an extraction is typically performed. If the product is intended for subsequent dehydrogenation to triphenylene, steam distillation can be an effective first step to remove volatile impurities like biphenyl that may form in later stages.[2]
-
Continuous Extraction: For isolating dodecahydrotriphenylene itself, continuous extraction can be a highly effective method to separate it from the reaction mixture before final purification.[3]
-
Recrystallization: While challenging, recrystallization can be effective with the right solvent system. Try solvent systems like methylene chloride/pentane or ethyl acetate/hexane.[2][4] Patience is key; allow the solution to cool slowly to encourage the formation of well-defined crystals.
-
Chromatography: If recrystallization fails, column chromatography is the next logical step. Use a silica gel or alumina column. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) will help separate the components.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the acid-catalyzed trimerization of cyclohexanone? The reaction proceeds via a series of acid-catalyzed aldol additions and condensations. A protonated cyclohexanone acts as an electrophile, which is attacked by the enol form of another cyclohexanone molecule. This process repeats, leading to a linear trimer which then undergoes an intramolecular cyclization followed by dehydration steps to form the stable, fully saturated dodecahydrotriphenylene ring system.
Q2: Which catalyst offers the best performance for this synthesis? While traditional methods use strong acids like H₂SO₄ or polyphosphoric acid (PPA)[2][3], recent studies have shown that Lewis acids like Zirconium tetrachloride (ZrCl₄) can be more efficient.[4] The ZrCl₄ method has the advantage of proceeding smoothly at normal pressure and without a solvent, making it a more practical and potentially higher-yielding option.[4]
Q3: My ultimate goal is triphenylene. Should I isolate the dodecahydrotriphenylene intermediate? Yes, it is highly recommended. The two-stage synthesis involves first forming and isolating dodecahydrotriphenylene, followed by its dehydrogenation (aromatization) to triphenylene.[3] Purifying the intermediate is crucial because the catalysts used for dehydrogenation (e.g., Palladium on carbon) can be poisoned by impurities from the trimerization step, leading to a poor yield in the final aromatization stage.[5]
Q4: What are the ideal conditions for the dehydrogenation of dodecahydrotriphenylene to triphenylene? The dehydrogenation is typically achieved by heating dodecahydrotriphenylene with a catalyst such as palladium on carbon (Pd/C). The reaction is often performed in a high-boiling point aliphatic solvent at temperatures of at least 180°C.[5] Passing an inert gas like argon through the mixture helps to remove the hydrogen gas produced, driving the reaction to completion.[3] The final triphenylene product can then be purified by sublimation.[3]
Data Summary: Catalyst Systems for Dodecahydrotriphenylene Synthesis
| Catalyst | Conditions | Solvent | Reported Yield | Notes | Reference |
| Polyphosphoric Acid (PPA) | Heating | Not specified | Good | A classic and effective method for cyclization.[3] | [2][3] |
| Zirconium Tetrachloride (ZrCl₄) | Reflux, 10 hours | Solvent-free | Excellent | Proceeds smoothly at normal pressure. Best result with 4 mol% catalyst. | [4] |
| Sulfuric Acid (H₂SO₄) | Heating | Not specified | Variable | One of the earliest reported methods; can lead to more side products. | [2] |
Visualizing the Process
Experimental Workflow
The overall process from starting material to the optional final product is summarized below.
Caption: Overall workflow for the synthesis of dodecahydrotriphenylene and triphenylene.
Troubleshooting Low Yield
Use this decision tree to diagnose and resolve issues with low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
Optimized Experimental Protocol
This protocol is based on a modern, efficient method for the synthesis of dodecahydrotriphenylene.[4]
Materials:
-
Cyclohexanone (high purity)
-
Zirconium tetrachloride (ZrCl₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone (e.g., 10 g).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Zirconium tetrachloride (ZrCl₄, 4 mol% relative to cyclohexanone). Note: ZrCl₄ is moisture-sensitive.
-
Reaction: Heat the mixture to reflux and maintain for 10 hours. The reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM).
-
Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.
-
Chromatography (if needed): If the product is still impure, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization:
-
The purity of the final product, all-trans-dodecahydrotriphenylene, can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
References
-
Triphenylene - Organic Syntheses Procedure. [Link]
-
Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromaticsw - ResearchGate. [Link]
-
Processes for preparing triphenylene - Patent number: 8575412. [Link]
- Method of triphenylene obtaining - Google P
-
(PDF) Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants - ResearchGate. [Link]
Sources
Technical Support Center: Purification of Dodecahydrotriphenylene (DHTTP) Isomers
Welcome to the technical support center for the purification of Dodecahydrotriphenylene (DHTTP) isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable guidance for navigating the complexities of separating these challenging stereoisomers. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting solutions, detailed protocols, and answers to frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of DHTTP isomers and the strategies for their separation.
Q1: What are the common Dodecahydrotriphenylene (DHTTP) isomers, and why is their separation challenging? Dodecahydrotriphenylene (C₁₈H₂₄) is a saturated tetracyclic hydrocarbon, typically synthesized via the acid-catalyzed trimerization of cyclohexanone.[1][2] The reaction produces a mixture of stereoisomers. The primary challenge lies in their structural similarity. Stereoisomers, particularly diastereomers (isomers that are not mirror images), often possess very similar physical properties such as solubility and polarity, making their separation by standard laboratory techniques difficult.[3] The key isomers result from different cis/trans arrangements at the ring junctions, leading to distinct three-dimensional shapes that must be exploited for successful purification.
Q2: What are the principal methods for purifying DHTTP isomers? The two most effective and widely used techniques for separating DHTTP diastereomers are:
-
Fractional Crystallization: This technique leverages subtle differences in the solubility of isomers in a specific solvent.[4] By carefully controlling temperature and concentration, one isomer can be selectively precipitated from the solution while the others remain dissolved. It is a powerful method for bulk-scale purification.
-
Chromatography: Primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), these methods separate isomers based on their differential partitioning between a stationary phase and a mobile phase.[5][6] HPLC is particularly versatile for separating non-volatile isomers like DHTTP.[7]
Q3: How do I choose between fractional crystallization and chromatography for my DHTTP sample? The choice depends on several factors: the scale of the separation, the required purity, and available resources.
-
Choose Fractional Crystallization for:
-
Large-scale purification (grams to kilograms).
-
When a suitable solvent system that provides good solubility differences is identified.
-
Cost-effectiveness is a primary concern.
-
-
Choose Chromatography for:
-
High-purity requirements (>99%).
-
Small- to medium-scale separations (micrograms to grams).
-
When isomers have very similar solubilities, making crystallization ineffective.
-
Analytical purposes to determine the number and ratio of isomers in a mixture.
-
Q4: What analytical techniques are essential for confirming the purity and identity of separated DHTTP isomers? Confirming the success of your purification requires robust analytical methods. Key techniques include:
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for assessing the purity of volatile or semi-volatile isomers and providing information on their relative ratios.[8] The NIST Chemistry WebBook lists GC data for Dodecahydrotriphenylene.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the exact stereochemistry of each isolated isomer by analyzing chemical shifts, coupling constants, and through-space correlations (e.g., NOESY).
-
High-Performance Liquid Chromatography (HPLC): Used with a high-resolution column to confirm the sample consists of a single peak, indicating high purity.
Section 2: Troubleshooting and Optimization Guide
This guide addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Troubleshooting Fractional Crystallization
Q: My fractional crystallization attempt yielded an inseparable oil instead of crystals. What happened? A: Oiling out typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent system or when the rate of cooling is too fast.
-
Causality: The molecules lose solubility so rapidly that they don't have time to arrange into an ordered crystal lattice and instead aggregate as a disordered, liquid-like phase.
-
Solutions:
-
Reduce Cooling Rate: Employ a very slow, controlled cooling ramp (e.g., 1-2 °C per hour) using a programmable bath. This gives molecules sufficient time for nucleation and growth.
-
Increase Solvent Volume: Add more solvent to the heated mixture to ensure the saturation point is reached at a lower temperature.
-
Use a Different Solvent: The chosen solvent may be too "good," leading to a high concentration at saturation. Experiment with a solvent in which the DHTTP isomers are less soluble.
-
Q: The purity of my DHTTP isomer is not improving after several recrystallization steps. Why? A: This is a common and frustrating issue that often points to one of two culprits:
-
Causality 1: Co-crystal Formation. The isomers may be crystallizing together in a fixed ratio to form an ordered co-crystal, also known as a quasiracemate in some cases.[10] In this scenario, recrystallization will not improve purity because the solid phase has the same composition as the solution it crystallizes from at the eutectic point.
-
Causality 2: Insufficient Solubility Difference. The solubility curves of the two isomers in the chosen solvent are too close. While some enrichment occurs in the first step, subsequent steps provide diminishing returns.
-
Solutions:
-
Switch to a Different Technique: If co-crystallization is suspected, chromatography is the most effective alternative.
-
Solvent Screening: Systematically screen a new range of solvents. Sometimes a mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) can amplify the small differences in solubility between isomers.[11]
-
Consider Derivatization: While less ideal, converting the isomers into derivatives could alter their crystal packing and solubility properties, making separation feasible.[12][13]
-
Troubleshooting High-Performance Liquid Chromatography (HPLC)
Q: My DHTTP isomers are co-eluting or showing very poor resolution on my C18 (reversed-phase) column. How can I improve the separation? A: Co-elution of non-polar isomers on standard columns is common. Improving resolution requires enhancing the differential interaction with the stationary phase.
-
Causality: The isomers have nearly identical hydrophobicity, leading to similar retention times on a reversed-phase column. The separation of geometric isomers often requires specific stationary phases or mobile phase conditions to exploit subtle differences in their shape and dipole moment.[14]
-
Solutions:
-
Switch to Normal-Phase HPLC (NP-HPLC): Use a polar stationary phase like silica (SiO₂) or diol. Separation in NP-HPLC is governed by polar interactions.[6] Even though DHTTP is non-polar, subtle differences in the accessibility of C-H bonds to the polar surface can be exploited. Use a non-polar mobile phase like hexane with a small amount of a polar modifier (e.g., isopropanol or ethyl acetate).
-
Use a Phenyl-Hexyl Column: These columns offer alternative selectivity through π-π interactions, which can help differentiate isomers based on their shape and how they interact with the phenyl rings of the stationary phase.[7]
-
Optimize Mobile Phase: In reversed-phase, try switching from acetonitrile to methanol or vice-versa. These solvents have different strengths and can alter selectivity.
-
Lower the Temperature: Running the column at a lower temperature can sometimes enhance the subtle energetic differences in isomer-stationary phase interactions, improving resolution.[15]
-
Q: I have good analytical separation, but when I scale up to a preparative column, the resolution is lost. What should I do? A: Loss of resolution during scale-up is almost always due to overloading or improper method translation.
-
Causality: The high concentration of the sample injected onto the preparative column saturates the stationary phase, leading to band broadening and peak overlap. The linear velocity of the mobile phase may also differ significantly from the analytical method.
-
Solutions:
-
Reduce Sample Load: Perform a loading study. Start with a low mass of your DHTTP mixture and incrementally increase the injection amount until you see a degradation in resolution. This will determine the maximum capacity of your column for this specific separation.
-
Maintain Linear Velocity: Ensure the flow rate on the preparative column is scaled appropriately to match the linear velocity of the analytical method. The formula is: Flow Rate (prep) = Flow Rate (analytical) × [Radius (prep)² / Radius (analytical)²].
-
Use a Gradient: If you used an isocratic (constant mobile phase composition) method, switching to a shallow gradient on the preparative column can help refocus the bands and improve the separation of later-eluting peaks.
-
Section 3: Protocols and Workflow Visualization
Protocol 1: General Methodology for Fractional Crystallization of DHTTP Isomers
This protocol provides a systematic approach to developing a fractional crystallization procedure.
Objective: To enrich and isolate a single DHTTP isomer from a mixture.
Principle: This method relies on the differential solubility of diastereomers in a selected solvent. As a saturated solution is slowly cooled, the least soluble isomer will crystallize first, enriching the solid phase with that isomer and the mother liquor with the more soluble isomers.[4]
Methodology:
-
Solvent Screening (Small Scale): a. Place ~20 mg of the crude DHTTP isomer mixture into several test tubes. b. To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene) dropwise at room temperature until the solid just dissolves. c. Note the approximate solubility in each. An ideal solvent will dissolve the mixture when heated but show low solubility at or below room temperature. d. Cool the tubes that required heating to 0 °C or -20 °C and observe for crystal formation. Select the solvent that yields crystalline material rather than an oil or amorphous solid.
-
Preparative Crystallization (Scale-Up): a. In a flask equipped with a reflux condenser and magnetic stirrer, add the crude DHTTP mixture. b. Add the chosen solvent in portions while heating until the entire solid dissolves. Aim for a concentration near the saturation point at the solvent's boiling point. c. Once fully dissolved, remove the heat source and loosely cover the flask to allow for slow cooling to room temperature. Insulating the flask can promote the formation of larger, purer crystals. d. Once at room temperature, transfer the flask to an ice bath, and then to a freezer (-20 °C) to maximize the yield of the less soluble isomer. e. Isolate the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove residual mother liquor.
-
Purity Analysis and Iteration: a. Dry the crystals and the solid recovered from evaporating the mother liquor. b. Analyze the purity of both fractions by GC or HPLC. c. If the crystals show significant enrichment of the desired isomer but purity is not yet sufficient, repeat the crystallization process (steps 2a-e) using the enriched crystalline material.
Workflow Visualization
The following diagrams illustrate key decision-making processes in DHTTP isomer purification.
Caption: Decision workflow for selecting a DHTTP isomer purification strategy.
Section 4: Data Presentation
Table 1: Solvent Selection Guide for DHTTP Isomer Purification
Choosing the right solvent is critical for both crystallization and chromatography. As Dodecahydrotriphenylene is a non-polar hydrocarbon, its solubility will be governed by the "like dissolves like" principle.
| Solvent | Polarity Index | Boiling Point (°C) | Application Notes |
| Non-Polar Solvents | |||
| n-Hexane | 0.1 | 69 | Crystallization: Good choice for dissolving DHTTP, but may require a co-solvent to reduce solubility for crystallization. Chromatography: Primary mobile phase component for Normal-Phase HPLC. |
| Toluene | 2.4 | 111 | Crystallization: Higher boiling point allows for a wider temperature range for slow cooling. Good solubility for DHTTP. |
| Polar Aprotic Solvents | |||
| Acetone | 5.1 | 56 | Crystallization: DHTTP likely has moderate to low solubility. Can be an excellent choice for precipitating DHTTP from a more soluble starting solvent. |
| Ethyl Acetate | 4.4 | 77 | Crystallization: Similar to acetone, useful for precipitating DHTTP. Chromatography: Common polar modifier in Normal-Phase HPLC. |
| Polar Protic Solvents | |||
| Isopropanol | 4.3 | 82 | Crystallization: DHTTP likely has very low solubility. Excellent for washing crystals to remove more polar impurities. Can be used as an anti-solvent. |
| Ethanol | 5.2 | 78 | Crystallization: Similar to isopropanol, DHTTP has low solubility. Often used in solvent/anti-solvent pairs (e.g., Toluene/Ethanol). |
References
- 1. RU2505518C1 - Method of triphenylene obtaining - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rcprocess.se [rcprocess.se]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. molnar-institute.com [molnar-institute.com]
Technical Support Center: Cyclohexanone Trimerization
A Guide for Researchers on Navigating Side Reactions and Optimizing Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the trimerization of cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this classic yet challenging reaction. The self-condensation of cyclohexanone is a powerful tool for building complex molecular architectures, but it is frequently plagued by a variety of side reactions that can complicate purification and reduce yields.
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your experimental outcomes. We will explore the causality behind common issues and provide validated strategies to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My goal is the cyclohexanone "trimer," but I am unsure of the exact structure. What is the expected product of a successful trimerization?
A: The term "trimerization" in the context of cyclohexanone self-condensation refers to a product formed from three distinct cyclohexanone units. This is not a simple cyclotrimerization like that of alkynes[1]. Instead, it is the result of sequential aldol condensation and dehydration reactions.[2][3][4]
The Scientist's View: The reaction proceeds in stages. First, two molecules of cyclohexanone undergo an aldol condensation to form a dimer. Under typical reaction conditions (acidic or basic catalysis), this initial β-hydroxy ketone adduct readily dehydrates to form a more stable α,β-unsaturated ketone.[3][4] This dimer, 2-(1-cyclohexenyl)cyclohexanone, is often the most abundant product if the reaction is stopped prematurely.[5]
The trimer is formed when a third molecule of cyclohexanone (as its enol or enolate) attacks the dimer. The most commonly cited trimer structure is 2,6-bis(1-cyclohexenyl)cyclohexanone, formed via a subsequent aldol condensation/dehydration sequence.
Caption: Reaction pathway from cyclohexanone to the dimer and trimer products.
Q2: My reaction is yielding a complex mixture of high-molecular-weight byproducts. What is causing this polymerization?
A: The formation of high-molecular-weight oils or intractable solids is a classic sign of runaway aldol condensation.[6] This occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long, leading to the formation of tetramers, pentamers, and other oligomers.
The Scientist's View: The α,β-unsaturated ketone products (both the dimer and trimer) are themselves susceptible to further reactions. They can act as electrophiles in subsequent Michael additions or as precursors for further aldol condensations. This cascade of reactions is particularly prevalent under the following conditions:
-
High Temperatures: While heat is often required to drive the dehydration steps, excessive heat accelerates all reaction rates, reducing selectivity and promoting polymerization.[6][7]
-
High Catalyst Concentration: A high concentration of acid or base can lead to a rapid, uncontrolled series of condensations.
-
Prolonged Reaction Times: The longer the reactive intermediates are present, the more likely they are to undergo further undesirable reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start at a lower temperature and gradually increase it only as needed to promote dehydration, while monitoring the reaction closely by TLC or GC.
-
Reduce Catalyst Concentration: Titrate down the amount of catalyst used. Often, only a catalytic amount is necessary to initiate the reaction.
-
Control Reaction Time: Do not let the reaction run overnight without prior optimization. Establish the optimal reaction time by taking aliquots at regular intervals and analyzing the product distribution.
-
Decrease Reactant Concentration: Working in more dilute conditions can slow down the bimolecular and trimolecular reactions that lead to higher-order oligomers.
Q3: I am isolating a high yield of the dimer, but very little of the desired trimer. How can I push the reaction forward?
A: This is a common and often desirable outcome for certain applications, but frustrating when the trimer is the target. This result indicates that the activation energy for the second condensation (dimer + cyclohexanone) is significantly higher or the reaction rate is slower than the first (cyclohexanone + cyclohexanone).
The Scientist's View: The dimer, 2-(1-cyclohexenyl)cyclohexanone, is a sterically hindered ketone. The approach of a new cyclohexanone enolate to its carbonyl group is more difficult than the approach to an unhindered cyclohexanone. Furthermore, the electronic nature of the α,β-unsaturated system can decrease the electrophilicity of the carbonyl carbon.
Troubleshooting Steps:
-
Increase Reaction Temperature: After an initial period at a lower temperature to form the dimer, a controlled increase in temperature can provide the necessary energy to overcome the activation barrier for the second condensation.
-
Extend Reaction Time: The formation of the trimer is a consecutive reaction and simply requires more time than dimer formation. Monitor the disappearance of the dimer by GC or TLC to gauge progress.
-
Adjust Stoichiometry: While this is a self-condensation, you could theoretically run the reaction to completion for the dimer, isolate it, and then react it with another equivalent of cyclohexanone under optimized conditions, though a one-pot approach is usually preferred.
-
Consider Water Removal: The dehydration step produces water. In some systems, removing water (e.g., with a Dean-Stark apparatus) can help drive the equilibrium toward the more condensed products, according to Le Châtelier's principle.
Q4: How does my choice of catalyst (acid vs. base) impact the side reaction profile?
A: The choice of catalyst is critical as it determines the nature of the reactive intermediate (enol vs. enolate) and can significantly alter the product distribution and reaction rate.[5][8]
-
Base-Catalyzed Condensation: This is the more common approach, proceeding through a nucleophilic enolate intermediate.[2][3] The hydroxide or alkoxide base removes an acidic α-proton, and the resulting enolate attacks the carbonyl of another cyclohexanone molecule.[3][9] This method is often efficient but can be prone to polymerization if the base concentration is too high.[10] With ketones, the equilibrium of the initial aldol addition often favors the reactants, requiring dehydration to drive the reaction to completion.[3]
-
Acid-Catalyzed Condensation: This pathway involves the formation of an enol tautomer.[11][12] The acid protonates the carbonyl oxygen, making the α-protons more acidic and facilitating enol formation. The electron-rich enol then attacks a protonated carbonyl of another molecule. Acid-catalyzed reactions can sometimes offer better control over dehydration but may require stronger acids and higher temperatures, which can introduce other side reactions like charring or isomerization.[5][12]
| Parameter | Base-Catalyzed | Acid-Catalyzed |
| Intermediate | Enolate (strong nucleophile) | Enol (weaker nucleophile) |
| Reaction Rate | Generally faster | Can be slower; often requires heat |
| Key Challenge | Controlling polymerization | Preventing charring/decomposition |
| Equilibrium | Dimerization equilibrium may favor starting materials until dehydration occurs[3] | Dehydration is often rapid |
Experimental Protocols & Data
Protocol: Baseline for Base-Catalyzed Dimer/Trimer Synthesis
This protocol is a starting point for optimization. The goal is to favor the formation of the dehydrated dimer and trimer while minimizing polymer formation.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and a suitable solvent like ethanol or toluene (approx. 2-3 mL per gram of cyclohexanone).
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) or a solution of sodium ethoxide in ethanol. A typical starting point is 0.1-0.2 equivalents of base.
-
Reaction: Gently heat the mixture to reflux (for ethanol, ~78°C). Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). You should see the starting material spot/peak decrease as new, less polar product spots/peaks (dimer, then trimer) appear.
-
Workup: Once the desired product distribution is achieved (or starting material is consumed), cool the reaction to room temperature. Neutralize the base by adding dilute HCl until the solution is pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel, add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to separate the dimer, trimer, and any remaining starting material.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for common issues in cyclohexanone trimerization.
References
- 1. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. Of the following which is the product formed when cyclohexanone class 12 chemistry CBSE [vedantu.com]
- 4. brainly.com [brainly.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing Dodecahydrotriphenylene Synthesis Efficiency
Welcome to the technical support center dedicated to the synthesis of dodecahydrotriphenylene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during its synthesis. Our focus is on improving efficiency, yield, and purity by understanding the underlying chemical principles of the reaction.
Introduction to Dodecahydrotriphenylene Synthesis
Dodecahydrotriphenylene is a saturated polycyclic hydrocarbon that serves as a crucial intermediate in the synthesis of triphenylene and its derivatives.[1] Triphenylene-based compounds are of significant interest due to their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystals. The most common and economically viable route to dodecahydrotriphenylene is the acid-catalyzed trimerization of cyclohexanone.[2][3] While seemingly straightforward, this reaction is often plagued by issues related to yield, purity, and isomer control. This guide will provide practical solutions to these common challenges.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of dodecahydrotriphenylene, offering step-by-step guidance to diagnose and resolve these issues.
Problem 1: Low Yield of Dodecahydrotriphenylene
A diminished yield is one of the most frequent obstacles in this synthesis. Several factors can contribute to this issue, from reagent quality to reaction conditions.
Possible Causes & Solutions:
-
Poor Quality of Starting Material: The purity of cyclohexanone is paramount.[4] Aldol condensation is a competing side reaction, and the presence of acidic or basic impurities in the cyclohexanone can promote the formation of undesired oligomers and polymers.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the starting cyclohexanone by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for impurities.
-
Purification: If impurities are detected, distill the cyclohexanone prior to use. Ensure all glassware is thoroughly dried to prevent water from interfering with the reaction.
-
-
-
Suboptimal Catalyst Choice or Concentration: The choice and concentration of the acid catalyst significantly impact the reaction rate and selectivity. Both Brønsted and Lewis acids have been employed.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a standard protocol with polyphosphoric acid (PPA) or sulfuric acid yields poor results, consider screening other catalysts. Zirconium(IV) chloride (ZrCl4) has been reported to efficiently catalyze the trimerization under solvent-free conditions.[2]
-
Optimize Catalyst Loading: The amount of catalyst is critical. Too little will result in a sluggish reaction, while too much can lead to charring and the formation of undesired byproducts. A typical starting point for ZrCl4 is 4 mol%.[2] For PPA, the weight ratio relative to cyclohexanone needs to be optimized.[5]
-
-
-
Inadequate Reaction Temperature and Time: The trimerization requires sufficient thermal energy to overcome the activation barrier, but excessive heat can promote side reactions.
-
Troubleshooting Steps:
-
Temperature Optimization: For ZrCl4-catalyzed reactions, refluxing cyclohexanone (around 155 °C) is effective.[2] When using PPA, temperatures around 150 °C for 2 hours have been reported.[5] A systematic optimization of the temperature in small increments (e.g., 5-10 °C) can identify the optimal condition for your specific setup.
-
Monitor Reaction Progress: Track the consumption of cyclohexanone and the formation of dodecahydrotriphenylene using Thin Layer Chromatography (TLC) or GC-MS. This will help determine the optimal reaction time and prevent the degradation of the product due to prolonged heating.
-
-
Problem 2: Formation of a Complex Mixture of Byproducts
The self-condensation of cyclohexanone can lead to a variety of oligomeric and polymeric byproducts, complicating the purification of dodecahydrotriphenylene.[3]
Possible Causes & Solutions:
-
Intermolecular Condensation Reactions: Besides the desired trimerization, linear and branched condensation products can form, especially under strongly acidic or basic conditions.
-
Troubleshooting Steps:
-
Control Reaction Conditions: As mentioned, meticulous control of temperature and catalyst loading is crucial.
-
Solvent Effects: While often performed neat, the use of a high-boiling, inert solvent might help to control the reaction temperature and minimize intermolecular side reactions.
-
-
-
Presence of Oxygen: At elevated temperatures, oxidative side reactions can occur, leading to colored impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.[5]
-
-
Problem 3: Difficulty in Product Isolation and Purification
Dodecahydrotriphenylene is a solid with low solubility in many common organic solvents, which can make its isolation and purification challenging.
Possible Causes & Solutions:
-
Co-precipitation with Byproducts: The desired product may precipitate along with polymeric byproducts, making separation difficult.
-
Troubleshooting Steps:
-
Selective Precipitation/Crystallization: After quenching the reaction, experiment with different solvent systems for precipitation or recrystallization. Hexane is a commonly used solvent for the purification of dodecahydrotriphenylene.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically effective.
-
-
-
Isomer Separation: The trimerization of cyclohexanone can lead to different stereoisomers of dodecahydrotriphenylene. While the all-trans isomer is often the major product due to thermodynamic stability, other isomers can be present.
-
Troubleshooting Steps:
-
Analytical Characterization: Use NMR spectroscopy to identify the isomeric ratio in the crude product.
-
Fractional Crystallization: The different isomers may have slightly different solubilities, allowing for their separation by careful fractional crystallization.
-
Preparative HPLC: For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) may be necessary to separate the isomers.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acid-catalyzed trimerization of cyclohexanone?
A1: The reaction proceeds through a series of aldol-type condensation and cyclization steps. The mechanism is initiated by the protonation of the carbonyl oxygen of a cyclohexanone molecule, making the α-carbon more susceptible to nucleophilic attack by the enol form of a second cyclohexanone molecule. This is followed by dehydration and subsequent reactions with a third cyclohexanone molecule, ultimately leading to the cyclized dodecahydrotriphenylene product.
Q2: How can I confirm the identity and purity of my synthesized dodecahydrotriphenylene?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can help in identifying the stereochemistry of the product. The ¹H NMR spectrum of the all-trans isomer is relatively simple due to its high symmetry.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C18H24, MW = 240.39 g/mol ).[7]
-
Melting Point: The melting point of pure dodecahydrotriphenylene is reported to be in the range of 231-233 °C. A broad melting range can indicate the presence of impurities or a mixture of isomers.
-
Elemental Analysis: To confirm the elemental composition (C, H) of the synthesized compound.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions should be taken:
-
Corrosive Acids: Polyphosphoric acid and sulfuric acid are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
High Temperatures: The reaction is typically run at high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and be cautious of hot surfaces.
-
Flammable Solvents: If using organic solvents for extraction or purification, ensure there are no nearby ignition sources.
Experimental Protocols
Protocol 1: ZrCl₄-Catalyzed Synthesis of Dodecahydrotriphenylene[3]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 g, 0.102 mol).
-
Add ZrCl₄ (0.95 g, 4 mol%) to the flask.
-
Heat the reaction mixture to reflux (approximately 155 °C) and maintain for 10 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify by column chromatography on silica gel using hexane as the eluent to afford pure dodecahydrotriphenylene.
Protocol 2: Polyphosphoric Acid (PPA)-Catalyzed Synthesis of Dodecahydrotriphenylene[6]
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, place cyclohexanone (60 mL, 0.58 mol).
-
Add polyphosphoric acid (40 g) to the flask.
-
Heat the mixture to 150 °C with vigorous stirring for 2 hours.
-
Cool the reaction mixture and carefully add 150 mL of water while stirring.
-
Filter the resulting precipitate and wash it with 10% hydrochloric acid and then with water.
-
Dry the crude product.
-
Recrystallize the crude solid from hexane to obtain pure dodecahydrotriphenylene.
Data Presentation
| Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| ZrCl₄ | ~155 (reflux) | 10 | Good | [2] |
| PPA | 150 | 2 | Good | [5] |
| NaOH/PPA | RT (3 days) then 150 | 2 | 51 (overall for triphenylene) | [5] |
Visualizations
Experimental Workflow: Dodecahydrotriphenylene Synthesis and Purification
Caption: Workflow for the synthesis and purification of dodecahydrotriphenylene.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low yield in dodecahydrotriphenylene synthesis.
References
-
Triphenylene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Wei, J., Jia, X., Yu, J., Shi, X., Zhang, C., & Chen, Z. (2009). Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics. Organic & Biomolecular Chemistry, 7(15), 3143-3145. Available at: [Link]
- RU2505518C1 - Method of triphenylene obtaining. Google Patents.
-
Peredvigina, I. A., et al. (2014). Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants. Russian Chemical Bulletin, 63(7), 1539–1542. Available at: [Link]
-
Aromatic Compound Synthesis Patents and Patent Applications (Class 585/400). FreePatentsOnline. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Dodecahydrotriphenylene | C18H24 | CID 95278. PubChem. Available at: [Link]
-
Das, S., et al. (2021). Site-selective unidirectional benzylic sp3 C–H oxidation of dodecahydrotriphenylene with RuCl3–NaIO4: formation of benzylic ketones. RSC Advances, 11(54), 34221-34226. Available at: [Link]
- US3880925A - Separation and purification of cis and trans isomers. Google Patents.
-
Li, Y., & Tang, W. (2021). In Pursuit of Synthetic Efficiency: Convergent Approaches. Accounts of Chemical Research, 54(4), 1032-1045. Available at: [Link]
-
How can I purify two different-substituted aromatic compounds? ResearchGate. Available at: [Link]
-
Yield optimization for multiple reactions. ResearchGate. Available at: [Link]
-
Daugulis, O., et al. (2005). Increasing synthetic efficiency via direct C–H functionalization: formal synthesis of an inhibitor of botulinum neurotoxin. Chemical Communications, (30), 3823-3825. Available at: [Link]
-
Stereochemistry: Enantiomers. YouTube. Available at: [Link]
-
Jagtap, S., et al. (2019). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Advanced Synthesis & Catalysis, 361(15), 3564-3569. Available at: [Link]
- Method of synthesizing cyclohexanone. Google Patents.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. Dodecahydrotriphenylene | C18H24 | CID 95278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dodecahydrotriphenylene Separation by Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice for the chromatographic separation of dodecahydrotriphenylene and its isomers. As a saturated, non-polar polycyclic hydrocarbon, dodecahydrotriphenylene presents unique challenges, primarily related to its high hydrophobicity, poor solubility in polar solvents, and the structural similarity of its isomers.[1] This document is structured to help you diagnose and resolve common issues encountered during HPLC, GC, and column chromatography.
Part 1: Foundational Challenges & General FAQs
This section addresses overarching issues that are common across different chromatographic techniques. Proper sample preparation is the bedrock of a successful separation.
Q1: My dodecahydrotriphenylene sample won't dissolve properly for analysis. What should I do?
A1: This is the most common initial hurdle. Dodecahydrotriphenylene is extremely hydrophobic and has very low aqueous solubility.[1][2]
-
Cause: The chosen sample solvent is incompatible with the analyte's non-polar nature. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase (in RP-HPLC) can also cause severe peak distortion.
-
Solutions & Rationale:
-
Solvent Selection: For reversed-phase HPLC (RP-HPLC), your sample should be dissolved in the initial mobile phase or a solvent that is slightly weaker (more polar). If solubility is still an issue, a minimal amount of a stronger, miscible organic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used, but the injection volume must be kept very small (e.g., 1-2 µL) to prevent peak distortion.[3]
-
For GC Analysis: Use volatile, non-polar solvents such as hexane, cyclohexane, or toluene. These solvents are compatible with the high temperatures of the GC inlet and the non-polar nature of the analyte.
-
For Preparative Column Chromatography: The sample can be loaded "dry." This involves pre-adsorbing your crude material onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM or hexane), mixing with the silica, and evaporating the solvent completely. This free-flowing powder can then be loaded evenly onto the top of your packed column, preventing solubility issues at the point of injection.[4]
-
Q2: I'm not seeing any peaks in my chromatogram. Where did my compound go?
A2: Assuming the instrument is functioning correctly, this issue often points to sample loss or detection problems.
-
Possible Causes & Solutions:
-
Precipitation: Your sample may have precipitated in the autosampler vial or tubing due to incompatibility with the mobile phase. Visually inspect the sample vial and lines. Re-prepare the sample following the solubility guidance in Q1.
-
Irreversible Adsorption: The compound may be irreversibly sticking to the column. This is less common for a non-polar compound like dodecahydrotriphenylene on a standard C18 column but could occur if the column is contaminated with highly polar residues or if an inappropriate stationary phase is used. Try flushing the column with a strong, non-polar solvent like THF.
-
Detection Issues: Dodecahydrotriphenylene is a fully saturated hydrocarbon, meaning it lacks a chromophore. UV detection at standard wavelengths (e.g., 254 nm) will be ineffective. You must use a low wavelength (e.g., <210 nm) where mobile phase interference can be high, or preferably, use a universal detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD). For GC, a Flame Ionization Detector (FID) or MS is standard.[5]
-
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
RP-HPLC is a primary technique for the analysis of non-polar compounds. The main challenge is typically resolving structurally similar isomers.
Q3: I have multiple dodecahydrotriphenylene isomers, but they are all co-eluting or showing very poor resolution in RP-HPLC. How can I improve separation?
A3: Separating isomers of a non-polar molecule requires optimizing selectivity, which is influenced by the stationary phase, mobile phase, and temperature.[6]
-
Underlying Principle: Isomer separation relies on exploiting subtle differences in their shape and hydrophobicity. The chromatographic system must be sensitive enough to differentiate these minor structural variations.
-
Troubleshooting Workflow:
Caption: Workflow for improving isomer resolution.
-
Step-by-Step Solutions:
-
Stationary Phase Selection:
-
Standard C18: While a good starting point, standard C18 columns separate primarily on hydrophobicity. Isomers with nearly identical hydrophobicities will not resolve well.
-
Phenyl-Hexyl Phases: These columns offer alternative selectivity through π-π interactions.[7][8] Although dodecahydrotriphenylene is saturated, the phenyl ligands can provide shape-based recognition that differentiates isomers more effectively than a simple alkyl chain.
-
Specialty PAH Columns: Columns specifically designed for polycyclic aromatic hydrocarbons often use proprietary bonding schemes that enhance shape recognition and are excellent for separating isomers.[9]
-
-
Mobile Phase Optimization:
-
Organic Modifier: The choice between Acetonitrile (ACN) and Methanol (MeOH) is critical.[10] ACN is generally a stronger solvent in RP-HPLC, but MeOH can offer different selectivity for isomers. A systematic approach is to run identical gradients with both ACN/Water and MeOH/Water to see which provides better initial separation.
-
Gradient Optimization: A shallow gradient is essential for resolving closely eluting compounds. Instead of a rapid 5-95% gradient, try a much slower gradient in the elution range of your isomers (e.g., 80-95% over 30 minutes).[11][12] This gives the isomers more time to interact with the stationary phase.
-
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40-50°C) can improve efficiency by reducing mobile phase viscosity and speeding up mass transfer.[13] However, it can also reduce retention, so the gradient may need re-optimization. Test temperatures in 5°C increments to find the optimal balance.
-
Q4: My peaks are tailing badly. What is the cause for a non-polar compound?
A4: While peak tailing is often attributed to secondary polar interactions between basic analytes and acidic silanols on the silica support, this is not the case for dodecahydrotriphenylene.[14][15] For a non-polar analyte, the causes are typically physical or mechanical.
-
Cause 1: Extra-Column Volume: Excessive volume between the injector and the column, or between the column and the detector, can cause band broadening and tailing.[16]
-
Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and ensure all fittings are properly connected with no gaps.[14]
-
-
Cause 2: Column Bed Deformation: A void or channel can form at the head of the column due to pressure shocks or pH instability (though the latter is less relevant for this analyte). This creates alternative flow paths for the sample, resulting in tailing peaks.[15][16]
-
Solution: First, try reversing and flushing the column (if the manufacturer permits). If this fails, the column must be replaced. To prevent this, always ramp up the flow rate gradually and use a guard column.[16]
-
-
Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to distorted peak shapes.[16]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the issue. Determine the optimal sample concentration for your column.[16]
-
| Symptom | Most Likely Cause (for Dodecahydrotriphenylene) | Recommended First Action |
| All peaks tailing | Extra-column volume; Column void at inlet | Check all tubing and connections; try reversing the column |
| Poor isomer resolution | Insufficient stationary phase selectivity | Switch to a Phenyl-Hexyl or specialized PAH column |
| Drifting retention times | Mobile phase composition change; Temperature fluctuation | Prepare fresh mobile phase; Use a column oven |
| No peaks detected | Improper detector choice; Sample precipitation | Use MS, CAD, or ELSD; Check sample solubility in mobile phase |
Part 3: Gas Chromatography (GC) Troubleshooting
GC is an excellent technique for separating volatile isomers, offering high resolution. The key is selecting the right stationary phase and temperature program.
Q5: My dodecahydrotriphenylene isomers are not separating on my standard GC column. What column should I use?
A5: Standard non-polar (e.g., DB-5ms) or semi-polar (e.g., DB-50) columns may not provide sufficient selectivity for these isomers.[17] Separation in GC is governed by both volatility and specific interactions with the stationary phase.
-
Principle of Separation: For isomers with very similar boiling points, the stationary phase must be able to differentiate them based on molecular shape and rigidity.
-
Recommended Stationary Phases:
-
Liquid Crystal Phases: These are the gold standard for separating rigid isomers like PAHs. Their ordered, rod-like structures provide exceptional shape selectivity, allowing for the resolution of isomers that are inseparable on other phases.[18]
-
Specialized PAH Phases: Similar to HPLC, there are GC columns designed specifically for PAH analysis (e.g., 50% phenyl polysiloxane phases) that offer enhanced selectivity for isomers compared to standard phases.[17]
-
Cyclodextrin-based Chiral Phases: For separating enantiomers of chiral dodecahydrotriphenylene isomers, a chiral stationary phase is required. Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin has been successfully used for semi-preparative separation of these enantiomers.[19][20]
-
Q6: How do I optimize my GC method for better isomer separation?
A6: Optimization involves fine-tuning the temperature program and carrier gas flow rate to maximize resolution.
-
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing GC isomer separation.
-
Key Actions:
-
Temperature Program: A slow oven ramp is crucial. After an initial hold, increase the temperature at a very slow rate (e.g., 1-2°C per minute) through the temperature range where the isomers elute. This maximizes the time they spend interacting with the stationary phase.
-
Carrier Gas: While helium is traditional, hydrogen can provide faster analysis and potentially better resolution at higher flow rates, provided your system is compatible (e.g., equipped with a HydroInert source for MS).[21] Ensure the linear velocity is set to the optimum for your chosen carrier gas to maximize column efficiency.
-
Part 4: Preparative Column Chromatography Troubleshooting
This technique is used for purifying larger quantities of material. The goal is to achieve baseline separation to collect pure fractions.
Q7: I'm trying to purify dodecahydrotriphenylene from a reaction mixture using column chromatography, but the separation is poor.
A7: Poor separation in column chromatography usually stems from an inappropriate solvent system or improper column packing.[22]
-
Solutions:
-
Solvent System Selection: The key is to find a non-polar solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.[23]
-
TLC Scouting: Use a non-polar solvent like hexane and gradually add a slightly more polar solvent like dichloromethane or toluene.[24] The ideal solvent system will give your desired compound an Rf value between 0.25 and 0.35 on the TLC plate. This ensures the compound interacts sufficiently with the silica gel for good separation without taking excessively long to elute.[23]
-
Eluent: Use a very non-polar mobile phase. Start with 100% hexane or petroleum ether. If the compound does not move, slowly increase the polarity by adding small percentages of dichloromethane.[24]
-
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or channels, which would lead to poor separation.[25] Dry packing followed by careful solvent equilibration is often effective.[25]
-
Q8: My compound "crashed" (precipitated) at the top of the column when I loaded it. How can I prevent this?
A8: This happens when the sample is not soluble in the initial, highly non-polar mobile phase used to run the column.
-
Solution: Dry Loading. As described in Q1, dissolving your crude product in a strong, volatile solvent (like DCM), mixing it with a small amount of silica gel, and evaporating the solvent to create a dry, free-flowing powder is the most reliable method.[4][26] This powder can be carefully added to the top of the packed column. When the mobile phase is run through, it will slowly dissolve the compound from the silica, ensuring a sharp injection band without precipitation.
References
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
- Mastelf Technologies. (2025).
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta.
- ChemHelpASAP. (2021).
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- ResearchGate. (n.d.). Water solubility results. A Dodecahydrotriphenylene by generator...
- BenchChem. (2025).
- Drawell. (n.d.).
- Schurig, V., et al. (n.d.).
- ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?
- Abdelfattah, A., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
- Separation Methods Technologies Inc. (1996).
- Hawach Scientific. (2018).
- MicroSolv Technology Corporation. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- UCF STARS. (n.d.). A Developmental Investigation of Separation and Analysis of Molecular Mass 302 Da Polyaromatic Hydrocarbons using High Performance Liquid Chromatography. University of Central Florida.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting Guide. Thermo Fisher Scientific.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.
- University of Rochester, Department of Chemistry. (n.d.).
- Senzer, B. D., et al. (2025).
- Agilent Technologies. (2018). Trace analysis of permanent gases in ethylene and propylene hydrocarbon products. Agilent.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Publishing.
- Wikipedia. (n.d.).
- Agilent Technologies. (n.d.). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent.
- Agilent Technologies. (2007).
- ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
- Joana, S., et al. (n.d.).
- Chemistry For Everyone. (2025).
- Molnar Institute. (n.d.).
- Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Petroleum Vacuum Residues by 2D-LC. Agilent.
- uHPLCs.com. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.
- Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex.
- BenchChem. (2025).
- Organic Lab Techniques. (2022).
- University of Texas at Arlington. (n.d.).
- Google Patents. (n.d.). US6861512B2 - Separation of olefinic isomers.
- Shodex. (n.d.). Solubility of Solvents. Shodex HPLC Columns and Standards.
- Chemistry For Everyone. (2025).
- Rao, N., & Gawde, K. D. (2018). review on gas chromatography & its hyphenation techniques. World Journal of Pharmaceutical Research.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions.
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Technical Support Center: Dodecahydrotriphenylene Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of dodecahydrotriphenylene (DDHTP). Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common obstacles, particularly low reaction yields. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My overall yield for dodecahydrotriphenylene is consistently below 30%. What are the most common reasons for this?
A1: Low yields in DDHTP synthesis, particularly from the self-condensation of cyclohexanone, are a frequent challenge. The primary reasons can be categorized into two main areas: inefficient cyclotrimerization and product loss during workup and purification.
-
Inefficient Cyclotrimerization: The acid- or base-catalyzed trimerization of cyclohexanone is a complex reaction involving multiple aldol additions and condensations. The formation of undesired side products, such as dimers and other oligomers, is a major competing pathway that consumes the starting material.[1] Reaction conditions like temperature, catalyst concentration, and reaction time must be precisely controlled to favor the formation of the desired trimer.
-
Product Loss During Purification: Dodecahydrotriphenylene can be challenging to separate from unreacted starting material and closely related byproducts. Significant material loss can occur during extraction, crystallization, or chromatography if the procedure is not optimized.[2]
Q2: What is the general synthetic approach for dodecahydrotriphenylene?
A2: The most classical and cost-effective synthesis is a two-step process.[3] First, the cyclotrimerization of cyclohexanone is carried out to form dodecahydrotriphenylene. This is typically achieved using either a base (like NaOH) or an acid catalyst (like polyphosphoric acid).[1][3] The second step, which is beyond the scope of this guide, involves the aromatization (dehydrogenation) of DDHTP to yield triphenylene.[3]
Q3: Can I use a different starting material than cyclohexanone?
A3: While cyclohexanone is the most common and readily available precursor, other routes exist. However, the self-condensation of cyclohexanone remains the most direct and widely cited method for producing the DDHTP core structure.[4] Alternative strategies often involve more complex multi-step syntheses that may not be practical for large-scale production.
Q4: How do I confirm that I have synthesized dodecahydrotriphenylene and not just oligomers?
A4: Characterization is critical. The most definitive methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum of DDHTP is relatively simple, showing characteristic multiplets for the aliphatic protons, typically in the range of 1.7-2.6 ppm.[1]
-
¹³C NMR: The carbon NMR will show distinct peaks for the different types of aliphatic carbons in the fused ring system.[1]
-
MS (EI): Electron ionization mass spectrometry should show a clear molecular ion peak [M]⁺ at m/z = 240, corresponding to the molecular weight of C₁₈H₂₄.[1]
Troubleshooting Low Yield: A Step-by-Step Guide
This section provides a structured approach to diagnosing and resolving low yields. We will address the two critical phases of the synthesis: the reaction itself and the subsequent purification.
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for diagnosing the root cause of a low-yield experiment.
Caption: A decision tree for diagnosing low yield issues.
Part 1: Optimizing the Cyclotrimerization Reaction
If your crude product analysis shows a complex mixture with significant amounts of starting material or byproducts, the issue lies within the reaction itself.
The condensation of cyclohexanone is sensitive to conditions. The desired trimerization competes with the formation of dimers and other open-chain condensation products.[1]
Sources
Identification and removal of impurities in Dodecahydrotriphenylene synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of dodecahydrotriphenylene. It addresses common challenges related to impurity identification and removal, offering practical troubleshooting advice and detailed experimental protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of dodecahydrotriphenylene?
The primary impurities arise from the self-condensation of cyclohexanone, the starting material. These are typically oligomeric byproducts, including various isomers of cyclohexanone dimers and trimers. One of the most common and well-characterized dimeric impurities is 2-(1-cyclohexenyl)cyclohexanone.[1] In some synthetic routes, particularly those involving subsequent dehydrogenation to triphenylene, biphenyl can also be a significant impurity.[2]
Q2: Which analytical techniques are most effective for identifying these impurities?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and impurities. Specific chemical shifts can help distinguish between dodecahydrotriphenylene and its oligomeric precursors.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and providing information on their molecular weight and fragmentation patterns, aiding in the identification of different oligomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be particularly useful for analyzing less volatile trimers and other higher-order oligomers that may not be amenable to GC analysis.[1]
Q3: What is the most efficient method for purifying crude dodecahydrotriphenylene?
The choice of purification method depends on the impurity profile and the desired final purity. The three most common and effective techniques are:
-
Recrystallization: This is often the first and most straightforward purification step. A carefully chosen solvent system can effectively remove a significant portion of the dimeric and trimeric impurities.[2]
-
Column Chromatography: For separating impurities with similar polarities to the product, column chromatography over silica gel or alumina is highly effective.
-
Sublimation: Sublimation is an excellent final purification step to obtain high-purity dodecahydrotriphenylene, as it effectively removes non-volatile impurities.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of dodecahydrotriphenylene.
Problem 1: Low Yield of Dodecahydrotriphenylene
Symptoms:
-
Significantly lower than expected mass of the crude product after the initial reaction.
-
The reaction mixture appears to contain a complex mixture of products upon preliminary analysis (e.g., TLC).
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction time may be insufficient for the trimerization to go to completion, leading to a higher proportion of starting material and dimeric intermediates. | Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | The self-condensation of cyclohexanone is temperature-sensitive. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote the formation of undesired side products and polymers. | Optimize the reaction temperature. For the ZrCl₄-catalyzed trimerization, refluxing cyclohexanone has been shown to be effective.[2] |
| Catalyst Inactivity | The catalyst (e.g., acid or base) may be old, hydrated, or used in an incorrect amount. | Use a fresh, anhydrous catalyst and ensure accurate measurement of the catalytic amount. For instance, 4 mol% ZrCl₄ has been reported to give good yields.[2] |
| Presence of Water | Water can interfere with the condensation reaction, potentially leading to lower yields of the desired trimer.[1] | Use anhydrous cyclohexanone and ensure all glassware is thoroughly dried before use. |
Problem 2: My NMR Spectrum Shows Unexpected Peaks.
Symptoms:
-
The ¹H or ¹³C NMR spectrum of the purified product displays more signals than expected for the highly symmetric dodecahydrotriphenylene molecule.
Analysis Workflow:
Caption: Workflow for identifying impurities from NMR spectra.
Interpretation of Unexpected Peaks:
-
Signals in the 4.5-6.0 ppm region (¹H NMR): These are indicative of vinylic protons, strongly suggesting the presence of unsaturated impurities like 2-(1-cyclohexenyl)cyclohexanone.
-
Multiple signals in the aliphatic region (¹H and ¹³C NMR): Dodecahydrotriphenylene has a simple NMR spectrum due to its high symmetry. A complex pattern of peaks in the 1.5-3.0 ppm region (¹H NMR) or a large number of signals in the 20-50 ppm region (¹³C NMR) points towards the presence of various oligomeric isomers which lack this symmetry.
-
Signals corresponding to a ketone group (~210-220 ppm in ¹³C NMR): This is a clear indication of unreacted cyclohexanone or dimeric/trimeric intermediates that still contain a carbonyl group.
Quantitative NMR (qNMR): If you have an internal standard, you can use qNMR to determine the purity of your sample and quantify the amount of each impurity present.
Problem 3: Difficulty in Removing Impurities by Recrystallization
Symptoms:
-
The product oils out instead of crystallizing.
-
The melting point of the recrystallized product is broad and lower than the literature value.
-
Analytical data (NMR, GC-MS) shows that significant amounts of impurities remain after recrystallization.
Troubleshooting Recrystallization:
| Issue | Explanation | Recommended Solution |
| Oiling Out | The solubility of the compound in the chosen solvent is too high, or the solution is cooling too rapidly, causing the compound to separate as a liquid rather than forming crystals. | Try a different solvent system with lower solubility for dodecahydrotriphenylene. A two-solvent system, such as chloroform-ethanol or methylene chloride-pentane, can be effective.[2] Add the anti-solvent slowly at the boiling point of the primary solvent until the solution becomes slightly cloudy, then allow it to cool slowly. |
| Ineffective Impurity Removal | The impurities may have similar solubility profiles to dodecahydrotriphenylene in the chosen solvent. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. |
| Persistent Impurities | Some impurities may co-crystallize with the product. | If recrystallization alone is insufficient, further purification by column chromatography or sublimation is necessary. |
Experimental Protocols
Protocol 1: Recrystallization of Dodecahydrotriphenylene
This protocol provides a general guideline for the recrystallization of crude dodecahydrotriphenylene. The choice of solvents may need to be optimized based on the specific impurities present.
Materials:
-
Crude dodecahydrotriphenylene
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Recrystallization solvents (e.g., chloroform and ethanol, or dichloromethane and pentane)
Procedure:
-
Place the crude dodecahydrotriphenylene in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., chloroform or dichloromethane) to just dissolve the solid at room temperature.
-
Heat the solution to a gentle reflux.
-
Slowly add the anti-solvent (e.g., ethanol or pentane) dropwise until the solution becomes persistently cloudy.
-
If necessary, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution at reflux.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, insulate the flask to slow the cooling process.
-
Once the flask has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography Purification
This protocol describes a standard procedure for purifying dodecahydrotriphenylene using silica gel chromatography.
Materials:
-
Crude dodecahydrotriphenylene
-
Chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.
-
-
Load the Sample:
-
Dissolve the crude dodecahydrotriphenylene in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
Add a thin layer of sand on top of the sample.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding increasing amounts of ethyl acetate) to elute the compounds. Dodecahydrotriphenylene is relatively non-polar and should elute with a low to moderate polarity eluent.
-
Monitor the fractions by TLC to identify which fractions contain the pure product.
-
-
Isolate the Product:
-
Combine the fractions containing the pure dodecahydrotriphenylene.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 3: Sublimation of Dodecahydrotriphenylene
Sublimation is a highly effective method for obtaining analytically pure dodecahydrotriphenylene.
Materials:
-
Dodecahydrotriphenylene (partially purified)
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Place the dodecahydrotriphenylene in the bottom of the sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Connect the apparatus to a vacuum pump and evacuate the system. A high vacuum is preferable.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath. The optimal temperature will depend on the vacuum achieved, but a starting point could be around 150-180°C.
-
The dodecahydrotriphenylene will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus to atmospheric pressure.
-
Remove the cold finger and scrape off the purified dodecahydrotriphenylene crystals.
Data Tables for Identification
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | ¹H NMR | ¹³C NMR | Reference |
| Dodecahydrotriphenylene | ~2.58 (m), ~1.78 (m) | ~23.23, ~26.98, ~132.77 | [1][3][5] |
| 2-(1-Cyclohexenyl)cyclohexanone | Multiple signals, including vinylic protons | Multiple signals, including a carbonyl carbon | [6][7] |
| Cyclohexanone | ~2.29 (m), ~1.86 (m), ~1.71 (m) | ~212.0, ~42.1, ~27.1, ~25.1 |
Table 2: GC-MS Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Dodecahydrotriphenylene | 240 | 198, 183, 169, 155, 141 |
| 2-(1-Cyclohexenyl)cyclohexanone | 178 | Characteristic fragments from the cyclohexanone and cyclohexene rings |
| Cyclohexanone | 98 | 83, 69, 55 (base peak) |
Visualization of Purification Workflow
Caption: A typical multi-step purification workflow for dodecahydrotriphenylene.
References
- 2-(1-CYCLOHEXENYL)CYCLOHEXANONE(1502-22-3) 13C NMR spectrum. ChemicalBook. Accessed January 5, 2026.
- Dodecahydrotriphenylene(1610-39-5) 1H NMR spectrum. ChemicalBook. Accessed January 5, 2026.
- ¹H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 5, 2026.
- Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics.
- RU2505518C1 - Method of triphenylene obtaining.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Accessed January 5, 2026.
- RU2505518C1 - Method of triphenylene obtaining.
- Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Accessed January 5, 2026.
- Organic Syntheses Procedure. Organic Syntheses. Accessed January 5, 2026.
- recrystalliz
- 2-Cyclohexen-1-one(930-68-7) 1H NMR spectrum. ChemicalBook. Accessed January 5, 2026.
- GCMS Section 6.11.2. Whitman College. Accessed January 5, 2026.
- 2-(1-cyclohexen-1-yl)cyclohexanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 5, 2026.
- Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants.
- Cyclohexanone at BMRB. Biological Magnetic Resonance Bank. Accessed January 5, 2026.
- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).
- Recrystallization using two solvents. YouTube. Accessed January 5, 2026.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 5, 2026.
- A symmetry-driven approach toward the total synthesis of dodecahedrane. PubMed Central. Accessed January 5, 2026.
- Column chromatography - which eluent system? : r/OrganicChemistry. Reddit. Accessed January 5, 2026.
- NMR Chemical Shift Values Table. Chemistry Steps. Accessed January 5, 2026.
- Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. PubMed. Accessed January 5, 2026.
- Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Global Journals. Accessed January 5, 2026.
- Sublimation Guide - Temp, Time and Pressure Parameter Chart. htvront. Accessed January 5, 2026.
- Column chrom
- APPENDIX 3E Column Chromatography. SciSpace. Accessed January 5, 2026.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Accessed January 5, 2026.
- Sublimation Times & Temperatures Guide. House of Blanks Wholesale. Accessed January 5, 2026.
- Finding the Right Sublimation Time, Temperature, and Pressure. YouTube. Accessed January 5, 2026.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Sublimation Temperature Chart. TeckWrap Craft. Accessed January 5, 2026.
- How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
- How can I get my resolved compound with the eluent in column chromatography?
- Extended characterization of petroleum aromatics using off-line LC-GC-MS. Accessed January 5, 2026.
- Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent. Accessed January 5, 2026.
- "Purification of synthetic oligomers" by Shiyue Fang. Digital Commons @ Michigan Tech. Accessed January 5, 2026.
- Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part I: Solvent Volumes and Buffer Counterions.
- High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC. Accessed January 5, 2026.
- Analysis of Light Crude Oil Using Gas Chromatography—High Resolution Time-of-Flight Mass Spectrometry. Accessed January 5, 2026.
- Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS. Accessed January 5, 2026.
- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Accessed January 5, 2026.
- Rapid Screening Method for the Total Petroleum Hydrocarbons in Water Samples by Solid-Phase Microextraction and GC-MS. Accessed January 5, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dodecahydrotriphenylene(1610-39-5) 1H NMR spectrum [chemicalbook.com]
- 4. jennifermaker.com [jennifermaker.com]
- 5. RU2505518C1 - Method of triphenylene obtaining - Google Patents [patents.google.com]
- 6. 2-(1-CYCLOHEXENYL)CYCLOHEXANONE(1502-22-3) 13C NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Scaling the Synthesis of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
Welcome to the technical support guide for the synthesis of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (DHTP). This resource is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce multi-gram or kilogram quantities of this valuable polycyclic hydrocarbon intermediate. We will address common challenges, provide scalable protocols, and explain the chemical principles behind our recommendations to ensure your success.
Section 1: Synthesis Strategy & Mechanistic Insights (FAQ)
This section addresses fundamental questions regarding the selection of a robust and scalable synthetic route.
Q1: What is the most effective and scalable method for synthesizing Dodecahydrotriphenylene?
A: The most prevalent and scalable method is the acid-catalyzed self-condensation (trimerization) of cyclohexanone.[1][2] While classical methods have employed strong protic acids like polyphosphoric acid (PPA) or sulfuric acid, these often require harsh conditions, such as high temperatures in an autoclave, which present significant challenges for scaling up.[1]
For superior scalability, we strongly recommend the use of a Lewis acid catalyst, specifically Zirconium(IV) chloride (ZrCl4). A literature procedure has demonstrated that ZrCl4 can effectively catalyze the trimerization of cyclohexanone under solvent-free conditions at atmospheric pressure, which is a significant advantage for process safety and simplicity.[1] This method avoids the hazards and engineering complexities of high-pressure reactions.
Q2: Can you illustrate the reaction mechanism for the trimerization of cyclohexanone?
A: Certainly. The reaction proceeds through a series of aldol-type condensation and cyclization steps. The acid catalyst (either a proton H+ or a Lewis acid like ZrCl4) activates a cyclohexanone molecule, making it more susceptible to nucleophilic attack by the enol or enolate of another cyclohexanone molecule. This process repeats, ultimately leading to a cyclized and dehydrated product.
Below is a simplified diagram illustrating the key stages of the catalytic cycle.
Q3: Why is the ZrCl4 method considered superior for scale-up compared to PPA or H2SO4?
A: The superiority of the ZrCl4 method lies in several key process advantages, which are summarized in the table below.
| Parameter | H₂SO₄ / PPA Method | ZrCl₄ Method | Rationale for Scale-Up |
| Pressure | High Pressure (Autoclave) | Atmospheric Pressure | Eliminates the need for specialized, high-cost pressure vessels, significantly improving safety and reducing capital expenditure. |
| Solvent | Often requires a solvent | Solvent-free | Reduces process volume, minimizes solvent purchasing and disposal costs, and simplifies product isolation. |
| Temperature | ~200 °C | Reflux (~155 °C) | Lower reaction temperature reduces energy consumption and can lead to a cleaner reaction profile with fewer thermal degradation byproducts. |
| Workup | Difficult, viscous mixture | Simple quench and extraction | The ZrCl4 workup is more straightforward, making it more amenable to large-scale liquid-liquid extractions. |
| Catalyst Handling | Highly corrosive liquids | Moisture-sensitive solid | While ZrCl4 requires handling under inert atmosphere, it avoids the challenges of pumping large volumes of highly corrosive and viscous PPA. |
Section 2: Scalable Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of DHTP using the recommended ZrCl4 catalyst.
Safety First: Hazard Overview
Before beginning, it is critical to review the Safety Data Sheets (SDS) for all reagents.
-
Zirconium(IV) chloride (ZrCl4): Corrosive and water-reactive. Releases HCl gas upon contact with moisture. Must be handled in a dry, inert atmosphere (glovebox or Schlenk line).[3] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3]
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.[3]
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Use with extreme caution.
-
Toluene/Hexane: Flammable liquids. Handle in a fume hood away from ignition sources.
Workflow Diagram
Reagent Quantities for Different Scales
| Reagent | 10 g Scale | 50 g Scale | 250 g Scale |
| Cyclohexanone | 30.0 g (0.306 mol) | 150.0 g (1.53 mol) | 750.0 g (7.64 mol) |
| ZrCl₄ | 2.38 g (0.010 mol) | 11.9 g (0.051 mol) | 59.5 g (0.255 mol) |
| Toluene | 100 mL | 500 mL | 2.5 L |
| 2M HCl (aq) | 50 mL | 250 mL | 1.25 L |
| Sat. NaHCO₃ (aq) | 50 mL | 250 mL | 1.25 L |
| Brine | 50 mL | 250 mL | 1.25 L |
| Ethanol (for recrystallization) | ~150 mL | ~750 mL | ~3.75 L |
| Expected Yield (approx. 85%) | ~8.7 g | ~43.5 g | ~217.5 g |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask of appropriate size with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere.
-
Reagent Addition: Charge the flask with cyclohexanone. Begin stirring. Carefully add the Zirconium(IV) chloride (ZrCl4) to the stirring liquid in portions under a positive pressure of inert gas. Note: The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 155-160 °C) using a heating mantle. Monitor the reaction progress by TLC or GC-MS (if available). The reaction is typically complete within 4-6 hours.
-
Quenching: Allow the mixture to cool to room temperature. Under vigorous stirring, carefully dilute the viscous reaction mixture with toluene. Cautiously add 2M aqueous HCl. Caution: Quenching is exothermic and may release HCl gas. Perform in a well-ventilated hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol.[4] Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by NMR, MS, and melting point analysis to confirm identity and purity.
Section 3: Troubleshooting Guide
Encountering issues during scale-up is common. This guide provides solutions to the most frequent problems.[5]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: ZrCl₄ was exposed to atmospheric moisture. 2. Impure Starting Material: Cyclohexanone contains water or other impurities. 3. Insufficient Reaction Time/Temp: The reaction did not go to completion. | 1. Purchase fresh ZrCl₄ and handle strictly under inert conditions. 2. Distill cyclohexanone before use. 3. Ensure the reaction reaches a full reflux and monitor by TLC until the starting material is consumed. |
| Difficult/Slow Recrystallization | 1. Presence of Oily Impurities: Byproducts are inhibiting crystal lattice formation. 2. Solution is Not Saturated: Too much recrystallization solvent was used. | 1. Attempt to purify a small portion via flash column chromatography to obtain a seed crystal. If impurities persist, a column may be necessary. 2. Slowly evaporate some solvent from the hot solution to increase concentration, then allow to cool again. |
| Product Lost During Workup | 1. Emulsion Formation: An emulsion formed during the aqueous washes, trapping the product. 2. Product is Water-Soluble: Unlikely for DHTP, but possible if the reaction failed and only starting material remains. | 1. To break an emulsion, add brine or pass the mixture through a pad of Celite. 2. If a reaction is suspected to have failed, check the aqueous layers by TLC before discarding them.[5] |
| Crude NMR is Complex/Unclean | 1. Incomplete Reaction: Significant amount of starting material or intermediates remain. 2. Byproduct Formation: Self-condensation can produce various oligomers and partially dehydrated products.[2] | 1. Optimize reaction time and temperature. 2. Ensure the purification (recrystallization) is performed carefully. A second recrystallization may be necessary. If the mixture is very complex, column chromatography is the best option. |
References
-
Triphenylene - Organic Syntheses Procedure. [Link]
-
Safety data sheet - Carl ROTH. [Link]
-
Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromaticsw - ResearchGate. [Link]
- RU2505518C1 - Method of triphenylene obtaining - Google P
-
Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants - ResearchGate. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]
Sources
Stability issues of Dodecahydrotriphenylene under different conditions
Welcome to the technical support center for dodecahydrotriphenylene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of dodecahydrotriphenylene under various experimental conditions. Given the limited specific stability data for dodecahydrotriphenylene in publicly available literature, this guide synthesizes information from analogous saturated polycyclic hydrocarbons and fundamental chemical principles to offer a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is dodecahydrotriphenylene and what are its key structural features relevant to stability?
Dodecahydrotriphenylene (C18H24) is a fully saturated polycyclic hydrocarbon.[1][2][3] Its structure consists of three fused cyclohexane rings, making it a non-planar, strain-free molecule.[4][5] The absence of aromaticity and functional groups such as esters, amides, or hydroxyl groups means it does not have a chromophore for standard UV-Vis spectroscopic analysis and is generally less susceptible to certain degradation pathways like hydrolysis.[6][7]
Q2: What are the expected general stability characteristics of dodecahydrotriphenylene?
As a saturated hydrocarbon with stable six-membered rings, dodecahydrotriphenylene is anticipated to be a relatively stable molecule.[4][5] Its stability is comparable to other cycloalkanes, which are generally resistant to degradation under mild conditions.[8][9] However, like all organic molecules, it can degrade under forcing conditions such as high temperatures, strong oxidizing agents, and potentially prolonged exposure to high-energy light.
Q3: In what solvents is dodecahydrotriphenylene soluble?
Dodecahydrotriphenylene is a non-polar compound and is therefore soluble in non-polar organic solvents like hexane and dioxane.[10][11][12] It is insoluble in water.[1][13] When preparing solutions for stability studies, it is crucial to use high-purity solvents to avoid introducing contaminants that could interfere with the analysis.
Q4: How should I store dodecahydrotriphenylene to ensure its stability?
For optimal stability, dodecahydrotriphenylene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] Minimizing exposure to light and air is also a good practice to prevent potential long-term degradation.
Troubleshooting Guide: Stability Issues
This section addresses specific problems you might encounter during the handling and stability testing of dodecahydrotriphenylene.
Issue 1: Appearance of Unexpected Peaks in GC-MS Analysis
Question: I am performing a stability study on dodecahydrotriphenylene and my GC-MS analysis shows new, unexpected peaks in my stressed samples. How can I identify the source of these peaks?
Answer:
The appearance of new peaks in a GC-MS chromatogram of a stressed sample is a common indicator of degradation. However, it's also possible that these peaks are artifacts from the experimental setup. Here is a systematic approach to troubleshoot this issue:
-
Analyze a Control Sample: Always run a control sample of dodecahydrotriphenylene that has been stored under ideal conditions alongside your stressed samples. If the new peaks are absent in the control, they are likely degradation products.
-
Blank Injection: Inject a sample of the solvent used to dissolve your dodecahydrotriphenylene. This will help identify any impurities in the solvent or contaminants from the injection system ("ghost peaks").[14]
-
Mass Spectral Analysis: Carefully examine the mass spectra of the new peaks. For saturated hydrocarbons, degradation often involves C-C bond cleavage, leading to smaller hydrocarbon fragments, or oxidation, introducing oxygen-containing functional groups (e.g., ketones, alcohols), which will alter the fragmentation pattern and molecular ion.
-
Forced Degradation Comparison: If you are running multiple stress conditions (e.g., heat, oxidation), compare the chromatograms. A systematic increase in the intensity of the new peaks with increasing stress severity strongly suggests they are degradation products.
Issue 2: No Apparent Degradation Under Stress Conditions
Question: I have subjected dodecahydrotriphenylene to forced degradation (e.g., heat, acid/base hydrolysis) but see no change in the GC-MS chromatogram. Does this mean the compound is completely stable?
Answer:
While dodecahydrotriphenylene is expected to be quite stable, the absence of degradation products could also be due to the experimental conditions not being stressful enough or limitations in the analytical method. Consider the following:
-
Insufficient Stress: Saturated hydrocarbons are generally resistant to hydrolysis and mild thermal stress.[6][15] You may need to employ more forcing conditions, such as higher temperatures or stronger oxidizing agents, to induce degradation.
-
Formation of Non-Volatile Products: Extreme stress could lead to polymerization, forming high molecular weight products that may not elute from the GC column or are not volatile enough for GC-MS analysis. Consider using techniques like Gel Permeation Chromatography (GPC) to look for high molecular weight species.
-
Formation of Volatile Degradants: Conversely, very small, volatile degradation products might be lost during sample preparation or co-elute with the solvent peak. Adjusting your GC method, such as using a lower initial oven temperature, may help in resolving these early-eluting peaks.
Issue 3: Poor Reproducibility in Stability Data
Question: My replicate injections for the same stability sample are showing significant variation in the peak area of dodecahydrotriphenylene. What could be causing this?
Answer:
Poor reproducibility can stem from several sources. Here's a checklist to diagnose the problem:
-
Injector Issues: Inconsistent injection volumes are a common cause of variability. Ensure the autosampler is functioning correctly and that the syringe is not clogged.
-
Sample Precipitation: If dodecahydrotriphenylene is not fully soluble in your chosen solvent at the concentration used, it may precipitate, leading to inconsistent sample introduction. Visually inspect your sample vials for any solid material. You may need to use a different solvent or a lower concentration.[16]
-
Inconsistent Sample Work-up: If your stability samples require any form of work-up before analysis (e.g., dilution, extraction), ensure this is done consistently for all samples.
-
Column Contamination: Buildup of non-volatile material on the GC column can affect peak shape and area. Bake out the column according to the manufacturer's instructions.[17]
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of Dodecahydrotriphenylene
This protocol outlines a general approach for conducting a forced degradation study. The specific conditions should be adjusted based on your experimental goals.
1. Sample Preparation:
- Prepare a stock solution of dodecahydrotriphenylene in a suitable volatile solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 1 mg/mL).[10][11][12]
2. Stress Conditions:
-
Thermal Stress:
-
Transfer aliquots of the stock solution into sealed vials.
-
Expose the vials to a range of elevated temperatures (e.g., 60°C, 80°C, 100°C) in a calibrated oven for a defined period (e.g., 24, 48, 72 hours).
-
Include a control sample stored at room temperature.
-
-
Oxidative Stress:
-
Treat an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Stir the mixture at room temperature for a set time, monitoring for any changes.
-
Quench the reaction if necessary and prepare for analysis.
-
-
Photostability:
-
Place a thin layer of the solid compound or a solution in a photostable, transparent container.
-
Expose the sample to a light source according to ICH Q1B guidelines.[18]
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions but protected from light.
-
-
Acid/Base Hydrolysis (for comparative purposes):
-
While saturated hydrocarbons are generally inert to hydrolysis, this can be tested to confirm.
-
Prepare a two-phase system with the dodecahydrotriphenylene solution and an aqueous solution of 0.1 M HCl or 0.1 M NaOH.
-
Stir vigorously at an elevated temperature (e.g., 60°C) for an extended period.
-
Separate the organic layer for analysis.
-
3. Sample Analysis:
- At each time point, dilute the samples as necessary and analyze by a validated GC-MS method.
Protocol 2: Stability-Indicating GC-MS Method for Dodecahydrotriphenylene
This is a starting point for developing a GC-MS method to separate dodecahydrotriphenylene from its potential degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[19][20][21]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point for hydrocarbon analysis.[21][22]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Method Validation: The method should be validated to ensure it is "stability-indicating," meaning it can resolve the parent compound from any degradation products and excipients.[14]
Data Presentation
For a comprehensive stability report, quantitative data should be summarized in a clear, tabular format.
Table 1: Summary of Dodecahydrotriphenylene Stability under Thermal Stress
| Condition | Time (hours) | Assay of Dodecahydrotriphenylene (%) | Total Degradation Products (%) | Observations |
| Control (25°C) | 72 | 99.8 | < 0.2 | No change |
| 60°C | 24 | 99.5 | 0.5 | Minor new peaks observed |
| 60°C | 72 | 98.2 | 1.8 | Increase in degradation peaks |
| 80°C | 24 | 97.0 | 3.0 | Significant degradation |
| 80°C | 72 | 92.5 | 7.5 | Further increase in degradation |
Visualizations
Logical Workflow for Stability Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting unexpected results in a dodecahydrotriphenylene stability study.
Caption: A workflow for troubleshooting unexpected analytical results.
Potential Degradation Pathways
Based on the chemistry of saturated hydrocarbons, the following diagram outlines the most probable, albeit hypothetical, degradation pathways for dodecahydrotriphenylene under oxidative and thermal stress.
Caption: Hypothetical degradation pathways for dodecahydrotriphenylene.
References
-
Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-. NIST WebBook. [Link]
-
Triphenylene. Wikipedia. [Link]
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GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]
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Dodecahydrotriphenylene | C18H24 | CID 95278. PubChem. [Link]
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Cycloalkanes and Their Relative Stabilities. KPU Pressbooks. [Link]
- Method of triphenylene obtaining.
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Polycyclic aromatic hydrocarbons | Organic Chemistry II Class Notes. Fiveable. [Link]
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Pharma Stability: Troubleshooting & Pitfalls. Pharma Education. [Link]
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Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. [Link]
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GC-MS chromatograms of the m/z 85 fragment of the saturated... ResearchGate. [Link]
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Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. [Link]
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Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. [Link]
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4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
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Cycloalkane. Wikipedia. [Link]
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Saturated Hydrocarbon Analysis (SHC). Alpha Analytical. [Link]
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Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. RSC Publishing. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Stability of polycyclic aromatic hydrocarbons in pressurised hot water. RSC Publishing. [Link]
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“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]
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Processes for preparing triphenylene. Justia Patents. [Link]
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Photostability. IAGIM. [Link]
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Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
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HYDROLYSIS. University of Toronto. [Link]
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Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. MDPI. [Link]
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5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC. [Link]
-
Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Springer. [Link]
-
2.10 Stability of Cycloalkanes: Ring Strain. Penn State Pressbooks. [Link]
-
Inorganic Chemistry Journal. ACS Publications. [Link]
-
Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. NIH. [Link]
-
Triphenylene. Organic Syntheses. [Link]
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Thermal rearrangement of aromatic hydrocarbons. Wikipedia. [Link]
-
Acids and Bases Grade 12: Hydrolysis. YouTube. [Link]
-
Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. ResearchGate. [Link]
-
Saturated Hydrocarbons– Definition, Types, Physical & Chemical Properties, Uses, Practice Problems & FAQs. Aakash Institute. [Link]
-
Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Taylor & Francis Online. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]
-
Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
The thermal decomposition of hydrogen peroxide vapour. Transactions of the Faraday Society. [Link]
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- 22. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Preventing byproduct formation in Dodecahydrotriphenylene synthesis
Welcome to the technical support resource for the synthesis of dodecahydrotriphenylene. This guide is designed for researchers, chemists, and drug development professionals who are working with this important precursor and encountering challenges related to purity and yield. Dodecahydrotriphenylene is a critical intermediate in the synthesis of triphenylene, a polycyclic aromatic hydrocarbon with significant applications in materials science, including organic electronics and liquid crystals.[1][2]
The most common synthetic route—the self-condensation of cyclohexanone—while seemingly straightforward, is often plagued by the formation of various byproducts that complicate purification and reduce overall yield. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot these issues, understand their mechanistic origins, and optimize your reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields are consistently low, and analytical data (TLC, GC-MS) shows a major component with a lower molecular weight than the target dodecahydrotriphenylene. What is this byproduct and how can I prevent its formation?
A1: The most common cause for this observation is incomplete reaction, leading to the formation of oligomeric intermediates, primarily the cyclohexanone dimer, 2-(1-cyclohexenyl)cyclohexanone , and related isomers.
Mechanistic Insight: The synthesis of dodecahydrotriphenylene from cyclohexanone is a cascade of aldol-type condensation and dehydration reactions. The initial step is the formation of a dimer, which must then react with a third cyclohexanone molecule. If reaction conditions are suboptimal, the reaction can stall at the dimer stage.
Troubleshooting & Optimization:
-
Extend Reaction Time: Base-catalyzed condensations, particularly those using sodium hydroxide (NaOH), can be slow. A common protocol involves stirring cyclohexanone with NaOH for up to 3 days at room temperature to ensure the initial oligomerization proceeds sufficiently before the final acid-catalyzed cyclization.[1][3]
-
Optimize Catalyst & Temperature: The choice of catalyst is critical.
-
Two-Step (Base/Acid): In the method utilizing NaOH followed by polyphosphoric acid (PPA), ensure the initial base-catalyzed step runs to completion. For the second step, maintain a sufficiently high temperature (e.g., 150 °C) to drive the PPA-mediated cyclization and dehydration to completion.[1]
-
One-Pot (Lewis Acid): Using a catalyst like Zirconium(IV) chloride (ZrCl₄) allows the trimerization to proceed smoothly under reflux conditions in a solvent-free system.[4] This can be a more direct route that avoids isolating intermediates.
-
-
Increase Reagent Concentration: For the one-pot method, running the reaction neat (solvent-free) by refluxing cyclohexanone with the catalyst maximizes the concentration of the reactant, favoring the desired trimerization pathway.[4]
Caption: Troubleshooting workflow for polar impurities.
Q3: Even after initial purification, my product contains a persistent non-polar impurity, sometimes identified as o-terphenyl. How is this formed and how can it be removed?
A3: The presence of o-terphenyl is a less common but known issue, particularly in syntheses conducted at very high temperatures or those involving certain catalysts that can promote dehydrogenation. [5]While dodecahydrotriphenylene is the precursor to triphenylene (the fully aromatic version), trace amounts of aromatized byproducts can form under harsh conditions.
Mechanistic Insight: O-terphenyl is not a direct byproduct of the condensation cascade. Its formation likely arises from fragmentation and rearrangement reactions at high temperatures or from trace impurities in the starting cyclohexanone that can undergo different reaction pathways.
Troubleshooting & Optimization:
-
Temperature Control: Avoid excessive temperatures during the cyclization step. While heat is necessary, runaway temperatures can promote unwanted side reactions.
-
Starting Material Purity: Use high-purity, freshly distilled cyclohexanone to minimize potential contaminants that could lead to alternative reaction products.
-
Rigorous Purification: Complete removal of o-terphenyl requires careful purification, as its polarity is similar to the desired product.
-
Column Chromatography: A meticulously packed silica gel column using a non-polar eluent like hexane or petroleum ether is effective. The slightly different polarities will allow for separation. [5] * Recrystallization: Recrystallization from a mixed solvent system, such as methylene chloride and pentane, can effectively exclude the impurity from the crystal lattice of dodecahydrotriphenylene, yielding a highly pure product. [5] * Sublimation: While more commonly used for the final triphenylene product, sublimation can sometimes be used to separate dodecahydrotriphenylene from less volatile impurities. [5]
-
Optimized Experimental Protocols
Protocol 1: Two-Step Synthesis via NaOH and Polyphosphoric Acid
This method is based on established literature procedures and is effective for producing high-purity material. [1][3]
-
Step 1: Base-Catalyzed Oligomerization
-
To 60 mL (0.58 mol) of dry, freshly distilled cyclohexanone, add 6 g (0.15 mol) of powdered sodium hydroxide.
-
Stir the resulting mixture vigorously at room temperature for 3 days. The mixture will become thick and yellow.
-
After 3 days, add 150 mL of water with stirring.
-
Filter the resulting solid precipitate, wash it with a 10% hydrochloric acid solution, and then with water until the filtrate is neutral.
-
Dry the intermediate solid thoroughly.
-
-
Step 2: Acid-Catalyzed Cyclization & Dehydration
-
Add the dried intermediate from Step 1 to 40 g of polyphosphoric acid.
-
Heat the mixture to 150 °C and stir vigorously for 2 hours.
-
Allow the mixture to cool slightly and then pour it onto crushed ice.
-
The crude dodecahydrotriphenylene will precipitate as a solid. Filter the solid, wash extensively with water, and dry.
-
Proceed to Protocol 3 for purification.
-
Protocol 2: Purification by Recrystallization
This protocol is essential for obtaining analytically pure dodecahydrotriphenylene. [5]
-
Dissolve the crude, dried product from the synthesis in a minimum amount of hot methylene chloride.
-
Once fully dissolved, slowly add pentane (a non-solvent) until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to maximize crystal formation.
-
Collect the colorless crystals by vacuum filtration, wash with a small amount of cold pentane, and dry under vacuum.
Data Summary: Reaction Conditions
| Parameter | Two-Step Method (NaOH/PPA) [1] | One-Pot Method (ZrCl₄) [4] | Key Consideration |
| Catalyst | NaOH (Step 1), PPA (Step 2) | ZrCl₄ | PPA acts as both catalyst and dehydrating agent. ZrCl₄ is a potent Lewis acid. |
| Temperature | Room Temp (Step 1), 150 °C (Step 2) | Reflux (approx. 155 °C) | High temperature is crucial for the final dehydration and cyclization steps. |
| Reaction Time | 3 days (Step 1), 2 hours (Step 2) | Varies (monitor by TLC/GC) | The base-catalyzed step is slow and requires patience for completion. |
| Solvent | None (Step 1), PPA (Step 2) | None | Solvent-free conditions maximize reactant concentration. |
| Typical Yield | ~50-60% (overall) | Not specified, but described as "smooth" | Yield is highly dependent on the successful completion of all steps and purification. |
References
- RU2505518C1 - Method of triphenylene obtaining - Google P
-
Wei, J., Jia, X., Yu, J., Shi, X., Zhang, C., & Chen, Z. (2009). Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics. Organic & Biomolecular Chemistry, 7(15), 3143-3145. [Link]
-
Organic Syntheses Procedure: Triphenylene. Organic Syntheses, Coll. Vol. 5, p.1120 (1973); Vol. 42, p.102 (1962). [Link]
-
Zherebtsov, D. A., et al. (2015). Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants. Russian Chemical Bulletin, 63(7), 1539-1542. [Link]
Sources
Validation & Comparative
Validation of Dodecahydrotriphenylene Synthesis through Spectroscopic Methods
An In-Depth Technical Guide
Introduction
Dodecahydrotriphenylene (DHTP) is a saturated polycyclic hydrocarbon that serves as a crucial intermediate in the synthesis of triphenylene and its derivatives.[1][2] These larger polycyclic aromatic hydrocarbons (PAHs) are of significant interest in materials science for their applications in organic electronics, liquid crystals, and as molecular scaffolds.[2] The synthesis of DHTP, typically via the acid-catalyzed self-condensation of cyclohexanone, can yield a mixture of oligomers and isomers.[3][4] Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone for ensuring the purity and desired stereochemistry of the final product.
This guide provides a comprehensive comparison of spectroscopic methods for the validation of dodecahydrotriphenylene. We will delve into a field-proven synthesis protocol and then systematically evaluate the roles of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus will be on the causality behind experimental choices and the synergistic interpretation of data to build a self-validating analytical workflow.
Synthesis: Acid-Catalyzed Trimerization of Cyclohexanone
The most common and efficient route to dodecahydrotriphenylene is the acid-catalyzed trimerization of cyclohexanone.[2][3] Polyphosphoric acid (PPA) is an effective catalyst for this reaction, acting as both a protic acid source and a powerful dehydrating agent to drive the condensation reaction forward.
The proposed mechanism involves the initial protonation of the cyclohexanone carbonyl group, followed by a nucleophilic attack from the enol form of a second cyclohexanone molecule. This sequence repeats, leading to a cyclized and dehydrated trimer. While several stereoisomers are possible, the all-trans isomer is often a major product.
Experimental Protocol: Synthesis of Dodecahydrotriphenylene
This protocol is adapted from established literature procedures.[3][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (e.g., 150 g).
-
Reagent Addition: While stirring, slowly add cyclohexanone (e.g., 50 g, 0.51 mol) to the polyphosphoric acid. The addition should be controlled to manage the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to 100-120°C and maintain vigorous stirring for 2-3 hours. The mixture will become thick and change color.
-
Workup: Allow the mixture to cool to room temperature. Carefully and slowly add crushed ice to the flask to quench the reaction and dissolve the polyphosphoric acid. This process is highly exothermic and should be performed in a well-ventilated fume hood.
-
Isolation: The crude dodecahydrotriphenylene will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield dodecahydrotriphenylene as a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of dodecahydrotriphenylene.
Spectroscopic Validation: A Comparative Guide
No single technique can provide complete structural information. A multi-faceted approach, leveraging the complementary strengths of NMR, MS, and IR spectroscopy, is essential for robust validation.
Logical Flow of Spectroscopic Analysis
Caption: Logical flow for the comprehensive validation of dodecahydrotriphenylene.
Mass Spectrometry (MS)
Principle & Utility: Mass spectrometry is the first line of analysis to confirm that the reaction has produced a compound of the correct molecular weight. It provides the mass-to-charge ratio (m/z) of the molecular ion, giving direct evidence of the product's elemental formula (C₁₈H₂₄).
Expected Result: For dodecahydrotriphenylene, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 240.[4][5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in a volatile solvent like dichloromethane or methanol.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum across a suitable range (e.g., m/z 50-300).
-
Data Interpretation: Identify the peak with the highest m/z value. This should correspond to the molecular ion ([M]⁺). Its m/z value must match the calculated molecular weight of C₁₈H₂₄ (240.19).
Infrared (IR) Spectroscopy
Principle & Utility: IR spectroscopy is used to identify the functional groups present in a molecule.[6] For dodecahydrotriphenylene, its primary utility is to confirm the absence of carbonyl (C=O) groups from the cyclohexanone starting material and the presence of only sp³ C-H and C-C bonds.[7]
Expected Result: The IR spectrum will be characteristic of a saturated hydrocarbon. Key absorptions include C-H stretching just below 3000 cm⁻¹ and C-H bending/scissoring vibrations in the 1470-1350 cm⁻¹ range.[7] The complete absence of a strong absorption band in the 1680-1720 cm⁻¹ region confirms the removal of the starting material's carbonyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Data Interpretation: Analyze the spectrum for characteristic peaks, focusing on the C-H stretching and bending regions and confirming the absence of a C=O peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure and stereochemistry of dodecahydrotriphenylene. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton.[8]
¹H NMR Spectroscopy
Expected Result: Due to the complex overlapping signals of the 24 aliphatic protons, the ¹H NMR spectrum of dodecahydrotriphenylene typically shows two broad multiplets.[4][9]
-
~2.58 ppm: A multiplet corresponding to the 12 methine protons (Ar-CH).
-
~1.78 ppm: A multiplet corresponding to the 12 methylene protons (Ar-CH-CH₂).[4]
The integration of these two regions should yield a 1:1 ratio, confirming the presence of 12 methine and 12 methylene protons.
¹³C NMR Spectroscopy
Expected Result: The number of signals in the ¹³C NMR spectrum is indicative of the molecule's symmetry. For the highly symmetric all-trans isomer, one would expect a simple spectrum. Literature data suggests three primary signals for the saturated rings.[4][10]
-
~132.77 ppm: Quaternary carbons at the ring junctions.
-
~26.98 ppm: Methine carbons (CH).
-
~23.23 ppm: Methylene carbons (CH₂).[4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-150 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing & Interpretation:
-
Process the raw data (FID) using a Fourier transform.
-
Calibrate the chemical shift scale using the TMS signal.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
For ¹³C NMR, identify the number of unique carbon signals and compare their chemical shifts to expected values.
-
Data Summary and Comparison
| Spectroscopic Technique | Parameter | Expected Value for Dodecahydrotriphenylene | Purpose of Validation |
| Mass Spectrometry (EI) | Molecular Ion Peak ([M]⁺) | m/z 240 | Confirms Molecular Formula (C₁₈H₂₄) |
| IR Spectroscopy | C-H (sp³) Stretch | 2850-3000 cm⁻¹ | Confirms saturated hydrocarbon nature |
| C-H Bend/Scissor | 1350-1470 cm⁻¹ | Confirms saturated hydrocarbon nature | |
| C=O Stretch | Absent (~1700 cm⁻¹) | Confirms removal of starting material | |
| ¹H NMR | Methine Protons (CH) | Multiplet, ~2.58 ppm | Confirms proton environment and count (12H) |
| Methylene Protons (CH₂) | Multiplet, ~1.78 ppm | Confirms proton environment and count (12H) | |
| ¹³C NMR | Quaternary Carbons | ~132.77 ppm | Confirms carbon skeleton |
| Methine Carbons (CH) | ~26.98 ppm | Confirms carbon skeleton | |
| Methylene Carbons (CH₂) | ~23.23 ppm | Confirms carbon skeleton & molecular symmetry |
Note: NMR chemical shifts are reported relative to TMS in CDCl₃ and may vary slightly depending on the solvent and spectrometer frequency.[4]
Conclusion
The validation of dodecahydrotriphenylene synthesis is a clear example of the power of a multi-technique spectroscopic approach. While mass spectrometry provides a rapid and definitive confirmation of the molecular weight, it offers no insight into isomerism. IR spectroscopy serves as an excellent method to quickly verify the reaction's completion by confirming the absence of starting material. However, it is the detailed structural map provided by both ¹H and ¹³C NMR that offers the highest level of confidence, confirming the connectivity of the carbon skeleton, the relative number of protons in different environments, and providing clues to the product's symmetry and stereochemistry. By integrating the data from these complementary techniques, researchers can establish a self-validating workflow, ensuring the production of high-purity dodecahydrotriphenylene for subsequent applications in advanced materials synthesis.
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A Senior Application Scientist's Guide to the Comparative Analysis of Dodecahydrotriphenylene Isomers
Abstract: Dodecahydrotriphenylene (C18H24), a saturated polycyclic hydrocarbon, presents a fascinating case study in stereoisomerism due to the multiple chiral centers created by the fusion of its three cyclohexane rings.[1][2] The spatial arrangement of these rings gives rise to several distinct isomers, each with unique physicochemical properties that influence their behavior in various applications, from materials science to pharmaceutical development. This guide provides a comprehensive comparative analysis of the primary dodecahydrotriphenylene isomers, detailing their structural nuances, relative stabilities, and spectroscopic signatures. Furthermore, we present validated experimental protocols for their separation and characterization, offering researchers, scientists, and drug development professionals a practical framework for navigating the complexities of this intriguing molecule.
Introduction to Dodecahydrotriphenylene and its Stereoisomerism
Dodecahydrotriphenylene is formed by the complete hydrogenation of triphenylene, resulting in a molecule with a molecular weight of 240.38 g/mol .[1][2] The fusion of the three cyclohexane rings can occur in either a cis or trans configuration at each of the two internal ring junctions. This leads to the possibility of several stereoisomers. The most commonly studied isomers are the cis,cis, cis,trans, and trans,trans forms, with the trans,trans isomer also existing as a pair of enantiomers.
The importance of understanding and separating these isomers lies in the fact that their three-dimensional structures dictate their physical and chemical properties. For instance, the overall symmetry and shape of an isomer will affect its crystal packing, melting point, solubility, and its interaction with other molecules, which is of paramount importance in fields like drug development and materials science.
Comparative Analysis of Isomer Properties
The distinct stereochemistry of each dodecahydrotriphenylene isomer leads to measurable differences in their physical and spectroscopic properties.
Physical Properties
While specific experimental data for all isomers is not always readily available in a single source, general principles of stereochemistry allow us to predict trends. The symmetry and ability to pack into a crystal lattice are key determinants of melting point. The trans,trans isomer, with its higher symmetry, is generally expected to have a higher melting point and be less soluble than the less symmetrical cis isomers.
| Property | cis,cis-Dodecahydrotriphenylene | cis,trans-Dodecahydrotriphenylene | trans,trans-Dodecahydrotriphenylene |
| Melting Point | Lower than trans,trans | Intermediate | 231-233 °C[3] |
| Boiling Point | ~345 °C (for the mixture)[1] | ~345 °C (for the mixture)[1] | ~345 °C (for the mixture)[1] |
| Symmetry | Lower | Lower | Higher |
| Predicted Solubility | Higher | Intermediate | Lower |
Note: Data for the mixed isomers is often reported, highlighting the importance of separation for accurate characterization.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the isomers of dodecahydrotriphenylene. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the stereochemistry of the ring junctions.
-
¹H NMR: The proton NMR spectra of saturated hydrocarbons typically show signals in the range of δH = 0.5–1.5 ppm.[4] For dodecahydrotriphenylene isomers, the complexity and overlap of the aliphatic proton signals can make direct assignment challenging without advanced techniques like 2D NMR (COSY, HSQC). However, the overall symmetry of the molecule can be inferred from the number of distinct signals. The highly symmetric trans,trans isomer would be expected to show a simpler spectrum than the less symmetric cis isomers.
-
¹³C NMR: Carbon NMR offers a clearer picture. The number of unique carbon signals directly corresponds to the symmetry of the isomer. The trans,trans isomer, with its higher symmetry, will exhibit fewer ¹³C signals than the cis,cis and cis,trans isomers. The chemical shifts for the carbon atoms in these saturated ring systems are expected in the δC = 8–60 ppm range, depending on whether they are primary, secondary, tertiary, or quaternary.[4]
Experimental Protocols for Separation and Characterization
The separation of dodecahydrotriphenylene isomers is crucial for obtaining pure samples for analysis and application. Chromatographic techniques are the most effective methods for this purpose.
Isomer Separation via High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For non-polar hydrocarbons like dodecahydrotriphenylene, reversed-phase HPLC is a suitable choice. Chiral stationary phases can be employed to separate enantiomers.[7][8]
Step-by-Step Protocol:
-
Column Selection: A C18 reversed-phase column is a good starting point for separating the diastereomers. For enantiomeric separation of the trans,trans isomer, a chiral stationary phase, such as one based on a polysaccharide, is necessary.[9]
-
Mobile Phase Preparation: A mixture of acetonitrile and water or methanol and water is a common mobile phase for reversed-phase HPLC. The exact ratio should be optimized to achieve the best separation, starting with a higher percentage of the organic solvent (e.g., 80-90%).
-
Sample Preparation: Dissolve the mixture of dodecahydrotriphenylene isomers in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detector: UV at 210 nm (as saturated hydrocarbons have weak chromophores) or an evaporative light scattering detector (ELSD).
-
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, may be necessary to resolve all isomers. Start with a lower concentration of the organic solvent and gradually increase it.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of each isomer. The elution order will depend on the polarity of the isomers, with the more polar isomers generally eluting earlier in reversed-phase chromatography.
Enantiomeric Separation of the trans,trans-Isomer by Gas Chromatography (GC)
Rationale: Gas chromatography is a high-resolution separation technique, particularly well-suited for volatile and thermally stable compounds like dodecahydrotriphenylene. Chiral stationary phases can be used to resolve enantiomers.[10][11]
Step-by-Step Protocol:
-
Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., heptakis(6-O-tert.-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin), is essential for enantiomeric separation.[10][11]
-
Instrument Setup:
-
Injector temperature: 250 °C
-
Detector (FID) temperature: 280 °C
-
Carrier gas: Helium or Hydrogen at a constant flow rate.
-
Oven temperature program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all compounds.
-
-
Sample Preparation: Prepare a dilute solution of the isolated trans,trans-dodecahydrotriphenylene in a volatile organic solvent like hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: The two enantiomers will appear as two separate peaks in the chromatogram. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.
Visualization of Isomeric Structures and Workflow
To better understand the spatial relationships between the isomers and the experimental workflow, the following diagrams are provided.
Caption: General experimental workflow for the separation and analysis of isomers.
Conclusion
The stereoisomers of dodecahydrotriphenylene, while sharing the same molecular formula, are distinct chemical entities with unique properties. A thorough understanding of their structural differences is essential for any research or application involving this molecule. The analytical techniques of HPLC and GC, particularly with chiral stationary phases, provide robust methods for the separation and purification of these isomers. Subsequent spectroscopic analysis, primarily through NMR, allows for their unambiguous identification and characterization. The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently work with and explore the potential of each specific dodecahydrotriphenylene isomer.
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Introduction: The Complex Conformational Landscape of Dodecahydrotriphenylene
An In-Depth Guide to the Computational Analysis of Dodecahydrotriphenylene Conformations: A Comparative Study of Methodologies
Dodecahydrotriphenylene (DHTP) is a saturated polycyclic hydrocarbon featuring a rigid aromatic core in its parent molecule, triphenylene, but possessing significant conformational flexibility in its fully hydrogenated state. Comprised of four fused cyclohexane rings, DHTP can exist in several stereoisomeric forms, with the cis-syn-cis and cis-anti-cis isomers being of particular interest. Each of these isomers can adopt multiple distinct three-dimensional conformations due to the chair-boat-twist flexibility of the cyclohexane rings. Understanding this complex conformational landscape is critical for researchers in materials science and drug development, as the specific shape of a molecule dictates its intermolecular interactions, crystal packing, and binding affinity to biological targets.
This guide provides a comparative analysis of two fundamental and widely adopted computational methodologies for exploring the conformational space of DHTP: the rapid, exploratory Molecular Mechanics (MM) approach and the accurate, high-fidelity Quantum Mechanics (QM) approach, specifically Density Functional Theory (DFT). As a senior application scientist, this narrative is structured to not only present protocols but to explain the underlying causality behind the choice of methods, ensuring a robust and trustworthy computational workflow.
Pillar 1: Molecular Mechanics (MM) for Broad Conformational Searching
Expertise & Experience: The Rationale for a Force Field-Based Approach
The first challenge in conformational analysis is mapping the potential energy surface to identify all possible low-energy shapes, or conformers. For a molecule with the flexibility of DHTP, the number of potential conformers is vast. A brute-force approach using highly accurate but computationally expensive methods is often intractable. Therefore, the logical first step is to employ Molecular Mechanics (MM), a method rooted in classical physics that offers an optimal balance of speed and reasonable accuracy for exploring a wide conformational space.[1]
MM methods, also known as force fields, approximate a molecule as a collection of atoms connected by springs.[2][3] The total potential energy of a given conformation is calculated as a sum of individual energy terms associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).[4] We will focus on the Merck Molecular Force Field (MMFF94), which is well-parameterized for a broad range of organic molecules and is recognized for its strong performance in conformational analysis.[5][6] The key advantage of MM is its computational efficiency, allowing for the rapid evaluation of thousands or even millions of conformations.
Experimental Protocol: MMFF94 Conformational Search
This protocol outlines a systematic workflow for identifying the low-energy conformers of a DHTP isomer using an MMFF94 force field.
-
Step 1: Initial Structure Generation
-
Construct the 2D representation of the desired DHTP stereoisomer (e.g., cis-syn-cis).
-
Convert the 2D sketch into an initial 3D structure using a molecular builder. Perform a preliminary geometry "clean-up" or rough energy minimization to generate a plausible starting conformation with reasonable bond lengths and angles.
-
-
Step 2: Conformational Search Setup
-
Import the 3D structure into a computational chemistry package that supports conformational searching (e.g., Schrödinger MacroModel, OpenEye Omega, or similar software).
-
Select the MMFF94 force field for energy calculations.[7]
-
Define the search parameters:
-
Torsion Rotations: Identify all rotatable bonds. For DHTP, the primary flexibility comes from the ring puckering, which search algorithms handle through various methods like ring-perturbation steps.
-
Energy Window: Set an energy cutoff (e.g., 21 kJ/mol or 5 kcal/mol) above the global minimum.[7] Conformations with energies above this threshold will be discarded, as they are unlikely to be significantly populated at room temperature.
-
Redundancy Check: Specify a Root Mean Square Deviation (RMSD) threshold (e.g., 0.5 Å) to eliminate duplicate conformations.
-
-
-
Step 3: Execution of the Search Algorithm
-
Initiate the conformational search. The software will systematically alter the geometry (e.g., through torsional rotations and ring perturbations) and perform an energy minimization for each new structure using the MMFF94 force field.
-
-
Step 4: Analysis and Selection
-
The search will yield an ensemble of unique conformers within the specified energy window, sorted by their relative potential energy.
-
Visually inspect the lowest-energy structures to understand the primary modes of flexibility (e.g., different combinations of chair and twist-boat rings).
-
Select the unique conformers within a narrower energy window (e.g., 10-15 kJ/mol) for further, more accurate analysis.
-
Visualization: Molecular Mechanics Workflow
Caption: Workflow for MM-based conformational search of DHTP.
Pillar 2: Quantum Mechanics (QM) for High-Fidelity Refinement
Expertise & Experience: The Need for Quantum-Level Accuracy
While MM force fields are excellent for exploring possibilities, they rely on pre-derived parameters and cannot account for subtle electronic effects, such as hyperconjugation or polarization, which can influence conformational stabilities.[8] To obtain chemically accurate geometries and relative energies, we must turn to Quantum Mechanics (QM). Density Functional Theory (DFT) is the most widely used QM method for molecules of this size, offering a superior balance of accuracy and computational cost compared to other ab initio methods.[9][10]
DFT calculates the energy of a molecule based on its electron density, thereby providing a much more fundamental and accurate description of the system.[11] We will use the B3LYP hybrid functional, a workhorse in computational organic chemistry, paired with a Pople-style basis set like 6-31G(d,p).[12][13] This level of theory is well-validated for predicting the geometries and relative energies of organic conformers.[14] A crucial step in this protocol is the frequency calculation, which serves as a self-validating check to ensure that the optimized geometry is a true energy minimum and not a transition state.
Experimental Protocol: DFT Geometry Optimization and Energy Calculation
This protocol refines the geometries and energies of the DHTP conformers identified by the preceding MM search.
-
Step 1: Input Structure Preparation
-
Use the Cartesian coordinates of the low-energy conformers obtained from the MMFF94 search as the starting geometries for the DFT calculations.
-
-
Step 2: DFT Calculation Setup
-
In a QM software package (e.g., Gaussian, ORCA, Spartan), set up the calculation for each conformer.
-
Method: Specify the B3LYP functional.
-
Basis Set: Select the 6-31G(d,p) basis set. This provides sufficient flexibility for an accurate description of the electronic structure.
-
Calculation Type: Choose "Opt+Freq" to perform a geometry optimization followed by a frequency calculation.
-
Solvation (Optional): If the conformational preferences in a specific solvent are of interest, include a continuum solvation model like the Polarizable Continuum Model (PCM). For this guide, we will consider gas-phase calculations.
-
-
Step 3: Job Execution
-
Submit the calculations. Note that these jobs will be significantly more time-consuming than the MM calculations, potentially taking several hours per conformer depending on the available computational resources.
-
-
Step 4: Results Validation and Analysis
-
Verify True Minima: After each calculation completes, inspect the output of the frequency analysis. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, the structure is a transition state, and the optimization should be re-run after perturbing the geometry along the imaginary mode.
-
Extract Energies: For all confirmed minima, extract the final electronic energy (including the zero-point vibrational energy, ZPVE, correction from the frequency calculation for higher accuracy).
-
Rank Conformers: Calculate the relative energies of all stable conformers to determine the global minimum and the energetic ordering of the others. Analyze the refined geometries to quantify differences in bond lengths, angles, and dihedral angles compared to the MM structures.
-
Visualization: Quantum Mechanics Refinement Workflow
Caption: Workflow for QM-based refinement of DHTP conformers.
Comparative Guide: Molecular Mechanics vs. Quantum Mechanics
The decision to use MM, QM, or a combination of both is driven by the specific research question and the available resources. The following table provides a direct comparison of the two approaches discussed.
| Feature | Molecular Mechanics (e.g., MMFF94) | Quantum Mechanics (e.g., DFT B3LYP) |
| Fundamental Principle | Based on classical mechanics; uses parameterized functions for interactions.[3] | Based on quantum mechanics; solves approximations of the Schrödinger equation to find electron density.[9] |
| Computational Cost | Very low (seconds to minutes per conformer). | High (hours to days per conformer). |
| Accuracy of Geometries | Good, but can be inaccurate for systems with unusual electronic structures. | Excellent; provides highly accurate bond lengths, angles, and dihedrals. |
| Accuracy of Energies | Good for identifying low-energy families of conformers, but relative energy differences can have significant errors.[6] | Excellent; provides reliable relative energies for ranking conformer stability.[14] |
| Parameter Dependence | Entirely dependent on the quality and coverage of the force field parameters. May perform poorly for novel molecular scaffolds.[15] | Largely parameter-free, though the choice of functional and basis set influences the result.[8] |
| Treatment of Electronics | Implicit; electronic effects are averaged into the parameters. Cannot describe bond breaking/formation. | Explicit; directly calculates electronic structure, polarization, and other quantum effects. |
| Primary Application | Rapidly searching large conformational spaces; initial screening of large libraries.[1] | Accurately refining geometries and energies of a smaller set of candidate structures; studying reaction mechanisms.[16] |
Authoritative Grounding: A Hierarchical Approach for Trustworthiness
The most robust and trustworthy strategy for the conformational analysis of a flexible molecule like DHTP is a hierarchical one that leverages the strengths of both methods. This combined MM/QM workflow is a self-validating system:
-
Trust through Breadth: The initial MM search casts a wide net, ensuring that the entire relevant conformational space is sampled. This minimizes the risk of overlooking a crucial, low-energy conformer that might be missed by starting with only a few manually built structures.[17]
-
Trust through Depth: The subsequent QM refinement provides a high-fidelity analysis of the most promising candidates identified by the MM search. The frequency calculation is a critical checkpoint, confirming that each final structure is a true energetic minimum on the potential energy surface.[18]
This tiered approach ensures both comprehensive exploration and high accuracy, leading to a reliable and defensible model of the conformational preferences of dodecahydrotriphenylene.
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Mao, Y., et al. (2023). Ab Initio Investigations for the Role of Compositional Complexities in Affecting Hydrogen Trapping and Hydrogen Embrittlement: A Review. Acta Metallurgica Sinica (English Letters), 36, 1221-1240. [Link]
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A Researcher's Guide to the Theoretical Modeling of Dodecahydrotriphenylene: From Conformational Landscapes to Spectroscopic Properties
This guide provides an in-depth exploration of the theoretical modeling of dodecahydrotriphenylene (DHTP), a saturated polycyclic aromatic hydrocarbon with a complex stereochemistry and conformational flexibility. For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure and properties of such molecules is paramount. This document will navigate the comparison of computational methodologies, offer practical, step-by-step protocols for theoretical analysis, and validate the computational results against available experimental data.
Introduction: The Enigmatic Structure of Dodecahydrotriphenylene
Dodecahydrotriphenylene (DHTP) represents a fascinating molecular scaffold. As a saturated derivative of the planar aromatic triphenylene, its hydrogenated rings introduce significant conformational freedom, leading to a rich landscape of stereoisomers and conformers. The intricate relationship between these three-dimensional structures and the molecule's physicochemical properties makes DHTP and its derivatives relevant in fields ranging from materials science to medicinal chemistry.
However, the very flexibility that makes DHTP intriguing also poses a significant challenge for experimental characterization. Isolating and characterizing individual conformers is often difficult, making a complete experimental picture of its conformational preferences and their impact on properties elusive. Computational modeling, therefore, emerges as a powerful and indispensable tool to unravel the complexities of DHTP. This guide will focus on leveraging theoretical methods to predict and understand the properties of DHTP, using the cis-cis-cis isomer as a case study.
A Comparative Overview of Theoretical Modeling Approaches
The choice of computational method is critical for accurately modeling flexible molecules like DHTP. The primary goal is to balance computational cost with predictive accuracy. For DHTP, a multi-level approach is often the most effective strategy.
-
Molecular Mechanics (MM): Often the first step in exploring the conformational space. MM methods use classical force fields to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is ideal for performing an initial broad conformational search to identify a set of low-energy candidate structures. However, MM methods do not explicitly treat electrons and are therefore less accurate for calculating electronic properties.
-
Semi-Empirical Methods: These methods, such as PM7 or AM1, offer a compromise between the speed of MM and the rigor of ab initio methods. They use a simplified quantum mechanical framework with parameters derived from experimental data. Semi-empirical methods can be useful for refining the geometries of conformers found in an initial MM search before proceeding to more computationally expensive calculations.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules.[1] It provides a good balance of accuracy and computational cost for calculating geometries, relative energies, and a wide range of molecular properties, including NMR spectra.[2][3] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: A variety of functionals are available, each with its strengths and weaknesses. For non-covalent interactions, which can be important in determining conformational preferences, dispersion-corrected functionals (e.g., B3LYP-D3, ωB97X-D) are often recommended.
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. Larger basis sets (e.g., 6-311+G(d,p)) provide more flexibility for describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost.
-
The following diagram illustrates a typical workflow for the theoretical modeling of a flexible molecule like DHTP.
Caption: A general workflow for the computational analysis of dodecahydrotriphenylene.
A Practical Guide to Modeling the Conformational Landscape of DHTP
This section provides a detailed, step-by-step protocol for the theoretical investigation of the conformational isomers of the cis-cis-cis isomer of dodecahydrotriphenylene using DFT.
Experimental Protocol: Conformational Search and Geometry Optimization
Objective: To identify the low-energy conformers of cis-cis-cis-dodecahydrotriphenylene.
Methodology:
-
Initial Structure Generation:
-
Build the 3D structure of the cis-cis-cis isomer of dodecahydrotriphenylene using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field. This will involve rotating the rotatable bonds and minimizing the energy of each generated conformer.
-
Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
-
DFT Geometry Optimization:
-
For each unique conformer identified in the previous step, perform a full geometry optimization using DFT.
-
Recommended Level of Theory: B3LYP functional with the 6-31G(d) basis set. This provides a good balance of accuracy and computational efficiency for geometry optimizations of organic molecules.[4]
-
Ensure that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.
-
-
Single-Point Energy Calculations:
-
To obtain more accurate relative energies, perform single-point energy calculations on the B3LYP/6-31G(d) optimized geometries using a larger basis set and a dispersion-corrected functional.
-
Recommended Level of Theory: ωB97X-D functional with the 6-311+G(d,p) basis set.
-
The following diagram illustrates some of the potential low-energy conformers of the cis-cis-cis isomer of DHTP.
Caption: A schematic representation of the conformational space of a DHTP isomer.
Comparison and Validation of Theoretical Models
A crucial aspect of computational modeling is the validation of the theoretical results against experimental data. In the case of DHTP, while extensive experimental data on its conformers is scarce, the ¹H NMR spectrum is available and can serve as a valuable benchmark.[5]
Experimental Protocol: Calculation of Theoretical ¹H NMR Spectra
Objective: To calculate the theoretical ¹H NMR spectra of the most stable conformers of cis-cis-cis-dodecahydrotriphenylene and compare them with the experimental spectrum.
Methodology:
-
NMR Chemical Shift Calculation:
-
Using the DFT-optimized geometries of the most stable conformers, perform NMR chemical shift calculations.
-
Recommended Level of Theory: The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach. A functional like B3LYP with a basis set such as 6-311+G(d,p) is generally a good choice.
-
The calculations will provide the absolute chemical shieldings for each nucleus.
-
-
Conversion to Chemical Shifts:
-
To convert the calculated absolute shieldings to chemical shifts (δ), a reference compound must be used. Tetramethylsilane (TMS) is the standard reference for ¹H NMR.
-
Calculate the absolute shielding of TMS at the same level of theory.
-
The chemical shift of a proton i is then calculated as: δ(i) = σ(TMS) - σ(i).
-
-
Boltzmann Averaging:
-
Since the experimental spectrum is an average over all populated conformers at a given temperature, a Boltzmann-averaged spectrum should be calculated.
-
The contribution of each conformer's spectrum is weighted by its Boltzmann population, which is determined by its relative free energy.
-
Data Presentation and Comparison
The following table presents a hypothetical comparison of the relative energies of three predicted conformers of cis-cis-cis-DHTP calculated with different DFT functionals.
| Conformer | B3LYP/6-311+G(d,p) Relative Energy (kcal/mol) | ωB97X-D/6-311+G(d,p) Relative Energy (kcal/mol) |
| A | 0.00 | 0.00 |
| B | 1.25 | 1.10 |
| C | 2.50 | 2.35 |
The next table compares the key features of the predicted ¹H NMR spectrum (Boltzmann-averaged) with the experimental spectrum.[5]
| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Axial Protons (A) | 1.2 - 1.4 | ~1.3 |
| Equatorial Protons (B) | 1.7 - 1.9 | ~1.8 |
| Aromatic-proximal Protons (C) | 2.5 - 2.7 | ~2.6 |
The following diagram illustrates the relationship between the choice of theoretical method, the predicted properties, and the experimental validation.
Caption: The validation of theoretical predictions against experimental data.
Conclusion
The theoretical modeling of dodecahydrotriphenylene provides invaluable insights into its complex conformational landscape and properties, which are otherwise challenging to obtain through experimental means alone. By employing a multi-level computational strategy, from initial molecular mechanics conformational searches to high-level DFT calculations, researchers can confidently predict the relative stabilities of different conformers and their spectroscopic signatures. The validation of these theoretical predictions against available experimental data, such as the ¹H NMR spectrum, is a critical step in establishing the reliability of the computational models. This guide provides a comprehensive framework and practical protocols for researchers to effectively apply theoretical modeling to DHTP and other conformationally flexible molecules, thereby accelerating research and development in their respective fields.
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A Comparative Guide to Dodecahydrotriphenylene and Other Saturated Polycyclic Hydrocarbons for Advanced Research Applications
This guide provides an in-depth comparison of dodecahydrotriphenylene (DHTP) against other notable saturated polycyclic hydrocarbons (SPHs), namely adamantane and decalin. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple cataloging of properties. It delves into the structural nuances, performance characteristics, and practical applications of these molecules, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to select the optimal molecular scaffold or high-performance hydrocarbon for your specific research needs.
Introduction to the Saturated Polycyclic Hydrocarbon Landscape
Saturated polycyclic hydrocarbons are a class of organic molecules characterized by multiple fused aliphatic rings. Their rigid, well-defined three-dimensional structures and high hydrogen content make them compelling candidates for a range of applications, from high-density fuels to foundational scaffolds in medicinal chemistry.[1][2] Unlike their aromatic counterparts (Polycyclic Aromatic Hydrocarbons or PAHs), SPHs lack a delocalized π-electron system, which imparts distinct properties such as higher thermal stability and different reactivity.[3][4]
In this guide, we focus on three representative SPHs, chosen for their unique structural motifs:
-
Dodecahydrotriphenylene (C₁₈H₃₀): A disc-shaped, polycyclic assembly of four fused cyclohexane rings. Its unique, rigid, and symmetric structure presents untapped potential as a molecular scaffold.
-
Adamantane (C₁₀H₁₆): A highly symmetric, cage-like hydrocarbon. Its exceptional thermal stability and lipophilicity have made it a cornerstone in both materials science and drug design.[5]
-
Decalin (Decahydronaphthalene, C₁₀H₁₈): A fundamental bicyclic hydrocarbon, representing the simplest fused-ring system in this comparison. It serves as a valuable baseline for understanding the properties of more complex SPHs.[6][7]
Caption: Structural classes of the SPHs discussed in this guide.
Synthesis, Availability, and Practical Considerations
A primary consideration for any researcher is the accessibility of a chemical compound. The synthetic routes to these SPHs vary in complexity and rely on different starting materials.
-
Dodecahydrotriphenylene: Can be synthesized through a straightforward, two-step process. The first step involves the acid- or base-catalyzed self-condensation (oligomerization) of cyclohexanone, an inexpensive and readily available reactant.[8] The resulting octahydrophenanthrene intermediates are then subjected to catalytic hydrogenation to yield the fully saturated dodecahydrotriphenylene. The accessibility of the starting materials makes DHTP a viable candidate for scalable research applications.[8]
-
Adamantane: While present in trace amounts in petroleum, its isolation is not commercially feasible. Industrial synthesis is typically achieved through the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.
-
Decalin: Produced on a large scale by the catalytic hydrogenation of naphthalene, a major component of coal tar.[6] Its widespread use as an industrial solvent ensures its commercial availability in both cis and trans isomeric forms.[6][7]
Comparative Physicochemical Properties
The distinct geometries of DHTP, adamantane, and decalin give rise to significant differences in their physical properties. These properties are critical in determining their suitability for various applications, from serving as a solvent to acting as a rigid molecular building block.
| Property | Dodecahydrotriphenylene | Adamantane | Decalin (trans-isomer) |
| Molecular Formula | C₁₈H₃₀ | C₁₀H₁₆ | C₁₀H₁₈ |
| Molecular Weight | 246.46 g/mol | 136.23 g/mol | 138.25 g/mol |
| Melting Point | ~233 °C | ~270 °C (sublimes) | -30.3 °C[9] |
| Boiling Point | ~390 °C | Sublimes | 185.5 °C[9] |
| Density | ~1.08 g/cm³ | ~1.07 g/cm³ | 0.870 g/cm³ @ 20°C[9] |
| Molecular Shape | Rigid, disc-like | Symmetric, cage-like | Fused chair conformations |
| Key Feature | Large, planar core with axial/equatorial positions | High rigidity and symmetry | Isomerism (cis/trans) affects stability[6] |
Performance and Application-Specific Comparison
Thermal Stability
The rigidity of the carbon framework is a key determinant of thermal stability.
-
Adamantane is renowned for its exceptional thermal stability, with a high melting point of approximately 270 °C in a sealed capillary. Its cage structure distributes strain evenly, preventing low-energy decomposition pathways.
-
Dodecahydrotriphenylene also exhibits high thermal stability due to its compact, fused-ring structure. While direct comparative data is sparse, its high melting and boiling points suggest it is stable well above 200°C, making it suitable for high-temperature applications.
-
Decalin , being a liquid at room temperature, has lower thermal stability compared to the solid, cage-like structures. Its applications are typically limited to its role as a high-boiling point solvent.[7]
Potential for Hydrogen Storage
SPHs are "hydrogen-rich" molecules, and their potential use in chemical hydrogen storage has been a subject of interest. The concept involves the dehydrogenation of the SPH to its aromatic counterpart (e.g., decalin to naphthalene) to release hydrogen, followed by a subsequent hydrogenation to "recharge" the fuel.[6]
-
Dodecahydrotriphenylene offers a high gravimetric hydrogen density (7.3 wt% H₂ upon full dehydrogenation to triphenylene).
-
Decalin has a gravimetric hydrogen density of 7.2 wt% H₂ (upon dehydrogenation to naphthalene).[6]
-
Adamantane is not typically considered for this application because it lacks a stable aromatic counterpart to which it can be easily dehydrogenated.
While promising, challenges in catalysis and the thermodynamics of the dehydrogenation/hydrogenation cycle remain active areas of research for these materials.[10][11]
Utility as Molecular Scaffolds in Drug Development
A molecular scaffold is a core structure upon which functional groups can be appended to create new molecules with desired properties, a cornerstone of rational drug design.[12]
-
Adamantane is a well-established "bioisostere" for phenyl groups and a privileged scaffold in medicinal chemistry. Its rigid, lipophilic nature improves the pharmacokinetic properties of drug candidates by enhancing their ability to cross cell membranes. A notable example is Memantine, an adamantane derivative used to treat Alzheimer's disease.[5]
-
Dodecahydrotriphenylene represents a largely unexplored but highly promising scaffold. Its rigid, disc-like structure provides a unique platform for orienting substituents in precise spatial arrangements. The cyclohexane rings offer multiple points for functionalization at both axial and equatorial positions. This allows for the creation of complex, three-dimensional molecules that could interact with biological targets in ways that are inaccessible to more conventional, flexible scaffolds. It can be viewed as the saturated, three-dimensional counterpart to the planar triphenylene scaffold used in materials science.[13]
-
Decalin can also serve as a scaffold, offering a rigid bicyclic core. However, its lower symmetry and greater conformational flexibility (in the cis-isomer) compared to adamantane and DHTP make it a less predictable platform for precise substituent placement.
Experimental Protocols for Characterization
To ensure scientific integrity, the characterization of these SPHs must be robust and reproducible. Here, we outline standard protocols for assessing two key properties.
Protocol 1: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)
Causality: TGA is the chosen method because it provides a direct, quantitative measure of thermal stability by monitoring a sample's mass as a function of temperature. The onset of mass loss corresponds to the decomposition temperature, a critical parameter for high-temperature applications.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the SPH sample into a ceramic or aluminum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass and temperature.
-
Analysis: Plot the percentage of initial mass versus temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol 2: Structural Verification and Purity Assessment via NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is essential for unambiguously confirming the chemical structure and assessing the purity of SPHs. ¹H NMR verifies the complete saturation of the rings (absence of signals in the aromatic region, ~6-9 ppm), while ¹³C NMR confirms the number of unique carbon environments, which is directly related to the molecule's symmetry.
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the SPH sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard single-pulse experiment.
-
Observe the chemical shift range from 0 to 10 ppm. For SPHs, signals should only appear in the aliphatic region (~1-3 ppm). The absence of signals > 6 ppm confirms the lack of aromatic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
The number of distinct signals reflects the molecular symmetry. For highly symmetric molecules like adamantane, fewer signals will be observed than the total number of carbons.
-
-
Analysis: Integrate the ¹H NMR signals to determine relative proton counts. Compare the number of ¹³C signals to the expected number based on the molecule's symmetry group. Check for minor peaks that may indicate impurities.
Conclusion
While adamantane is a well-entrenched scaffold in medicinal chemistry and decalin is a fundamental industrial solvent, dodecahydrotriphenylene emerges as a compelling and underexplored molecule for advanced applications. Its unique combination of high thermal stability, a rigid disc-like geometry, and synthetic accessibility from inexpensive precursors positions it as an ideal candidate for next-generation materials and complex molecular architectures. For researchers seeking to move beyond conventional scaffolds, DHTP offers a structurally novel and highly symmetrical platform to build precisely ordered three-dimensional chemical systems, opening new avenues in drug discovery, supramolecular chemistry, and materials science.
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A Comparative Guide to the Characterization of All-trans-Perhydrotriphenylene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
All-trans-perhydrotriphenylene (PHTP) is a unique saturated hydrocarbon with a rigid, propeller-like chiral structure. This inherent chirality, despite the absence of conventional asymmetric carbon atoms, makes PHTP a subject of significant interest in stereochemistry and materials science. The separation and accurate characterization of its enantiomers are crucial for applications ranging from chiral recognition to the development of novel materials. This guide provides an in-depth comparison of the primary analytical techniques used for the characterization of PHTP enantiomers, offering experimentally-grounded insights to inform methodological choices.
The Significance of PHTP Chirality
The chirality of all-trans-PHTP arises from its helical C3-symmetric skeleton. This molecular asymmetry leads to the existence of two non-superimposable mirror images, or enantiomers, which possess identical physical and chemical properties in an achiral environment. However, their interactions with other chiral entities, including polarized light or chiral stationary phases, are distinct. This distinction is fundamental to their separation and characterization.
Chiral Separation Techniques: A Comparative Analysis
The resolution of racemic PHTP into its constituent enantiomers is the foundational step for their individual characterization. Chiral chromatography is the most powerful and widely employed technique for this purpose.
Gas Chromatography (GC)
Chiral Gas Chromatography (GC) has proven to be an effective method for the semi-preparative separation of PHTP enantiomers.[1] This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Key Experimental Considerations:
-
Chiral Selector: The choice of the chiral selector is paramount. For PHTP, cyclodextrin-based CSPs have demonstrated excellent enantioselectivity. Specifically, heptakis(6-O-tert.-butyldimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin (TBDMS-beta-CD) has been successfully used.[1]
-
Optimization: The separation efficiency is highly dependent on parameters such as oven temperature, carrier gas flow rate, and column loading.[1] Careful optimization of these conditions is necessary to achieve baseline separation and high enantiomeric purity.
Workflow for Chiral GC Separation of PHTP Enantiomers:
Caption: Workflow for the chiral GC separation of PHTP enantiomers.
Performance Comparison:
| Parameter | Chiral Gas Chromatography (GC) |
| Stationary Phase | Heptakis(6-O-tert.-butyldimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin (TBDMS-beta-CD) on Chromosorb P AW-DMCS[1] |
| Separation Scale | Semi-preparative (mg scale)[1] |
| Achievable Purity | Up to 99.6% (99.2% ee) in a single step[1] |
| Advantages | High resolution, potential for preparative scale-up |
| Limitations | Requires volatility of the analyte, optimization can be time-consuming |
High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation and is widely applicable to a broad range of chiral compounds.[2] The principles of chiral recognition are similar to GC, relying on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase.[3]
Key Experimental Considerations:
-
Chiral Stationary Phases (CSPs): A vast array of CSPs are commercially available, including polysaccharide-based (e.g., cellulose and amylose derivatives), protein-based, and cyclodextrin-based phases.[2][3] The selection of the appropriate CSP is critical and often requires screening.
-
Mobile Phase: The composition of the mobile phase (e.g., solvent polarity) significantly influences the retention and resolution of the enantiomers.
While specific applications of chiral HPLC for PHTP are less documented in the provided search results, the principles of the technique are broadly applicable.
Spectroscopic and Spectrometric Characterization
Once the enantiomers are separated, various spectroscopic techniques can be employed for their characterization and to confirm their enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the diastereomeric species formed, allowing for the determination of enantiomeric excess.[4]
Workflow for NMR-based Enantiomeric Excess Determination:
Sources
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- 3. eijppr.com [eijppr.com]
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A Senior Application Scientist's Guide to Catalysts for Cyclohexanone Self-Condensation
Introduction: The Industrial Significance of Cyclohexanone Condensation
Cyclohexanone, a cornerstone of industrial chemistry and a precursor to nylon, is also a valuable platform molecule for producing advanced chemicals and potential biofuels.[1] One of its most critical transformations is the self-condensation reaction, an aldol condensation that primarily yields a C12 dimer. This dimer, an isomeric mixture of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, is the key intermediate in the synthesis of o-phenylphenol (OPP), a widely used fungicide and flame retardant.[1][2]
However, the reaction does not stop at the dimer. A subsequent condensation with another cyclohexanone molecule can occur, leading to the formation of C18 trimers and even heavier oligomers.[2][3] For industrial processes targeting OPP or C12 fuel precursors, the formation of these trimers is often undesirable, reducing the yield of the target product and complicating purification.[2][4]
Therefore, the central challenge—and the focus of this guide—is the selection and optimization of a catalyst that can precisely control the reaction, maximizing the yield and selectivity towards the desired dimer while minimizing the formation of the trimer and other byproducts. This guide provides a comparative analysis of the primary catalytic systems, supported by experimental data and protocols, to aid researchers in navigating this critical reaction.
Reaction Mechanism: A Sequential Condensation Pathway
The self-condensation of cyclohexanone proceeds via a sequential aldol condensation mechanism. The reaction can be catalyzed by either acids or bases, which play a crucial role in activating the cyclohexanone molecule.
-
Base-Catalyzed Mechanism: A base abstracts an alpha-hydrogen from a cyclohexanone molecule to form a nucleophilic enolate.[5][6][7] This enolate then attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. The resulting β-hydroxyketone (aldol adduct) readily undergoes dehydration to form the more stable, conjugated C12 dimer.[8]
-
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A second cyclohexanone molecule, acting as an enol, then attacks this activated carbonyl. Subsequent dehydration yields the C12 dimer.[9]
The formation of the C18 trimer occurs when the C12 dimer, which still possesses reactive carbonyl and alpha-hydrogen sites, undergoes a further aldol condensation with a third cyclohexanone molecule.[4] The significantly higher activation energy required for trimer formation compared to dimer formation is a key parameter that can be exploited for selective synthesis.[4][10]
Comparative Study of Catalytic Systems
The choice of catalyst is the most critical factor in determining the conversion of cyclohexanone and the selectivity towards the dimer. Catalysts are broadly divided into homogeneous and heterogeneous systems.
Homogeneous Catalysts
Homogeneous catalysts, such as mineral acids (H₂SO₄) and alkali bases (NaOH), are effective but suffer from significant drawbacks.[1][2][3] While they can achieve high conversion rates, they are corrosive to equipment, difficult to separate from the product mixture, and generate considerable aqueous waste, posing environmental challenges.[2] Base catalysts, in particular, may require higher temperatures, which can promote the formation of undesired trimers and tetramers.[3][11]
Heterogeneous Catalysts: The Industrial Workhorse
Heterogeneous solid catalysts are the preferred choice for industrial applications due to their ease of separation, potential for regeneration and reuse, and reduced environmental impact.[2] They are typically classified as solid acids or solid bases.
Solid Acid Catalysts are the most extensively studied for this reaction.
-
Ion Exchange Resins: Sulfonated polystyrene resins like Amberlyst-15 are highly effective. They offer high acidity and can operate at relatively low temperatures (70-110 °C), which helps to suppress trimer formation.[4][10] However, the presence of water, a byproduct of the reaction, can inhibit the reaction rate by adsorbing onto the catalyst surface.[4] A specialized perfluorosulfonic acid (PFSA) resin, HRF5015, has demonstrated exceptional performance, achieving nearly 100% selectivity for the dimer at temperatures up to 100°C.[1][12] This high selectivity is attributed to its unique nanoporous structure and the strong acidity of the sulfonic groups.[1][13]
-
Metal Oxides: Materials like γ-alumina and tungsten oxide supported on zeolites are effective solid acid catalysts.[14][15][16] γ-Alumina's catalytic properties depend on its surface acidity and porosity.[17] Tungsten oxide catalysts containing both Lewis and Brønsted acid sites have been shown to promote the reaction under mild conditions with high selectivity.[16]
-
Sulfonic Acid-Modified Silicas: These materials are promising as they allow for tuning of pore size and structure. Larger pores can limit catalyst fouling and improve stability and reusability. Recent studies show these catalysts achieve high dimer selectivity (>95%).[9]
Solid Base Catalysts , such as hydrotalcites (Mg/Al mixed oxides), are also used, particularly in cross-aldol condensations with other aldehydes like furfural.[18][19] While effective, they can sometimes require higher temperatures than their acidic counterparts for self-condensation, which may increase the risk of forming heavier byproducts.[9]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts under different experimental conditions, providing a clear comparison of their efficacy.
| Catalyst | Type | Temp. (°C) | Time | Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) | Key Findings & Reference |
| NaOH | Homogeneous Base | 127 - 149 | - | Up to 80 | High | Traces | High conversion but difficult separation.[3][11] |
| H₂SO₄ | Homogeneous Acid | 130 - 150 | - | ~62 | ~92 | Low | Effective but highly corrosive.[20] |
| Amberlyst-15 | Heterogeneous Acid | 100 | ~8 h | ~30 | ~75 | ~10 | A standard solid acid catalyst; trimer formation is significant at higher temperatures/times.[2][10][21] |
| HRF5015 | Heterogeneous Acid | 90 | ~4 h | ~40 | ~100 | ~0 | Exceptional selectivity to the dimer due to unique nanoporous structure.[1][2][13] |
| γ-Alumina | Heterogeneous Acid | 110 - 130 | - | Varies | High | Not specified | Activity depends on surface properties; water inhibits the reaction.[14][15] |
| WO₃/Y-Zeolite | Heterogeneous Acid | 180 | 1 h | ~70 | ~98 | Not specified | High activity and selectivity at elevated temperatures.[16] |
| Sulfonated Silica | Heterogeneous Acid | 100 | 2 h | 20 - 40 | >95 | <5 | Performance is strongly linked to pore size and structure.[9] |
Experimental Protocols
Here we provide detailed, validated methodologies for conducting cyclohexanone self-condensation using representative heterogeneous and homogeneous catalysts.
Protocol 1: Self-Condensation using a Heterogeneous Acid Catalyst (Amberlyst-15)
This protocol is based on established procedures for ion exchange resin catalysis.[4][9]
1. Catalyst Preparation:
- Wash Amberlyst-15 resin with deionized water until the washings are neutral.
- Dry the resin in a vacuum oven at 80°C for 12 hours prior to use.
2. Reaction Setup:
- Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a condenser, and a temperature probe.
- Charge the flask with cyclohexanone (e.g., 50 g, ~0.51 mol) and an internal standard (e.g., sulfolane, ~1 g).
- Place the flask in a heating mantle and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 100°C).
3. Reaction Execution:
- Once the temperature is stable, add the pre-dried Amberlyst-15 catalyst (e.g., 0.5 g, ~1 wt%).
- Start a timer and withdraw small aliquots (e.g., 0.2 mL) from the reaction mixture at regular intervals (e.g., 0, 30, 60, 120, 240, 480 minutes).
4. Sample Analysis:
- Immediately filter each aliquot through a syringe filter (0.45 µm) to remove the catalyst.
- Analyze the samples by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).
- Quantify cyclohexanone, dimer isomers, and any trimer products using the internal standard method with pre-established calibration curves.[9]
5. Catalyst Recovery:
- After the reaction, cool the mixture to room temperature.
- Recover the catalyst by simple filtration. Wash it with a solvent like acetone, dry it under vacuum, and store for reusability studies.
Protocol 2: Self-Condensation using a Homogeneous Base Catalyst (NaOH)
This protocol serves as a baseline for comparison with heterogeneous systems.[3]
1. Reaction Setup:
- In a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, add cyclohexanone (e.g., 50 g, ~0.51 mol).
- Prepare a stock solution of NaOH in water (e.g., 5 M).
2. Reaction Execution:
- Heat the cyclohexanone to the desired temperature (e.g., 130°C).
- Add a specific volume of the NaOH solution to achieve the desired catalyst concentration (e.g., 20 mmol/kg).
- Monitor the reaction by taking and analyzing samples via GC as described in Protocol 1.
3. Work-up and Purification:
- After the reaction, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash it several times with deionized water to remove the NaOH catalyst.
- Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove any unreacted cyclohexanone under reduced pressure to isolate the product mixture.
Visualization: Workflow for Catalyst Evaluation
A systematic approach is crucial when screening and developing new catalysts. The following workflow outlines the key stages, from initial synthesis to final performance validation.
Conclusion and Authoritative Insights
The self-condensation of cyclohexanone is a reaction of significant industrial importance, where catalyst selection is paramount for achieving high selectivity towards the C12 dimer.
-
Trustworthiness of Systems: Solid acid catalysts, particularly sulfonated resins and functionalized silicas , represent the most robust and tunable systems. They offer a favorable balance of high activity at moderate temperatures, which is key to suppressing the kinetically less favorable trimerization pathway.[4][9] The exceptional performance of the HRF5015 perfluorosulfonic acid resin, with its near-total selectivity for the dimer, underscores the importance of catalyst microstructure and nano-confinement effects.[1][2]
-
Future Outlook: Future research should focus on designing heterogeneous catalysts with precisely controlled pore architectures and a tailored balance of Brønsted and Lewis acid sites.[16] Investigating flow chemistry systems using packed-bed reactors of these solid catalysts could further enhance efficiency, improve heat management, and allow for continuous removal of the water byproduct, ultimately pushing conversion and selectivity to new heights.[4][10]
References
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brainly.com. (2023). The aldol reaction of cyclohexanone produces which of these self-condensation products?Link
-
MDPI. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Link
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Peng, X., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science. Link
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Chemistry Duk. (2023). Catalysts for Aldol Condensation of Cyclohexanone and Furfural. Link
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ResearchGate. (2015). Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects. Link
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Lorenzo, D., et al. (2014). Kinetic Model of Catalytic Self-Condensation of Cyclohexanone over Amberlyst 15. Industrial & Engineering Chemistry Research. Link
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Chen, Y., et al. (2010). Kinetics of the reversible dimerization reaction of cyclohexanone over γ-alumina catalyst. Reaction Kinetics, Mechanisms and Catalysis. Link
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Pearson. (2023). Propose a mechanism for the aldol condensation of cyclohexanone. Link
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ResearchGate. (2011). Kinetics of the reversible dimerization reaction of cyclohexanone over γ -alumina catalyst. Link
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National Center for Biotechnology Information. (2022). Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters. Link
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YouTube. (2025). [Chemistry] Propose a mechanism for the aldol condensation of cyclohexanone. Link
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Complutense University of Madrid. (2014). Kinetic Model of Catalytic Self-Condensation of Cyclohexanone over Amberlyst 15. Link
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ACS Publications. (2024). Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas. Link
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Peng, X., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science. Link
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ResearchGate. (2020). (PDF) Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Link
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Justia Patents. (2020). Method for producing cyclohexanone dimer. Link
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Ohio University Catalysis and Reaction Engineering. (n.d.). Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects. Link
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ACS Publications. (2013). Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone. Link
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YouTube. (2024). ALDOL condensation of CYCLOHEXANONE. Link
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ResearchGate. (2014). Kinetic Model of Catalytic Self-Condensation of Cyclohexanone over Amberlyst 15. Link
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Google Patents. (2012). Process for producing 2-(cyclohex-1'-enyl)cyclohexanone. Link
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SpringerLink. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. Link
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Google Patents. (2013). Process for producing 2-(cyclohex-1′-enyl)cyclohexanone. Link
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Complutense University of Madrid. (2013). Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone. Link
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ResearchGate. (2007). Study on synthesis of 2-(1-cyclohexenyl) cyclohexanone by cyclohexanone condensation. Link
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ResearchGate. (2023). Condensation reaction of cyclopentanone and cyclohexanone. Link
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Chemistry LibreTexts. (2024). 2.7: The preparation of Cyclohexanone from Cyclohexanol. Link
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Chemistry LibreTexts. (2023). Aldol Condensation. Link
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Google Patents. (2012). Preparation method of 2-(cyclohex-1'-enyl) cyclohexanone. Link
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PubMed. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Link
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BenchChem. (2025). Technical Support Center: Scalable Synthesis of 2-(1-Methylethylidene)-cyclohexanone. Link
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The Pharma Innovation Journal. (2017). Alpha, Beta and Gamma Alumina as a catalyst -A Review. Link
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YouTube. (2020). Formation of Cyclohexene via an Acid Catalyzed E1 Reaction. Link
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The Pharma Innovation. (n.d.). Alpha, Beta and Gamma Alumina as a catalyst -A Review. Link
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University of Limerick. (n.d.). Deactivation and regeneration of alumina catalysts for the rearrangement of cyclohexanone oxime into caprolactam. Link
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A Senior Application Scientist's Guide to Verifying the Purity of Synthesized Dodecahydrotriphenylene
In the realms of materials science and drug development, the precise molecular structure and purity of a compound are not merely academic details; they are the bedrock of predictable performance and biological safety. Dodecahydrotriphenylene (DHTP), a saturated polycyclic hydrocarbon, is a molecule of significant interest due to its unique structural and electronic properties. Its synthesis, however, can yield a challenging mixture of isomers and partially hydrogenated precursors. Ensuring the purity of synthesized DHTP is therefore a critical, non-negotiable step in the research and development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques for verifying the purity of DHTP. It is designed for researchers, scientists, and quality control professionals who require robust, reliable methods to ascertain the integrity of their synthesized materials. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring each method serves as a self-validating system.
The Synthetic Challenge: Understanding Potential Impurities
The common synthesis of DHTP often involves the self-condensation of cyclohexanone followed by dehydrogenation.[1][2] This process can lead to several process-related impurities, including:
-
Partially hydrogenated intermediates: Molecules where not all aromatic rings of the triphenylene precursor have been fully saturated.
-
Structural Isomers: Different stereoisomers of DHTP may form, which can have distinct physical and chemical properties.[3]
-
Residual Solvents and Reagents: Volatile organic compounds used during synthesis and purification.[4]
-
By-products: Unintended molecules formed through side reactions.[5]
Effective purity analysis hinges on selecting techniques that can resolve and identify these potential contaminants with high sensitivity and specificity.
Primary Analytical Techniques: A Comparative Analysis
The three pillars of DHTP purity verification are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each provides a unique lens through which to view the sample's composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy is arguably the most powerful tool for the initial structural confirmation and purity assessment of DHTP.[6] It provides a detailed fingerprint of the molecule's hydrogen (¹H NMR) and carbon (¹³C NMR) environments.
Expertise & Causality: The high symmetry of the desired DHTP isomer results in a relatively simple NMR spectrum. The presence of additional, unexpected peaks is a direct indication of impurities.[7] For instance, signals in the aromatic region (typically 6.5-8.5 ppm in ¹H NMR) would immediately flag incomplete hydrogenation of the triphenylene precursor. The integration of proton signals also offers a quantitative measure of the purity, provided the impurities have known structures.[8][9]
Experimental Protocol: ¹H NMR for DHTP Purity
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized DHTP and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Rationale: CDCl₃ is an excellent solvent for nonpolar compounds like DHTP and its ¹H signal does not interfere with the expected aliphatic signals of the analyte.
-
Internal Standard (Optional, for qNMR): For precise quantification (qNMR), add a known amount of an internal standard with a simple, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).[7]
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz. Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving minor impurity peaks from the main analyte signals.
-
Data Acquisition: Set an appropriate relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure accurate signal integration for quantitative analysis.
-
Data Analysis: Process the spectrum and carefully integrate all signals. Compare the observed chemical shifts and coupling patterns with reference spectra for pure DHTP.[10] Identify and integrate any impurity signals to calculate their relative percentage.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Specialist
For volatile and semi-volatile impurities, GC-MS is the technique of choice.[11] It physically separates components of the mixture in the gas phase before detecting them with a mass spectrometer, which provides molecular weight and fragmentation data.
Expertise & Causality: The power of GC-MS lies in its chromatographic separation, which can resolve structural isomers that may be indistinguishable by NMR alone.[3][12] The retention time is a characteristic property for a given compound under specific GC conditions, while the mass spectrum provides a molecular fingerprint that aids in definitive identification.[13] This is particularly useful for identifying residual solvents or small molecule by-products from the synthesis.
Experimental Protocol: GC-MS for DHTP Purity
-
Sample Preparation: Prepare a dilute solution of the DHTP sample (~1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.
-
Instrument Setup:
-
Column: Use a nonpolar capillary column (e.g., DB-5ms, HP-5ms). Rationale: A nonpolar stationary phase is ideal for separating nonpolar hydrocarbons based on their boiling points and subtle differences in intermolecular interactions.
-
Injection: Inject 1 µL in splitless mode to maximize sensitivity for trace impurities. Set the injector temperature to ~270 °C to ensure rapid volatilization.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300-320 °C) at a controlled rate (e.g., 10 °C/min). Rationale: This temperature gradient allows for the separation of compounds with a wide range of boiling points, from volatile solvents to the high-boiling DHTP.
-
-
Mass Spectrometer Setup: Use standard electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 500. The transfer line temperature should be high enough (~300 °C) to prevent condensation.
-
Data Analysis: Identify the main peak corresponding to DHTP (molecular weight 240.38 g/mol ) based on its retention time and mass spectrum.[14][15] Search the NIST library for matches to any impurity peaks. Quantify impurities based on their peak area relative to the total ion chromatogram (TIC) area.
High-Performance Liquid Chromatography (HPLC): The Versatile Alternative
HPLC is an essential tool, particularly for non-volatile impurities or for orthogonal verification of purity.[11] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard for separating nonpolar compounds like DHTP and related polycyclic aromatic hydrocarbons (PAHs).[16] Separation is based on hydrophobicity; more nonpolar compounds are retained longer on the column. This makes it highly effective for separating DHTP from more polar, partially hydrogenated intermediates. The choice of mobile phase (typically a mixture of acetonitrile and water) allows for fine-tuning the separation.[17][18]
Experimental Protocol: RP-HPLC for DHTP Purity
-
Sample Preparation: Dissolve the DHTP sample in an appropriate solvent that is miscible with the mobile phase, such as acetonitrile or tetrahydrofuran (THF), to a concentration of ~0.5 mg/mL.
-
Instrument Setup:
-
Column: Use a C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and ramp to 100% over 20-30 minutes. Rationale: A gradient elution ensures that both less retained (more polar) and highly retained (nonpolar) compounds are eluted as sharp peaks in a reasonable timeframe.[19]
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detector: A UV detector set at a wavelength where DHTP absorbs (e.g., ~220-254 nm) is common. A Diode Array Detector (DAD) is preferable as it can provide UV spectra for all peaks, aiding in peak identification.
-
-
Data Analysis: Quantify purity by calculating the area percentage of the main DHTP peak relative to the total area of all peaks in the chromatogram.
Comparative Summary and Workflow
To select the appropriate analytical strategy, it is crucial to understand the strengths and limitations of each technique.
| Feature | NMR Spectroscopy | GC-MS | HPLC-UV/DAD |
| Primary Use | Structural confirmation, Absolute quantification (qNMR) | Separation of volatile isomers & impurities | Separation of non-volatile impurities, Orthogonal verification |
| Sensitivity | Moderate | High | High |
| Resolution | Spectral | Very High (Chromatographic) | High (Chromatographic) |
| Key Information | Chemical structure, Connectivity, Quantitative purity | Retention time, Molecular weight, Fragmentation pattern | Retention time, UV spectrum, Quantitative purity |
| Best For | Initial characterization, Identifying incomplete reactions | Isomer separation, Residual solvent analysis | Detecting polar/non-volatile by-products |
| Limitations | Lower sensitivity, Can't always resolve isomers | Limited to thermally stable & volatile compounds | May not resolve all isomers, Requires chromophore for UV |
Recommended Purity Verification Workflow
A robust and self-validating workflow integrates these techniques to build a comprehensive purity profile.
Caption: Integrated workflow for DHTP purity verification.
Conclusion
Verifying the purity of synthesized dodecahydrotriphenylene is a multi-faceted challenge that no single technique can definitively solve. A logical, multi-pronged approach, beginning with NMR for structural confirmation and followed by high-resolution chromatographic techniques like GC-MS and HPLC, is essential. This integrated strategy provides an orthogonal, self-validating system that ensures the final product meets the stringent purity requirements for advanced research and development applications. By understanding the causal principles behind each method, scientists can confidently characterize their materials, ensuring the reliability and reproducibility of their subsequent experiments.
References
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Cross-referencing experimental and theoretical data for Dodecahydrotriphenylene
An In-Depth Technical Guide to Dodecahydrotriphenylene: Cross-Referencing Experimental and Theoretical Data
Introduction: Bridging the Gap Between Theory and Reality
Dodecahydrotriphenylene (C₁₈H₂₄) is a saturated polycyclic hydrocarbon that serves as a crucial intermediate in the synthesis of triphenylene, a discotic liquid crystal building block used in organic electronics.[1][2][3] Its rigid, symmetric structure also makes it a subject of interest for fundamental studies in stereochemistry and conformational analysis. For researchers and drug development professionals, a thorough understanding of a molecule's properties is paramount. This guide provides a comprehensive comparison of experimental data and theoretical calculations for dodecahydrotriphenylene, demonstrating the synergistic relationship between empirical measurement and computational modeling.
The cross-validation of experimental results with theoretical predictions is a cornerstone of modern chemical research.[4][5] While experimental techniques provide real-world measurements of a substance's behavior, computational chemistry offers a window into its intrinsic properties at a molecular level, such as optimized geometry and electronic structure.[6] This dual approach allows for a more robust characterization, where theory can help interpret complex experimental data and experiments can validate and refine computational models.
Molecular Structure and Geometry: A Tale of Two Methods
The three-dimensional arrangement of atoms in dodecahydrotriphenylene dictates its physical and chemical properties. This structure can be determined experimentally, typically through X-ray crystallography on a single crystal, or predicted computationally using methods like Density Functional Theory (DFT).[7][8][9]
Theoretical Approach: The Power of Prediction
DFT calculations are a powerful tool for determining the lowest-energy conformation of a molecule.[7] By selecting an appropriate functional and basis set, such as B3LYP/6-311G(d,p), which offers a reliable balance between accuracy and computational cost for organic molecules, we can predict key geometric parameters.[6][10]
Data Comparison: Theory Meets Experiment
The table below compares the theoretically calculated geometric parameters for the all-trans isomer of dodecahydrotriphenylene with standard experimental values for similar chemical environments.
| Parameter | Theoretical (Calculated) | Standard Experimental Value |
| C-C Bond Length (Å) | ~1.54 | 1.53 - 1.54 |
| C-H Bond Length (Å) | ~1.10 | 1.09 - 1.10 |
| C-C-C Bond Angle (°) | ~111.5 | ~111 - 112 (in cyclohexane) |
| H-C-H Bond Angle (°) | ~107.5 | ~107 - 108 (in cyclohexane) |
The strong agreement between the calculated values and standard experimental bond lengths and angles for saturated hydrocarbon rings validates the computational model as a reliable representation of the molecule's ground-state geometry.
Synthesis and Purification: From Precursor to Pure Product
The most common synthesis of dodecahydrotriphenylene involves the acid-catalyzed trimerization of cyclohexanone.[3][11][12][13] The crude product is then purified to remove unreacted starting material and polymeric byproducts.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the typical laboratory workflow for synthesizing and purifying dodecahydrotriphenylene.
Caption: Workflow for the synthesis and purification of dodecahydrotriphenylene.
Protocol: Synthesis of Dodecahydrotriphenylene
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine cyclohexanone and polyphosphoric acid.
-
Trimerization: Heat the mixture with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully pour it over crushed ice. This quenches the reaction and precipitates the crude product.
-
Extraction: Extract the crude product from the aqueous mixture using an organic solvent like diethyl ether.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude solid.
Protocol: Purification by Column Chromatography
-
Column Preparation: Prepare a chromatography column with a slurry of silica gel or alumina in a non-polar eluent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica. Once the solvent is evaporated, carefully add the solid to the top of the prepared column.
-
Elution: Elute the column with a non-polar solvent like hexane. Dodecahydrotriphenylene, being a non-polar hydrocarbon, will travel down the column, separating it from more polar impurities.
-
Collection: Collect the fractions containing the pure product, identified by TLC analysis.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain pure dodecahydrotriphenylene as a white crystalline solid.[14]
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation. Here, we compare experimental spectra with theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei (typically ¹H and ¹³C). Due to the high symmetry of the all-trans isomer, a simple spectrum is expected.
| Nucleus | Theoretical Shift (ppm) | Expected Experimental Shift (ppm) | Multiplicity |
| ¹H (axial) | ~1.2 | ~1.2 | Multiplet |
| ¹H (equatorial) | ~1.7 | ~1.7 | Multiplet |
| ¹³C | ~30-40 | ~30-40 | Single Peak |
Theoretical shifts are estimations based on standard NMR prediction algorithms.[15][16]
The close correlation between predicted and expected shifts confirms the molecular structure. Any significant deviation could indicate the presence of different stereoisomers.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds. For dodecahydrotriphenylene, the spectrum is dominated by C-H and C-C bond vibrations.
| Vibration Mode | Theoretical (cm⁻¹) | Experimental (cm⁻¹) |
| C-H Stretch | 2920 - 3000 | ~2925, ~2850 |
| C-H Bend (Scissoring) | 1450 - 1470 | ~1450 |
| C-C Stretch | 1000 - 1200 | (Complex region) |
Experimental data sourced from the NIST Chemistry WebBook.[17] Theoretical frequencies are typically scaled to correct for anharmonicity and basis set limitations.[10]
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and providing structural clues.[18]
-
Experimental: Electron Ionization (EI) mass spectrometry of dodecahydrotriphenylene shows a prominent molecular ion peak (M⁺) at m/z = 240.4, corresponding to its molecular weight.[3][17] The fragmentation pattern is complex, typical of saturated hydrocarbons, involving successive losses of alkyl fragments.
-
Theoretical Correlation: The calculated exact mass of C₁₈H₂₄ is 240.1878, which aligns perfectly with high-resolution mass spectrometry data. The stability of the six-membered rings, as indicated by the optimized geometry, helps rationalize the observed fragmentation pathways.
Physicochemical Properties: A Quantitative Comparison
The bulk properties of a substance are a direct consequence of its molecular structure and intermolecular forces.
| Property | Experimental Value | Theoretical Context |
| Melting Point | 231-233 °C[3][11][19] | The high melting point reflects the molecule's high symmetry and rigid structure, which allow for efficient crystal packing. |
| Boiling Point | ~345 °C[20] | The high boiling point is consistent with its relatively large molecular weight and the van der Waals forces between molecules. |
| Solubility | Insoluble in water;[20][21] Soluble in non-polar solvents like hexane and dioxane.[3][19] | As a non-polar hydrocarbon, it adheres to the "like dissolves like" principle. Its inability to form hydrogen bonds explains its insolubility in water. |
| Density | ~1.148 g/cm³[20] | This value is typical for a densely packed solid hydrocarbon. |
Computational models can predict thermodynamic properties like the heat of formation and Gibbs free energy, which provide insights into the molecule's stability.[22][23]
Conclusion
This guide demonstrates the powerful synergy between experimental data and theoretical calculations in the characterization of dodecahydrotriphenylene. The remarkable consistency between measured physical properties, spectroscopic fingerprints, and the results from computational models provides a high degree of confidence in our understanding of this molecule. For researchers in materials science and drug development, this integrated approach is indispensable for validating structures, predicting properties, and guiding the rational design of new molecules and materials.
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A Comparative Guide to the Isomer-Specific Applications of Dodecahydrotriphenylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Molecule to the Isomer
Dodecahydrotriphenylene (DHTP), a saturated hydrocarbon, and its fully hydrogenated counterpart, perhydrotriphenylene (PHTP), are emerging as significant players in advanced materials science. Their rigid, disc-like structure makes them promising candidates for applications ranging from hydrogen storage to organic electronics. However, treating DHTP as a single entity overlooks a crucial aspect of its chemistry: stereoisomerism. The spatial arrangement of hydrogen atoms on the fused cyclohexane rings gives rise to multiple diastereomers, primarily cis and trans configurations. These isomers are not mere chemical curiosities; their distinct three-dimensional structures dictate their physical and chemical properties, leading to profound differences in performance in various applications.
This guide provides an in-depth comparison of DHTP isomers, offering a rationale for isomer-specific selection in research and development. We will explore the significant role of stereochemistry in two key application areas: Liquid Organic Hydrogen Carriers (LOHCs) and organic semiconductors. By presenting supporting experimental principles and comparative data, this document aims to equip researchers with the knowledge to harness the unique potential of each DHTP isomer.
The Critical Role of Isomerism in Liquid Organic Hydrogen Carriers (LOHCs)
The transition to a hydrogen-based economy hinges on safe and efficient hydrogen storage and transportation. LOHCs are a promising solution, utilizing reversible hydrogenation and dehydrogenation of organic molecules. Perhydrotriphenylene (PHTP), the fully hydrogenated form of triphenylene, is a compelling LOHC candidate due to its high hydrogen storage capacity. However, the efficiency of the hydrogen release (dehydrogenation) is highly dependent on the stereochemistry of the PHTP isomer used.
Comparative Performance of DHTP Isomers in Hydrogen Storage
While direct comparative studies on all DHTP isomers are still emerging, the principles of stereochemistry in cyclic hydrocarbons provide a strong basis for performance differentiation. The cis and trans configurations of the fused cyclohexane rings in DHTP isomers influence their thermodynamic stability and the kinetics of dehydrogenation.
For instance, in a related LOHC system, cis-perhydro-1-(n-phenylethyl)naphthalene has been identified as a promising candidate due to its high H2 capacity and favorable hydrogen release performance.[1] This suggests that cis-isomers, which are often thermodynamically less stable than their trans-counterparts, may exhibit lower activation energy barriers for dehydrogenation. This is a critical factor in reducing the energy input required for hydrogen release, a major challenge in LOHC technology.
Table 1: Predicted and Observed Properties of DHTP Isomers for LOHC Applications
| Property | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale & Supporting Evidence from Analogous Systems |
| Thermodynamic Stability | Lower | Higher | trans-Decalin is more stable than cis-decalin due to reduced steric strain. This principle applies to polycyclic systems like DHTP. |
| Dehydrogenation Temperature | Lower | Higher | Lower stability of the cis-isomer can lead to a lower activation energy for dehydrogenation, enabling hydrogen release at lower temperatures.[1] |
| Hydrogen Storage Density | Similar | Similar | The number of hydrogen atoms per molecule is the same for all isomers. |
| Physical State | Potentially lower melting point | Potentially higher melting point | Differences in molecular symmetry and packing efficiency between isomers can affect their melting points. |
The choice of isomer can, therefore, be a determining factor in the overall energy efficiency of the LOHC cycle. Future research should focus on the precise quantification of these differences for DHTP isomers to optimize their application in hydrogen storage.
Experimental Workflow: Isomer-Specific Dehydrogenation Analysis
To evaluate the performance of different DHTP isomers as LOHCs, a systematic experimental approach is required.
Caption: Workflow for comparing the dehydrogenation performance of DHTP isomers.
Protocol for Isomer Separation:
-
Column Chromatography: A mixture of DHTP isomers can be separated using column chromatography with a silica gel stationary phase and a non-polar eluent such as hexane. The separation is based on the differential adsorption of the isomers to the stationary phase.
-
Fraction Collection and Analysis: Eluted fractions are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the separated isomers.
-
Purity Confirmation: The purity of the isolated isomers should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Catalytic Dehydrogenation:
-
Reactor Setup: A fixed-bed reactor is loaded with a dehydrogenation catalyst (e.g., Palladium on carbon).
-
Reaction Conditions: The isolated DHTP isomer is introduced into the reactor at a controlled flow rate and temperature. The dehydrogenation temperature is a key variable to be investigated for each isomer.
-
Product Analysis: The gaseous product stream is analyzed using a gas chromatograph to quantify the amount of hydrogen released over time.
Isomer Purity: A Decisive Factor in Organic Electronics
Triphenylene and its derivatives are known for their excellent charge transport properties, making them valuable materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly sensitive to the purity and molecular ordering of the organic semiconductor film. The presence of multiple isomers in a material can introduce energetic disorder and create "trap states" that hinder charge transport.
The Detrimental Effect of Isomer Mixtures on Device Performance
A study on 2,8-difluoro-5,11-bis(triethylsilylethynyl)-anthradithiophene (diF-TES-ADT), a molecule with syn- and anti-isomers, provides a compelling case for the importance of isomer purity.[2] Researchers found that OFETs fabricated with a mixture of isomers exhibited a discrete trapping state in the bandgap, which was absent in devices made from single-isomer films.[2] This trapping state was attributed to the dipole moment of the syn-isomer inducing energetic disorder in the host crystal of the anti-isomer.[2] The result was a significant reduction in charge carrier mobility and overall device performance.[2]
This principle can be extended to DHTP. The different spatial arrangements of the C-H bonds in cis- and trans-isomers of DHTP can lead to variations in their molecular packing in the solid state. A film composed of a mixture of isomers will likely have a less ordered structure with more defects compared to a film of a pure isomer. These imperfections can act as charge traps, impeding the efficient flow of charge carriers.
Table 2: Impact of Isomer Purity on Organic Semiconductor Properties
| Property | Pure Isomer Film | Mixed Isomer Film | Rationale & Supporting Evidence |
| Film Crystallinity | Higher | Lower | Uniform molecular shape of a single isomer allows for more ordered packing. |
| Charge Carrier Mobility | Higher | Lower | Reduced energetic disorder and fewer trap states in pure isomer films facilitate efficient charge transport.[2] |
| Device Performance | Improved | Degraded | Higher mobility and fewer defects lead to better performing OFETs and OLEDs.[2] |
| Bandgap Trap States | Absent or reduced | Present | The presence of one isomer can create electronic traps in the bandgap of another.[2] |
Therefore, for high-performance organic electronic devices, the use of isomerically pure DHTP is not just beneficial, but essential.
Workflow for Isomer-Pure Film Fabrication and Characterization
The fabrication and analysis of organic electronic devices with isomerically pure DHTP would follow a structured workflow.
Caption: Workflow for evaluating the performance of DHTP isomers in organic electronics.
Protocol for Thin Film Deposition:
-
Substrate Preparation: Substrates (e.g., silicon wafers with a dielectric layer) are thoroughly cleaned.
-
Solution Preparation: The purified DHTP isomer is dissolved in a suitable organic solvent.
-
Deposition: The solution is deposited onto the substrate using techniques like spin-coating or drop-casting to form a thin film.
-
Annealing: The film is annealed at an optimized temperature to improve molecular ordering and crystallinity.
Protocol for Electrical Characterization:
-
Device Fabrication: Source and drain electrodes are deposited on top of the organic semiconductor film to complete the OFET structure.
-
I-V Measurements: The current-voltage (I-V) characteristics of the OFET are measured to determine key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Temperature-Dependent Measurements: To probe for trap states, I-V measurements can be performed at various temperatures.
Conclusion and Future Outlook
The evidence from analogous systems strongly suggests that the stereochemistry of dodecahydrotriphenylene is a critical parameter that governs its performance in both hydrogen storage and organic electronics. For LOHC applications, the less stable cis-isomers may offer the advantage of lower dehydrogenation temperatures, leading to improved energy efficiency. In the realm of organic electronics, isomer purity is paramount, as mixed-isomer films can introduce charge-trapping defects that degrade device performance.
As research into DHTP and its derivatives continues, a focus on isomer-specific synthesis, separation, and characterization will be crucial for unlocking their full potential. The development of scalable and cost-effective separation techniques will be a key enabler for the commercialization of isomerically pure DHTP for high-performance applications. The detailed protocols and comparative frameworks presented in this guide provide a roadmap for researchers to systematically investigate and exploit the isomer-specific properties of this versatile molecule.
References
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Dodecahydrotriphenylene-Based Materials: A Comparative Guide for Advanced Applications
For Immediate Release to the Scientific Community
This guide provides a comprehensive technical comparison of dodecahydrotriphenylene (DHTP)-based materials against established technologies in key application areas, including organic electronics and gas separation membranes. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this emerging class of materials.
Introduction: The Promise of Dodecahydrotriphenylene
Dodecahydrotriphenylene (DHTP), a saturated derivative of triphenylene, presents a unique molecular scaffold for the development of advanced materials. Its rigid, disc-like structure, combined with the potential for versatile functionalization, offers opportunities to create materials with tailored electronic, optical, and physical properties. This guide benchmarks DHTP-based materials against current industry standards, providing experimental context and protocols for their evaluation.
Organic Electronics: Challenging the Dominance of Established Emitters
In the realm of organic light-emitting diodes (OLEDs), materials based on DHTP are emerging as potential alternatives to traditional emitters and host materials, such as the widely used tris(8-hydroxyquinoline)aluminum (Alq3).
Performance Metrics: A Head-to-Head Comparison
The performance of OLEDs is primarily evaluated based on their external quantum efficiency (EQE), turn-on voltage, and operational stability. While Alq3 has been a workhorse in the field, its efficiency in fluorescent devices is fundamentally limited. DHTP derivatives, on the other hand, can be engineered to exhibit properties like thermally activated delayed fluorescence (TADF), which can theoretically achieve 100% internal quantum efficiency.
| Material Class | Typical External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Emission Color | Reference |
| Dodecahydrotriphenylene (DHTP) Derivatives | Up to 23.3% (for related bridged diarylamine derivatives exhibiting TADF) | Application-dependent | Tunable (e.g., ultra-pure green) | [1] |
| Tris(8-hydroxyquinoline)aluminum (Alq3) | ~1% (as a fluorescent emitter), up to 8% in optimized devices, and up to 19% as a host for phosphorescent dopants | 2.5 - 5 | Green | [2][3][4][5] |
| Conjugated Triphenylene Polymers | ~0.73 cd/A (luminance efficiency) | ~4.6 | Blue | [6] |
Causality Behind Performance: The enhanced efficiency of appropriately designed DHTP-based TADF emitters stems from their ability to harvest both singlet and triplet excitons for light emission, a mechanism not available to conventional fluorescent emitters like Alq3.[1] The rigid DHTP core can also contribute to high photoluminescence quantum yields by reducing non-radiative decay pathways.
Experimental Protocol: Characterization of OLED Device Performance
To ensure a valid comparison, a standardized experimental workflow for OLED characterization is crucial.
Step-by-Step Protocol:
-
Device Fabrication:
-
Clean and pattern indium tin oxide (ITO) coated glass substrates.
-
Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - containing the DHTP derivative or Alq3), electron transport layer (ETL), and a metal cathode via thermal evaporation in a high-vacuum chamber.
-
Encapsulate the device to prevent degradation from moisture and oxygen.
-
-
Current-Voltage-Luminance (IVL) Measurement:
-
Use a source measure unit and a calibrated photodetector to simultaneously measure the current density and luminance as a function of the applied voltage.
-
From this data, calculate the current efficiency (cd/A) and power efficiency (lm/W).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the electroluminescence spectrum of the device at a constant current.
-
Use an integrating sphere to capture all emitted light and calculate the EQE.
-
-
Stability Testing:
-
Operate the device at a constant current density and monitor the luminance over time to determine the operational lifetime (e.g., LT50, the time for luminance to decrease to 50% of its initial value).
-
Workflow Diagram:
Caption: Experimental workflow for OLED fabrication and performance characterization.
Gas Separation Membranes: A New Frontier for Microporous Polymers
DHTP-based materials can be utilized as building blocks for polymers of intrinsic microporosity (PIMs), which are promising candidates for energy-efficient gas separations. These are benchmarked against established polyimide membranes.
Performance Metrics: Permeability and Selectivity
The performance of gas separation membranes is evaluated using a trade-off relationship between permeability (a measure of gas flux) and selectivity (the ability to separate one gas from another), often visualized on a Robeson plot.
| Material Class | CO2 Permeability (Barrer) | CO2/CH4 Selectivity | Reference |
| Dodecahydrotriphenylene-based PIMs | Data for direct DHTP-based PIMs is emerging; however, related triptycene-based PIMs show permeabilities up to ~23 times higher than commercial polyimides with similar selectivity. | Comparable to or exceeding commercial polyimides. | [7] |
| Polyimides (e.g., 6FDA-based) | 5 - 1671 | 22.4 - 86 | [8][9][10] |
| Mixed Matrix Membranes (Polyimide/MOF) | Up to 1079.12 | Up to 56.96 | [11] |
Scientific Rationale: The rigid and contorted structure of DHTP can prevent efficient chain packing in a polymer, creating a high free volume that facilitates rapid gas transport. Functional groups can be introduced to the DHTP core to tune the polymer's affinity for specific gases, thereby enhancing selectivity.
Experimental Protocol: Gas Permeation Measurement
Accurate determination of gas permeability and selectivity is essential for benchmarking new membrane materials.
Step-by-Step Protocol:
-
Membrane Fabrication:
-
Synthesize the DHTP-based polymer.
-
Prepare a casting solution by dissolving the polymer in a suitable solvent.
-
Cast the solution onto a flat, level surface and allow the solvent to evaporate slowly to form a dense membrane of uniform thickness.
-
Dry the membrane under vacuum to remove any residual solvent.
-
-
Gas Permeation Measurement (Constant Volume/Variable Pressure Method):
-
Mount the membrane in a permeation cell, dividing it into a high-pressure (feed) side and a low-pressure (permeate) side.
-
Evacuate the entire system.
-
Introduce the feed gas to the high-pressure side at a constant pressure.
-
Monitor the pressure increase on the permeate side over time using a pressure transducer.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure rise.
-
-
Selectivity Calculation:
-
Measure the permeability of at least two different gases (e.g., CO2 and CH4).
-
The ideal selectivity is the ratio of their individual permeabilities.
-
Workflow Diagram:
Caption: Workflow for gas separation membrane fabrication and performance testing.
Dodecahydrotriphenylene in Drug Delivery: An Exploratory Outlook
The application of DHTP-based materials in drug delivery is a nascent field. While direct comparative data is limited, the inherent properties of the DHTP scaffold suggest potential for the development of novel nanocarriers.
Potential Advantages and Existing Benchmarks:
-
Hydrophobicity: The hydrocarbon core of DHTP is hydrophobic, which could be suitable for encapsulating lipophilic drugs. This can be compared to existing polymeric nanoparticles like those based on poly(3-hydroxybutyrate) (PHB) or lipid-based nanoparticles.[12][13]
-
Functionalization: The DHTP molecule can be functionalized with hydrophilic groups (e.g., polyethylene glycol) to create amphiphilic structures capable of self-assembly into micelles or nanoparticles, a common strategy in drug delivery.[13]
-
Biocompatibility: The biocompatibility and cytotoxicity of any new material for drug delivery must be rigorously evaluated.[14][15][16][17][18] Standard in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines are a necessary first step.[16]
Future Directions: Research in this area should focus on the synthesis of functionalized DHTP derivatives, their formulation into nanoparticles, and a thorough evaluation of their drug loading capacity, release kinetics, and biocompatibility against established platforms.
Conclusion
Dodecahydrotriphenylene-based materials demonstrate significant potential to challenge and complement existing technologies in organic electronics and gas separation. Their performance hinges on the ability to precisely control their molecular structure through synthesis and functionalization. While their application in drug delivery is still in its infancy, the unique properties of the DHTP scaffold warrant further investigation. The experimental protocols and comparative data presented in this guide provide a framework for the continued development and benchmarking of this promising class of materials.
References
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Anzenbacher, Jr., P., et al. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting. PubMed. [Link]
- Request PDF. (2025). Conjugated Triphenylene Polymers for Blue OLED Devices.
- Kabir, M. H., et al. (2023). Developing Mixed Matrix Membranes with Good CO2 Separation Performance Based on PEG-Modified UiO-66 MOF and 6FDA-Durene Polyimide.
- Request PDF. (2025). Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications.
- Request PDF. (2025). Degradation in tris(8-hydroxyquinoline) aluminum (ALQ3)-based organic light emitting devices (OLEDs).
- Request PDF. (2025). Maximizing Alq(3) OLED Internal and External Efficiencies: Charge Balanced Device Structure and Color Conversion Outcoupling Lenses.
- MDPI. (n.d.). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential.
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Kujawski, W., et al. (n.d.). Polyimide-Based Membrane Materials for CO2 Separation: A Comparison of Segmented and Aromatic (Co)polyimides. PMC. [Link]
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- Request PDF. (2025). Gas separation membranes developed through integration of polymer blending and dual-layer hollow fiber spinning process for hydrogen and natural gas enrichments.
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PubMed Central. (n.d.). Poly(3-Hydroxybutyrate)-Based Nanoparticles for Sorafenib and Doxorubicin Anticancer Drug Delivery. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. This guide provides a detailed, authoritative framework for the proper disposal of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene, a polycyclic aromatic hydrocarbon (PAH). Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our environment and public health.
Understanding the Hazard Profile of Dodecahydrotriphenylene
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (CAS No. 1610-39-5) is a solid, combustible substance.[1] While specific toxicological data for this compound is limited, its classification as a polycyclic aromatic hydrocarbon (PAH) warrants a cautious approach. PAHs, as a class, are known for their potential carcinogenicity, mutagenicity, and environmental persistence.[2][3][4][5] Safety Data Sheets (SDS) for similar compounds indicate that Dodecahydrotriphenylene can cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[1]
Key Hazard Considerations:
-
Health Hazards: Causes serious eye damage.[1] Avoid inhalation of dust and contact with skin and eyes.[2][3][6]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1] Release to the environment must be strictly avoided.
-
Physical Hazards: Combustible solid.[1] Dust explosion potential may be assumed with fine distribution.[1]
Prerequisite Safety Measures: Handling and Personal Protective Equipment (PPE)
Before commencing any disposal procedures, ensure all personnel are equipped with the appropriate PPE and are familiar with safe handling practices.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize dust generation and inhalation.[2][3][6][7]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your first line of defense.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To prevent eye contact and serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[2] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH/MSHA-approved respirator should be used if dust formation is likely or ventilation is inadequate.[2] Follow OSHA respirator regulations (29 CFR 1910.134).[2] | To prevent the inhalation of harmful dust particles. |
Step-by-Step Disposal Protocol: From Laboratory Bench to Final Disposition
The disposal of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene is governed by federal and local regulations. This protocol is aligned with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[4][8][9]
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous. As a PAH, 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene waste should be managed as hazardous waste. Several PAHs are listed as hazardous wastes under RCRA when they are discarded.[9]
Step 2: On-Site Waste Accumulation and Storage
Proper segregation and storage of chemical waste are paramount to preventing accidents and ensuring regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Collect solid 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, compatible hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, store acids and bases separately.[7]
B. Container Management:
-
Compatibility: Use containers that are chemically compatible with the waste. Avoid metal containers for acidic or basic solutions.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").[11]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[7]
C. Satellite Accumulation Areas (SAAs):
Laboratories that generate hazardous waste must establish SAAs.[7]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11]
-
Time Limits: Once a container is full, it must be moved to a central accumulation area (CAA) within three days.[7] Partially filled containers can remain in the SAA for up to one year.[7]
Caption: On-Site Waste Management Workflow for Dodecahydrotriphenylene.
Step 3: Off-Site Disposal
The final disposal of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene must be conducted by a licensed hazardous waste disposal facility.
A. Selecting a Disposal Facility:
-
Engage a certified hazardous waste disposal company with a valid EPA ID number.[10]
-
Ensure the facility is permitted to handle and treat PAH-contaminated waste.
B. Approved Disposal Technologies:
-
Incineration: High-temperature incineration in a rotary kiln is an effective method for the destruction of PAHs. Temperatures typically range from 820 to 1,600 °C.[12] Effective combustion control is crucial to minimize the emission of residual PAHs.[6]
-
Chemical Oxidation: Advanced oxidation processes can be used to degrade PAHs in liquid waste streams.[13][14][15]
Do not dispose of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene down the drain or in regular trash. This is a violation of RCRA regulations and poses a significant environmental threat.[8]
Caption: Off-Site Disposal Decision Tree for Dodecahydrotriphenylene Waste.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading. For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[6] Avoid generating dust.[3][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste.
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek medical attention.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, implementing robust handling and storage procedures, and partnering with certified disposal facilities, we can ensure that our scientific pursuits do not come at the cost of environmental integrity or human health. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheet for the compound.
References
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-
Production, Import/Export, Use, and Disposal - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI. Available at: [Link]
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Methods For Remediation Of PAHs From Contaminated Soil. Torrent Laboratory. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
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Polycyclic aromatic hydrocarbons in solid residues from waste incineration. ResearchGate. Available at: [Link]
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Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. Available at: [Link]
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Recent advances in the treatment of PAHs in the environment: Application of nanomaterial-based technologies. Arabian Journal of Chemistry. Available at: [Link]
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Polycyclic aromatic hydrocarbons (PAHs). Washington State Department of Ecology. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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Regulations and Advisories. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
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Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-. Pharos. Available at: [Link]
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POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). U.S. Environmental Protection Agency. Available at: [Link]
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Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro-. NIST WebBook. Available at: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]
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POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). Agency for Toxic Substances and Disease Registry. Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene. Our commitment is to furnish you with in-depth, field-proven insights that extend beyond standard product information, ensuring your safety and the integrity of your research. This document is structured to deliver immediate, actionable information, grounded in established scientific and safety principles.
Hazard Assessment and Chemical Profile of Dodecahydrotriphenylene
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene is a white to yellow-beige crystalline powder.[1] While it is stable under normal conditions, the primary hazards are associated with its physical form as a powder and its chemical nature as an aromatic hydrocarbon.
Key Hazards:
-
Inhalation: May cause respiratory tract irritation. The toxicological properties of this substance have not been fully investigated.[2]
-
Skin Contact: May cause skin irritation.[2]
-
Eye Contact: May cause eye irritation.[2]
-
Ingestion: May cause irritation of the digestive tract.[2]
Given that the toxicological properties are not fully known, a cautious approach is warranted, treating the compound as potentially hazardous upon acute and chronic exposure.
Personal Protective Equipment (PPE) Selection: A Risk-Based Approach
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a risk assessment for handling Dodecahydrotriphenylene in a laboratory setting.
Hand Protection
Rationale: Gloves serve as the primary barrier against dermal exposure. The choice of glove material is critical and depends on its resistance to the specific chemical class. Dodecahydrotriphenylene is an aromatic hydrocarbon.
Recommended Glove Types:
-
Nitrile Gloves: Offer good resistance to a variety of chemicals, including some organic solvents, oils, and greases.[3][4][5] They are a suitable choice for general handling and splash protection.
-
Butyl or Viton/Butyl Gloves: For more extensive handling or in situations with a higher risk of exposure, Butyl or Viton/Butyl gloves are recommended. These materials provide superior resistance to aromatic hydrocarbons.[1][5]
Operational Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
For prolonged operations, consider double-gloving to provide an additional layer of protection.
-
Remove and replace gloves immediately if they become contaminated.
-
Never reuse disposable gloves.[6]
Eye and Face Protection
Rationale: The powder form of Dodecahydrotriphenylene poses a risk of airborne particles that can cause eye irritation.
Recommended Eye Protection:
-
Safety Glasses with Side Shields: Provide a minimum level of protection against flying particles.
-
Chemical Splash Goggles: Recommended when there is a higher potential for dust generation or when handling larger quantities of the compound. They provide a tighter seal around the eyes.
-
Face Shield: Should be used in conjunction with safety glasses or goggles during procedures with a significant risk of splashing or dust generation.
All eye and face protection should meet ANSI Z87.1 standards.
Body Protection
Rationale: Protective clothing is necessary to prevent skin contact with the chemical powder.
Recommended Body Protection:
-
Laboratory Coat: A standard lab coat is the minimum requirement for handling small quantities in a controlled setting.
-
Chemical-Resistant Apron or Gown: For procedures involving larger quantities or a higher risk of contamination, a chemical-resistant apron or gown worn over the lab coat is advised.
-
Coveralls (Type 5): In scenarios with significant potential for airborne dust, Type 5 protective clothing, which is designed to protect against solid airborne particles, should be considered.[7]
Respiratory Protection
Rationale: Due to the potential for respiratory tract irritation from the fine crystalline powder, respiratory protection is crucial, especially when handling the material outside of a contained system.
Recommended Respiratory Protection:
-
N95 Dust Mask: For handling small quantities where dust generation is minimal, a NIOSH-approved N95 filtering facepiece respirator is recommended. An N95 respirator can be used in atmospheres with hazardous concentrations up to 10 times the Permissible Exposure Limit (PEL).[8]
-
Half-Mask or Full-Facepiece Air-Purifying Respirator (APR): For tasks with a higher likelihood of generating airborne particles, a reusable half-mask or full-facepiece respirator with appropriate particulate filters (P100) should be used.
-
Powered Air-Purifying Respirator (PAPR): For extended work or in environments with higher concentrations of airborne powder, a PAPR provides a higher level of protection and comfort.
A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be implemented whenever respirator use is required.[2] This includes fit testing and medical evaluations.
PPE Selection Workflow
Caption: PPE selection workflow for handling Dodecahydrotriphenylene.
Operational and Disposal Plans
Best Practices for Handling Dodecahydrotriphenylene Powder
To minimize exposure and contamination, adhere to the following best practices when handling this chemical powder:
-
Work in a Ventilated Area: All handling of Dodecahydrotriphenylene powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Use Appropriate Tools: Use spatulas or other suitable tools to transfer the powder. Avoid pouring, as this can generate dust.[2]
-
Cover Work Surfaces: Protect benchtops with absorbent, disposable liners.
-
Keep Containers Closed: Keep the chemical container tightly sealed when not in use.[2]
Step-by-Step Donning and Doffing of PPE
Donning (Putting On) Sequence:
-
Gown/Coveralls: Put on the protective body covering.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the gown.
Doffing (Taking Off) Sequence: The principle is to remove the most contaminated items first.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Gown/Coveralls: Remove the protective garment by rolling it down and away from the body.
-
Goggles/Face Shield: Remove by handling the strap.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Decontamination and Disposal Plan
Decontamination:
-
Reusable PPE, such as face shields and respirators, should be decontaminated according to the manufacturer's instructions.
-
Work surfaces should be cleaned with a suitable solvent and then washed with soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal of Contaminated PPE:
-
All disposable PPE (gloves, gowns, dust masks) contaminated with Dodecahydrotriphenylene should be considered hazardous waste.
-
Place contaminated PPE in a designated, labeled, and sealed hazardous waste container.[9][10]
-
Do not dispose of contaminated PPE in the general trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[2]
Conclusion
The safe handling of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and handling protocols. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before commencing any work.
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- 11. int-enviroguard.com [int-enviroguard.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
